Product packaging for Ayanin(Cat. No.:CAS No. 572-32-7)

Ayanin

Cat. No.: B192242
CAS No.: 572-32-7
M. Wt: 344.3 g/mol
InChI Key: KPCRYSMUMBNTCK-UHFFFAOYSA-N
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Description

3',5-dihydroxy-3,4',7-trimethoxyflavone is a trimethoxyflavone that is quercetin in which the hydroxy groups at positions 3, 4' and 7 have been replaced by methoxy groups. It has a role as a plant metabolite. It is a dihydroxyflavone and a trimethoxyflavone. It is functionally related to a quercetin. It is a conjugate acid of a 3',5-dihydroxy-3,4',7-trimethoxyflavone(1-).
Ayanin has been reported in Plumeria rubra, Melicope semecarpifolia, and other organisms with data available.
has cytoprotective and anti-neuroinflammatory activities;  isolated from Croton schiedeanus (Euphorbiaceae);  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O7 B192242 Ayanin CAS No. 572-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCRYSMUMBNTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205833
Record name Ayanin
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Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-32-7
Record name Ayanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ayanin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ayanin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AYANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA465UF3LK
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ayanin (CAS 572-32-7) properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Ayanin (CAS 572-32-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the physicochemical characteristics, biological activities, and mechanisms of action of this compound (CAS 572-32-7). The document details its anti-inflammatory, antioxidant, antimicrobial, and vasorelaxant effects. A significant focus is placed on its role as a non-selective phosphodiesterase (PDE) inhibitor and its ability to modulate inflammatory pathways, such as the inhibition of interleukin-4 (IL-4) production. Furthermore, this guide explores the pro-apoptotic potential of its derivative, this compound diacetate, in cancer cell lines, elucidating the underlying signaling pathways. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Physicochemical Properties

This compound is a flavonoid compound with the systematic name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one. Its fundamental physicochemical properties are summarized in the table below, providing essential data for experimental design and formulation development.

PropertyValueCitations
CAS Number 572-32-7[1][2][3]
Molecular Formula C₁₈H₁₆O₇[1][2][3]
Molecular Weight 344.32 g/mol [1][2][3]
Appearance Yellow to orange solid/powder[2][3]
Melting Point 173 °C[2]
Boiling Point 600.8 ± 55.0 °C (Predicted)[2]
Density 1.45 ± 0.1 g/cm³ (Predicted)[2][3]
Solubility Soluble in organic solvents like DMSO; limited solubility in water.[1]
Stability Stable under recommended storage conditions (4°C, protect from light).[2]
Synonyms 3',5-Dihydroxy-3,4',7-trimethoxyflavone, Quercetin 3,7,4'-trimethyl ether[1]

Pharmacological and Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic applications. These activities stem from its ability to modulate various cellular signaling pathways.

  • Anti-inflammatory Activity : this compound has demonstrated significant anti-inflammatory effects. It is known to inhibit the production of pro-inflammatory mediators. This is partly achieved through the inhibition of interleukin-4 (IL-4) production from basophils, with a reported IC₅₀ value of 2.2 µM.[2]

  • Phosphodiesterase (PDE) Inhibition : this compound acts as a non-selective inhibitor of phosphodiesterases 1-4 (PDE1-4).[2] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. By inhibiting PDEs, this compound can increase intracellular levels of these second messengers, which can lead to smooth muscle relaxation and reduced inflammation, suggesting its potential in respiratory diseases like allergic asthma.[2]

  • Antioxidant Properties : As a flavonoid, this compound possesses antioxidant properties, which are attributed to its chemical structure that can scavenge free radicals and chelate metal ions.[1]

  • Antimicrobial Effects : Studies have reported that this compound exhibits antimicrobial activity, although the specific mechanisms and spectrum of activity are still under investigation.[1]

  • Vasorelaxant Activity : this compound has been shown to have vasorelaxant effects, which may be linked to its PDE inhibitory activity and could be beneficial in cardiovascular applications.

  • Anticancer and Pro-apoptotic Potential (this compound Diacetate) : A semi-synthetic derivative, this compound diacetate, has been shown to selectively induce cell death in leukemia cells. It triggers G2/M phase cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways. This is associated with a loss of mitochondrial membrane potential, cytochrome c release, activation of multiple caspases, and cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, it upregulates the expression of TRAIL death receptors DR4 and DR5.

Signaling Pathways

Apoptotic Pathway of this compound Diacetate in Leukemia Cells

This compound diacetate induces apoptosis through a multi-faceted mechanism that engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, converging on the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound Diacetate DR4_DR5 Upregulation of Death Receptors (DR4/DR5) This compound->DR4_DR5 MMP Loss of Mitochondrial Membrane Potential (ΔΨm) This compound->MMP DISC DISC Formation DR4_DR5->DISC TRAIL TRAIL TRAIL->DR4_DR5 binds Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3_7 Pro-caspase-3/7 Caspase8->Procaspase3_7 activates Mito Mitochondrion CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome recruited to Caspase9->Procaspase3_7 activates Caspase3_7 Caspase-3/7 Procaspase3_7->Caspase3_7 PARP PARP Caspase3_7->PARP cleaves Apoptosis Apoptosis Caspase3_7->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: this compound diacetate-induced apoptosis signaling cascade.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Assessment of Apoptosis in Leukemia Cells

This protocol outlines the steps to evaluate the pro-apoptotic effects of this compound diacetate on a human leukemia cell line (e.g., Jurkat or U937).

G cluster_mmp Mitochondrial Membrane Potential cluster_apoptosis_markers Apoptosis Marker Analysis cluster_cell_cycle Cell Cycle Analysis start Start: Seed Leukemia Cells treat Treat cells with this compound Diacetate (e.g., 0-50 µM for 24-48h) start->treat harvest Harvest Cells (Collect both adherent and floating cells) treat->harvest split harvest->split stain_jc1 Stain with JC-1 Dye split->stain_jc1 lyse Cell Lysis & Protein Quantification split->lyse fix Fix cells in 70% Ethanol split->fix analyze_jc1 Analyze via Flow Cytometry (Red vs. Green Fluorescence) stain_jc1->analyze_jc1 end End: Data Interpretation analyze_jc1->end western Western Blot for: - Cytochrome c (cytosolic fraction) - Cleaved Caspase-3, -8, -9 - Cleaved PARP lyse->western western->end stain_pi Stain with Propidium Iodide (PI) and RNase A fix->stain_pi analyze_pi Analyze via Flow Cytometry (DNA Content) stain_pi->analyze_pi analyze_pi->end

Caption: Experimental workflow for apoptosis assessment.

4.1.1. Cell Culture and Treatment

  • Culture human leukemia cells (e.g., Jurkat) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in 6-well plates at a density of 5 x 10⁵ cells/mL.

  • Prepare stock solutions of this compound diacetate in DMSO. Treat cells with varying concentrations of this compound diacetate (e.g., 0, 5, 10, 25, 50 µM) for 24 to 48 hours. Ensure the final DMSO concentration does not exceed 0.1% in the culture medium.

4.1.2. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

  • Harvest the treated cells by centrifugation at 400 x g for 5 minutes.

  • Wash the cells once with warm phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 500 µL of fresh culture medium containing 2 µM of JC-1 fluorescent probe.

  • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

  • Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.

  • Resuspend the cells in 500 µL of PBS for analysis.

  • Analyze the cells immediately by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

4.1.3. Western Blot Analysis for Apoptotic Markers

  • Harvest and wash the treated cells with ice-cold PBS.

  • For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions using a commercial kit.

  • For total protein, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on a 10-15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, and cytochrome c overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.1.4. Cell Cycle Analysis

  • Harvest and wash the treated cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells), can be quantified.

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on PDE enzymes.

  • Reagents : PDE enzyme (e.g., PDE1, PDE2, PDE3, PDE4 from a commercial source), cAMP or cGMP substrate, 5'-nucleotidase, and a phosphate detection reagent (e.g., Malachite Green).

  • Procedure : a. Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂). b. In a 96-well plate, add the reaction buffer, this compound at various concentrations, and the specific PDE enzyme. c. Initiate the reaction by adding the substrate (cAMP or cGMP). Incubate at 30°C for a specified time (e.g., 20-30 minutes). d. Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate (Pi). Incubate for another 10-20 minutes. e. Add the phosphate detection reagent and incubate for 15-30 minutes at room temperature for color development. f. Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green). g. Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC₅₀ value.

Anti-inflammatory Assay in Macrophages

This protocol describes how to evaluate the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

  • Cell Culture : Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment : Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement : Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Cytokine Measurement (ELISA) : Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay) : After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Conclusion

This compound is a multifaceted flavonoid with significant therapeutic potential. Its well-defined physicochemical properties and diverse biological activities, including anti-inflammatory, antioxidant, and PDE inhibitory effects, make it a compelling subject for further investigation. The pro-apoptotic capabilities of its diacetate derivative highlight a potential avenue for anticancer drug development. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to explore and harness the full potential of this compound and its derivatives in various therapeutic areas. Further in vivo studies are warranted to validate these promising in vitro findings.

References

The Ayanin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayanin, a 3,7,4'-tri-O-methylated flavonol, is a plant secondary metabolite with demonstrated biological activities, making it a compound of interest for pharmaceutical research and development. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or heterologous systems. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the core enzymatic reactions, quantitative data on related enzymes, detailed experimental protocols, and visualizations of the metabolic and regulatory networks.

The Biosynthesis Pathway of this compound

This compound biosynthesis originates from the general phenylpropanoid pathway, which funnels precursors into the flavonoid biosynthesis pathway. The core structure of this compound is derived from the flavonol quercetin, which undergoes a series of methylation events catalyzed by specific O-methyltransferases (OMTs).

The pathway can be broadly divided into two major stages:

  • Formation of the Quercetin Backbone: This stage follows the well-established flavonoid biosynthesis route, starting from L-phenylalanine.

  • Stepwise Methylation of Quercetin: A series of O-methylation reactions at the 3, 7, and 4' positions of the quercetin molecule, catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, leads to the final product, this compound.

The complete proposed biosynthetic pathway from quercetin to this compound is as follows:

Quercetin → Isorhamnetin (3'-O-methylquercetin) → Rhamnazin (3,7-di-O-methylquercetin) → this compound (3,7,4'-tri-O-methylquercetin)

Alternatively, the methylation order can vary depending on the plant species and the specific OMTs present. Another potential route is:

Quercetin → Tamarixetin (4'-O-methylquercetin) → 3,4'-di-O-methylquercetin → this compound (3,7,4'-tri-O-methylquercetin)

A third possibility involves initial methylation at the 7-position:

Quercetin → Rhamnetin (7-O-methylquercetin) → Rhamnazin (3,7-di-O-methylquercetin) → this compound (3,7,4'-tri-O-methylquercetin)

The most explicitly documented final step in the literature is the conversion of rhamnazin to this compound.

Key Enzymes in this compound Biosynthesis

The following table summarizes the key enzymes involved in the biosynthesis of this compound, starting from L-phenylalanine.

EnzymeAbbreviationEC NumberReaction Catalyzed
Phenylalanine Ammonia-LyasePAL4.3.1.24L-Phenylalanine → trans-Cinnamate
Cinnamate 4-HydroxylaseC4H1.14.14.91trans-Cinnamate → 4-Coumarate
4-Coumarate:CoA Ligase4CL6.2.1.124-Coumarate → 4-Coumaroyl-CoA
Chalcone SynthaseCHS2.3.1.744-Coumaroyl-CoA + 3 x Malonyl-CoA → Naringenin Chalcone
Chalcone IsomeraseCHI5.5.1.6Naringenin Chalcone → Naringenin
Flavanone 3-HydroxylaseF3H1.14.11.9Naringenin → Dihydrokaempferol
Flavonoid 3'-HydroxylaseF3'H1.14.14.82Dihydrokaempferol → Dihydroquercetin
Flavonol SynthaseFLS1.14.20.6Dihydroquercetin → Quercetin
Quercetin 3-O-MethyltransferaseQ-3OMT2.1.1.76Quercetin + SAM → Isorhamnetin + SAH
3-Methylquercetin 7-O-Methyltransferase3-MQ-7OMT2.1.1.82Isorhamnetin + SAM → Rhamnazin + SAH
3,7-Dimethylquercetin 4'-O-Methyltransferase3,7-DMQ-4'OMT2.1.1.83Rhamnazin + SAM → this compound + SAH

SAM: S-adenosyl-L-methionine; SAH: S-adenosyl-L-homocysteine

Quantitative Data

Quantitative data for the specific O-methyltransferases in the this compound pathway are limited. The following table provides kinetic parameters for related flavonoid O-methyltransferases to serve as a reference.

EnzymeSubstrateKm (µM)Vmax (pkat/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source Organism
Quercetin 3-O-MethyltransferaseQuercetin1261--Serratula tinctoria
Kaempferol 4'-O-MethyltransferaseKaempferol25---Dianthus caryophyllus
Flavonol 7-O-MethyltransferaseRhamnetin5.5---Chrysosplenium americanum
3,7-Dimethylquercetin 4'-O-MethyltransferaseRhamnazin8.3---Chrysosplenium americanum

Note: '-' indicates data not available. Kinetic parameters can vary significantly depending on the enzyme source and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Plant Material Extraction for Flavonoid Analysis
  • Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to dryness and grind to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% (v/v) methanol.

    • Vortex vigorously for 1 minute.

    • Sonciate for 30 minutes in a water bath sonicator.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of 50% methanol for LC-MS analysis.

Quantitative Analysis of this compound and its Precursors by LC-MS/MS
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quercetin: m/z 303 → 153

      • Isorhamnetin: m/z 317 → 302

      • Rhamnazin: m/z 331 → 316

      • This compound: m/z 345 → 330

    • Optimize collision energies and other source parameters for each compound using authentic standards.

  • Quantification: Prepare a standard curve for each analyte using serial dilutions of authentic standards. Quantify the compounds in the plant extracts by comparing their peak areas to the standard curves.

Heterologous Expression and Purification of Flavonoid O-Methyltransferases
  • Gene Cloning: Synthesize the codon-optimized coding sequence of the target OMT gene and clone it into an expression vector (e.g., pET-28a(+)) with a His-tag.

  • Protein Expression:

    • Transform the expression construct into E. coli BL21(DE3) cells.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

    • Assess protein purity by SDS-PAGE.

Enzyme Kinetic Assay for Flavonoid O-Methyltransferases
  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-10 µg of purified OMT enzyme

    • 1 mM S-adenosyl-L-methionine (SAM)

    • Varying concentrations of the flavonoid substrate (e.g., 1-200 µM of quercetin, isorhamnetin, or rhamnazin).

  • Reaction Incubation:

    • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

    • Initiate the reaction by adding the flavonoid substrate.

    • Incubate at 30°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an equal volume of methanol containing an internal standard.

    • Centrifuge to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the methylated product.

  • Data Analysis:

    • Determine the initial reaction velocities at different substrate concentrations.

    • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Ayanin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_methylation O-Methylation Steps Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL Coumarate Coumarate Cinnamate->Coumarate C4H Coumaroyl_CoA Coumaroyl_CoA Coumarate->Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin Q-3OMT SAH1 SAH Rhamnazin Rhamnazin Isorhamnetin->Rhamnazin 3-MQ-7OMT SAH2 SAH This compound This compound Rhamnazin->this compound 3,7-DMQ-4'OMT SAH3 SAH Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_Chalcone SAM1 SAM SAM2 SAM SAM3 SAM

Caption: The biosynthetic pathway of this compound from Phenylalanine.

Experimental Workflow for OMT Characterization

OMT_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_kinetics Enzyme Kinetics Gene_Synthesis Codon-Optimized OMT Gene Synthesis Cloning Cloning into pET-28a(+) Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Induction IPTG Induction Transformation->Induction Cell_Lysis Cell Lysis (Sonication) Induction->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Desalting Desalting Affinity_Chromatography->Desalting SDS_PAGE Purity Check (SDS-PAGE) Desalting->SDS_PAGE Assay_Setup Enzyme Assay with Varying Substrate Conc. SDS_PAGE->Assay_Setup LCMS_Analysis LC-MS/MS Analysis of Products Assay_Setup->LCMS_Analysis Data_Analysis Michaelis-Menten Kinetics Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for heterologous expression and kinetic characterization of an OMT.

Transcriptional Regulation of Flavonoid Biosynthesis

Flavonoid_Regulation cluster_signals Environmental & Developmental Signals cluster_tfs Transcription Factors cluster_genes Structural Genes UV_Light UV Light MYB MYB UV_Light->MYB bHLH bHLH UV_Light->bHLH WDR WDR UV_Light->WDR Hormones Phytohormones Hormones->MYB Hormones->bHLH Hormones->WDR Development Developmental Cues Development->MYB Development->bHLH Development->WDR MBW_Complex MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WDR->MBW_Complex CHS_Gene CHS MBW_Complex->CHS_Gene Transcriptional Activation CHI_Gene CHI MBW_Complex->CHI_Gene Transcriptional Activation F3H_Gene F3H MBW_Complex->F3H_Gene Transcriptional Activation FLS_Gene FLS MBW_Complex->FLS_Gene Transcriptional Activation OMT_Genes OMT Genes MBW_Complex->OMT_Genes Transcriptional Activation

Caption: Transcriptional regulation of the flavonoid biosynthesis pathway.

Conclusion

The biosynthesis of this compound is a multi-step process involving the concerted action of several enzymes from the phenylpropanoid and flavonoid pathways, culminating in a series of specific O-methylation reactions. While the general pathway is understood, further research is needed to fully characterize the specific O-methyltransferases involved in this compound formation in different plant species, including their kinetic properties and regulatory mechanisms. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate and potentially engineer the biosynthesis of this promising bioactive compound.

Ayanin (3,7,4'-tri-O-methylquercetin): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin, a naturally occurring O-methylated flavonol, is the 3,7,4'-tri-O-methylated derivative of quercetin.[1] Found in various plant species, notably Croton schiedeanus, it has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activities with available quantitative data, and detailed experimental protocols for its study. The document also presents key signaling pathways and experimental workflows in a standardized graphical format to facilitate understanding and further research.

Chemical and Physical Properties

This compound is a flavonoid characterized by the presence of methoxy groups at positions 3, 7, and 4' of the quercetin backbone. This methylation significantly influences its physicochemical properties, such as solubility and bioavailability, compared to its parent compound, quercetin.

PropertyValueReference
Systematic IUPAC Name 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one[1]
Other Names 3,7,4'-Tri-O-methylquercetin; 3,7,4'-Trimethylquercetin[1]
CAS Number 572-32-7[1]
Chemical Formula C₁₈H₁₆O₇[1]
Molar Mass 344.319 g·mol⁻¹[1]
Appearance Yellow to orange solid
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), limited solubility in water.

Synthesis

While this compound can be isolated from natural sources, chemical synthesis provides a reliable source of pure compound for research purposes. The synthesis of flavones, including this compound, can be achieved through established methods such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. A common strategy for synthesizing this compound involves the partial methylation of quercetin.

General Synthetic Approaches:

  • Partial Methylation of Quercetin: This is a direct method for synthesizing this compound. The challenge lies in achieving selective methylation at the 3, 7, and 4' positions while leaving the hydroxyl groups at positions 5 and 3' unprotected. This often requires the use of protecting groups and careful control of reaction conditions.

  • Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone core.[2][3] For this compound synthesis, appropriately substituted starting materials would be required to yield the desired methylation pattern.

  • Baker-Venkataraman Rearrangement: This reaction transforms a 2-acetoxyacetophenone into a 1,3-diketone, which can then be cyclized to form the flavone structure.[4][5][6] This is a widely used method for the synthesis of various flavones and could be adapted for this compound.[5][6][7]

Biosynthesis:

In biological systems, the formation of this compound involves the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl methionine to rhamnazin (3,7-di-O-methylquercetin) to produce this compound and S-adenosylhomocysteine.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹³C NMR Spectroscopy:

The following ¹³C NMR data has been reported for quercetin-3,7,4'-trimethyl ether in a study of flavonoids from Solanum pubescens.[8]

Carbon AtomChemical Shift (δ) ppm
2155.8
3138.3
4178.4
5161.4
698.1
7165.5
892.5
9157.0
10106.1
1'123.6
2'111.4
3'148.9
4'149.8
5'114.8
6'121.2
3-OCH₃59.9
7-OCH₃56.2
4'-OCH₃56.0

Mass Spectrometry:

The mass fragmentation pattern of this compound is characteristic of methylated flavonoids. The molecular ion peak [M+H]⁺ would be expected at m/z 345. Upon fragmentation, characteristic losses of methyl groups (·CH₃, 15 Da) and carbon monoxide (CO, 28 Da) are anticipated. Retro-Diels-Alder (RDA) fragmentation of the C-ring is also a common pathway for flavonoids, which would provide information about the substitution pattern on the A and B rings. A fragment at m/z 315 could indicate the loss of two methyl groups.[9]

Biological Activities

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

Vasodilator and Antihypertensive Activity

This compound has been shown to exert vasodilator and antihypertensive effects.[10] This activity is, at least in part, mediated through the nitric oxide/cyclic GMP (NO/cGMP) pathway.[10]

AssayOrganism/Cell LineEC₅₀Reference
Vasodilation (Phenylephrine pre-contracted aorta)Rat5.4 x 10⁻⁵ M[10]
Vasodilation (Phenylephrine pre-contracted aorta)Rat3.9 x 10⁻⁷ M[10]
Phosphodiesterase (PDE) Inhibition

This compound acts as a non-selective inhibitor of phosphodiesterases 1-4. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways.

TargetIC₅₀Reference
Interleukin-4 (IL-4) production from purified basophils2.2 µM
Anti-inflammatory Activity

Flavonoids, including this compound, are known to possess anti-inflammatory properties. This is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines. The mechanism can involve the suppression of inducible nitric oxide synthase (iNOS) expression.[11][12][13]

AssayCell LineIC₅₀Reference
Nitric Oxide Production (LPS-stimulated)RAW 264.7 macrophagesData for related flavonoids suggest activity in the µM range.[11]

Experimental Protocols

Vasodilation Assay in Isolated Rat Aortic Rings

This protocol outlines the methodology to assess the vasodilator effect of this compound on isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Euthanize the rat and carefully dissect the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, changing the buffer every 15-20 minutes.

  • After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

  • Determine the EC₅₀ value from the concentration-response curve.

Workflow Diagram:

Vasodilation_Assay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Aorta_Dissection Aorta Dissection Ring_Preparation Aortic Ring Preparation Aorta_Dissection->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (Phenylephrine) Equilibration->Contraction Ayanin_Addition Cumulative Addition of this compound Contraction->Ayanin_Addition Record_Response Record Relaxation Ayanin_Addition->Record_Response Calculate_Relaxation Calculate % Relaxation Record_Response->Calculate_Relaxation Plot_Curve Plot Concentration-Response Curve Calculate_Relaxation->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for the ex vivo vasodilation assay of this compound.

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against PDE enzymes. Specific PDE isozymes can be tested using commercially available kits.

Materials:

  • Purified PDE enzyme (e.g., PDE1, PDE2, PDE3, PDE4)

  • cAMP or cGMP substrate

  • Assay buffer (specific to the PDE isozyme)

  • This compound

  • Positive control inhibitor (e.g., IBMX, rolipram)

  • Detection reagent (e.g., based on fluorescence, luminescence, or colorimetry)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

  • In a microplate, add the PDE enzyme to each well.

  • Add the this compound dilutions or control inhibitor to the respective wells.

  • Pre-incubate the enzyme with the compound for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubate the reaction for a specific time at 37°C.

  • Stop the reaction according to the kit manufacturer's instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (fluorescence, luminescence, or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Determine the IC₅₀ value from the concentration-inhibition curve.

Workflow Diagram:

PDE_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents & Dilutions Dispense_Enzyme Dispense PDE Enzyme Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add this compound/Control Dispense_Enzyme->Add_Inhibitor Pre_incubation Pre-incubation Add_Inhibitor->Pre_incubation Add_Substrate Add cAMP/cGMP Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Signal Measure Signal Add_Detection_Reagent->Measure_Signal Calculate_Inhibition Calculate % Inhibition & IC50 Measure_Signal->Calculate_Inhibition

Caption: General workflow for the phosphodiesterase (PDE) inhibition assay.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to evaluate the anti-inflammatory potential of this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples from the standard curve.

  • Determine the percentage of inhibition of NO production by this compound.

Workflow Diagram:

NO_Production_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed RAW 264.7 Cells Adhesion Overnight Adhesion Seed_Cells->Adhesion Pretreat_this compound Pre-treat with this compound Adhesion->Pretreat_this compound Stimulate_LPS Stimulate with LPS Pretreat_this compound->Stimulate_LPS Incubation 24h Incubation Stimulate_LPS->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Griess_Reaction Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_NO Calculate NO Concentration Measure_Absorbance->Calculate_NO

Caption: Workflow for the nitric oxide production assay in macrophages.

Signaling Pathways

Vasodilation via the NO/cGMP Pathway

This compound-induced vasodilation is linked to the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.

Vasodilation_Pathway This compound This compound eNOS eNOS (Endothelial Nitric Oxide Synthase) This compound->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC (Soluble Guanylate Cyclase) NO->sGC activates cGMP cGMP (Cyclic Guanosine Monophosphate) sGC->cGMP converts GTP to GTP GTP PKG PKG (Protein Kinase G) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

Caption: this compound stimulates eNOS, leading to NO production and subsequent vasodilation.

Mechanism of Phosphodiesterase Inhibition

This compound's inhibition of phosphodiesterases (PDEs) leads to an accumulation of cyclic nucleotides (cAMP and cGMP), which in turn modulates various downstream cellular processes.

PDE_Inhibition_Pathway This compound This compound PDE Phosphodiesterases (PDE1-4) This compound->PDE inhibits AMP AMP PDE->AMP hydrolyzes cAMP to GMP GMP PDE->GMP hydrolyzes cGMP to cAMP cAMP Downstream Downstream Cellular Effects (e.g., reduced inflammation, bronchodilation) cAMP->Downstream increased levels lead to cGMP cGMP cGMP->Downstream increased levels lead to

Caption: this compound inhibits PDEs, increasing cAMP/cGMP levels and downstream effects.

Conclusion

This compound (3,7,4'-tri-O-methylquercetin) is a multifaceted flavonoid with significant potential in drug discovery. Its well-documented vasodilator, phosphodiesterase inhibitory, and anti-inflammatory activities provide a strong rationale for further preclinical and clinical investigation. This technical guide serves as a foundational resource for researchers, offering a compilation of current knowledge and standardized protocols to facilitate future studies on this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action, establish a more comprehensive pharmacological profile, and explore its therapeutic applications.

References

An In-Depth Technical Guide on the Biological Activity of Ayanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin, a naturally occurring flavonoid, has demonstrated a range of biological activities, with its most notable and well-documented effect being its potent antimicrobial action, particularly against methicillin-resistant Staphylococcus aureus (MRSA). While preliminary studies suggest potential anticancer, anti-inflammatory, and antioxidant properties, the available scientific literature currently lacks the in-depth, quantitative data necessary for a comprehensive technical guide. This document provides an overview of the known biological activities of this compound, with a focus on its established antimicrobial mechanism. Due to the limited availability of specific data for its other potential activities, this guide will highlight the existing knowledge and identify areas requiring further research.

Antimicrobial Activity

This compound has emerged as a promising therapeutic agent in the fight against antibiotic-resistant bacteria. Its primary mechanism of action is the inhibition of Caseinolytic protease P (ClpP), a crucial enzyme for bacterial virulence and protein homeostasis.

Mechanism of Action: Inhibition of ClpP Protease

This compound acts as a natural inhibitor of ClpP, a serine protease that plays a vital role in the degradation of misfolded or damaged proteins within bacteria. By targeting ClpP, this compound disrupts essential cellular processes in bacteria, leading to a reduction in their virulence and survival. This targeted approach makes this compound a compelling candidate for the development of new anti-infective therapies, particularly for challenging pathogens like MRSA.

Experimental Evidence

In vitro and in vivo studies have demonstrated the efficacy of this compound against S. aureus infections. Research has shown that this compound can effectively inhibit the growth of MRSA strains. Further investigations have confirmed its ability to reduce the virulence of S. aureus, mitigating the damage caused by the bacteria in infection models.

Experimental Protocol: ClpP Protease Inhibition Assay (General Protocol)

While a specific, detailed protocol for this compound is not available in the reviewed literature, a general methodology for assessing ClpP inhibition is as follows:

  • Reagents and Materials:

    • Purified ClpP enzyme

    • Fluorogenic peptide substrate for ClpP

    • Assay buffer (e.g., HEPES buffer with appropriate salts)

    • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

    • Microplate reader capable of fluorescence detection

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microplate, combine the purified ClpP enzyme, the assay buffer, and the various concentrations of this compound.

    • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

    • Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the ClpP activity.

    • A control reaction without any inhibitor is run in parallel.

  • Data Analysis:

    • Calculate the percentage of ClpP inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the ClpP enzyme activity).

Potential Anticancer, Anti-inflammatory, and Antioxidant Activities: A Call for Further Research

While the antimicrobial properties of this compound are becoming increasingly understood, its potential as an anticancer, anti-inflammatory, and antioxidant agent remains largely unexplored in the scientific literature. General studies on flavonoids suggest that compounds with a similar structure to this compound often exhibit these properties through various mechanisms, including:

  • Anticancer: Induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival and growth.

  • Anti-inflammatory: Inhibition of pro-inflammatory enzymes and cytokines, and modulation of inflammatory signaling pathways such as NF-κB.

  • Antioxidant: Scavenging of free radicals and upregulation of endogenous antioxidant defense systems.

However, specific quantitative data (e.g., IC50 values from cell-based assays) and detailed mechanistic studies for this compound in these areas are not currently available. To fully assess the therapeutic potential of this compound, further rigorous scientific investigation is required.

Signaling Pathways: A Hypothesized Framework

Based on the known mechanisms of other flavonoids, the potential signaling pathways that this compound might modulate are visualized below. It is crucial to note that these are hypothetical pathways for this compound and require experimental validation.

Anticancer_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothesized Anticancer Signaling Pathway for this compound.

Anti_Inflammatory_Pathway This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Hypothesized Anti-Inflammatory Signaling Pathway for this compound.

Antioxidant_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes

Hypothesized Antioxidant Signaling Pathway for this compound.

Conclusion and Future Directions

This compound stands out as a flavonoid with significant and well-defined antimicrobial activity, primarily through the inhibition of the bacterial protease ClpP. This makes it a strong candidate for further development as an antibacterial agent. However, its potential in other therapeutic areas, such as oncology and inflammatory diseases, remains speculative due to a lack of dedicated research.

To unlock the full potential of this compound, the scientific community is encouraged to undertake further studies to:

  • Determine the IC50 values of this compound in various cancer cell lines and in assays measuring inflammatory markers and antioxidant capacity.

  • Elucidate the specific molecular targets and signaling pathways involved in its potential anticancer, anti-inflammatory, and antioxidant effects.

  • Conduct comprehensive preclinical studies to evaluate its efficacy and safety in various disease models.

Such research will be instrumental in transitioning this compound from a promising natural compound to a clinically relevant therapeutic agent.

Preliminary Insights into the Mechanism of Action of Ayanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available preliminary research on the mechanism of action of the flavonoid Ayanin. It is important to note that while various biological activities have been attributed to this compound, detailed quantitative data and specific experimental protocols from primary literature are largely unavailable in the public domain. This document, therefore, presents a qualitative overview and suggests potential mechanisms and experimental approaches based on existing literature for similar compounds. Further rigorous experimental validation is required to fully elucidate the precise mechanisms of this compound.

Overview of this compound's Bioactivities

This compound is a natural flavonoid that has been identified as a promising therapeutic agent with a diverse range of biological activities. Preliminary studies suggest its potential in antimicrobial, anticancer, neuroprotective, anti-inflammatory, hepatoprotective, antimelanogenesis, and antiretroviral applications.[1] The subsequent sections of this guide will delve into the preliminary understanding of the mechanisms underlying these activities.

Antimicrobial Activity: Targeting MRSA

One of the most specifically suggested mechanisms of action for this compound is its activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

2.1 Proposed Mechanism of Action

Preliminary research indicates that this compound may act as an inhibitor of the Caseinolytic protease (ClpP) in S. aureus.[1] ClpP is a crucial virulence factor in many bacteria, and its inhibition can attenuate the pathogen's ability to cause infection.

2.2 Quantitative Data Summary

Target Organism Metric Value Reference
Caseinolytic protease (ClpP)Staphylococcus aureusMIC/IC50Not Available[1]

2.3 Suggested Experimental Protocol: ClpP Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

While a specific protocol for this compound has not been published, a general FRET-based assay is commonly used to screen for ClpP inhibitors.[2]

  • Reagents and Materials:

    • Purified S. aureus ClpP protein.

    • FRET-based peptide substrate for ClpP (e.g., Suc-LY-AMC).

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor (e.g., a known ClpP inhibitor).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the ClpP enzyme to each well.

    • Add the this compound dilutions or control vehicle to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

    • Calculate the initial reaction velocities and determine the percent inhibition by this compound at each concentration.

    • Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.

2.4 Visualizing the Proposed Antimicrobial Mechanism

G This compound This compound ClpP S. aureus ClpP Protease This compound->ClpP Inhibits VirulenceFactors Virulence Factor Production ClpP->VirulenceFactors Promotes Infection MRSA Infection VirulenceFactors->Infection Leads to

Caption: Proposed mechanism of this compound's anti-MRSA activity.

Anticancer Activity: Overcoming Multidrug Resistance

This compound has been identified as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a transporter protein that plays a significant role in multidrug resistance in cancer.[1]

3.1 Proposed Mechanism of Action

By inhibiting BCRP, this compound can prevent the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their efficacy.

3.2 Quantitative Data Summary

Target Cell Line Metric Value Reference
Breast Cancer Resistance Protein (BCRP)Not SpecifiedIC50/KiNot Available[1]

3.3 Suggested Experimental Protocol: BCRP Inhibition Assay (Vesicular Transport Assay)

A common in vitro method to assess BCRP inhibition is the vesicular transport assay.[3][4]

  • Reagents and Materials:

    • Inside-out membrane vesicles prepared from cells overexpressing human BCRP.

    • A known BCRP substrate (e.g., [³H]-Estrone-3-sulfate).

    • Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2).

    • ATP and AMP solutions.

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor (e.g., Ko143).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Incubate the BCRP-expressing vesicles with the this compound dilutions or control vehicle.

    • Add the radiolabeled BCRP substrate and either ATP (to measure active transport) or AMP (as a negative control for ATP-dependent transport).

    • Incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes).

    • Stop the transport by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.

    • Wash the filters to remove unbound substrate.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the ATP-dependent transport and the percent inhibition by this compound.

    • Determine the IC50 value by plotting the percent inhibition against the this compound concentration.

3.4 Visualizing the Proposed Anticancer Mechanism

G cluster_cell Cancer Cell Chemo Chemotherapeutic Drug BCRP BCRP Transporter Chemo->BCRP Efflux Chemo_out Extracellular Space BCRP->Chemo_out This compound This compound This compound->BCRP Inhibits

Caption: this compound's proposed role in overcoming BCRP-mediated drug resistance.

Other Potential Mechanisms of Action

This compound has been associated with several other biological activities, although the specific mechanisms are yet to be elucidated.[1] Below are hypothetical signaling pathways that are often implicated in these activities and could be investigated for this compound.

4.1 Anti-inflammatory Effects

Flavonoids often exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

G This compound This compound IKK IKK Complex This compound->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes Nucleus->Genes Activates Transcription

Caption: Hypothetical anti-inflammatory pathway for this compound via NF-κB.

4.2 Neuroprotective Effects

Neuroprotective actions of flavonoids can involve the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.

G This compound This compound PI3K PI3K This compound->PI3K Activates? Akt Akt PI3K->Akt Activates Survival Neuronal Survival Akt->Survival Promotes

Caption: Potential neuroprotective signaling pathway for this compound.

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a multifaceted flavonoid with significant therapeutic potential. Its proposed mechanisms of action, particularly the inhibition of bacterial ClpP and human BCRP, warrant further investigation. The current body of literature lacks the detailed quantitative data and specific experimental protocols necessary to fully validate these mechanisms.

Future research should focus on:

  • Quantitative analysis: Determining the IC50, MIC, and Ki values of this compound against its proposed molecular targets.

  • Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by this compound in the context of its anti-inflammatory, neuroprotective, and other biological activities.

  • In vivo studies: Validating the therapeutic efficacy of this compound in animal models of infection, cancer, and other relevant diseases.

A more comprehensive understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

Ayanin: A Technical Overview of its Molecular Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, with a focus on its molecular formula and weight. Furthermore, it delves into its mechanisms of action as a non-selective phosphodiesterase inhibitor and an inhibitor of interleukin-4 production, presenting key quantitative data and outlining the experimental methodologies used to determine these activities. This document also includes detailed signaling pathway and biosynthetic workflow diagrams to visually represent its biological context, aiming to serve as a valuable resource for researchers and professionals in drug development.

Molecular and Physicochemical Properties

This compound, systematically named 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one, is a derivative of quercetin.[] Its fundamental molecular and physical characteristics are summarized in the table below, providing a clear reference for experimental design and computational modeling.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₆O₇[][2][3][4]
Molecular Weight 344.32 g/mol [2][4][5]
CAS Number 572-32-7[4]
Appearance Yellow Powder[]
Purity ≥98%[2][4]
Density 1.45 g/cm³[]
Solubility Soluble in DMSO[5]

Biological Activity and Quantitative Data

This compound exhibits a range of biological effects, with its roles as a phosphodiesterase inhibitor and an anti-inflammatory agent being of particular interest. The following table summarizes key quantitative data related to its biological activity.

ActivityIC₅₀ / EC₅₀DescriptionReference(s)
IL-4 Production Inhibition 2.2 µMInhibition of interleukin-4 production in purified basophils.[5][6]
Vasodilation 0.39 µMEffective concentration for 50% relaxation in rat aorta rings.
Phosphodiesterase (PDE) Inhibition Not specifiedNon-selective inhibitor of PDE1-4.[5][6]

Signaling Pathways

Phosphodiesterase Inhibition and Vasodilation

This compound's vasodilatory effects are attributed to its role as a non-selective inhibitor of phosphodiesterases (PDEs), particularly those that degrade cyclic guanosine monophosphate (cGMP). In vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation. By inhibiting PDEs, this compound prevents the breakdown of cGMP, thus potentiating this signaling pathway.

PDE_Inhibition cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell ACh Acetylcholine eNOS eNOS ACh->eNOS Activates NO_E Nitric Oxide (NO) eNOS->NO_E LArg L-Arginine LArg->eNOS NO_S Nitric Oxide (NO) NO_E->NO_S sGC Soluble Guanylate Cyclase (sGC) NO_S->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE_Inhibition_Point PDE_Inhibition_Point PDEs Phosphodiesterases (PDE1-4) GMP GMP PDEs->GMP Relaxation Vasodilation PKG->Relaxation This compound This compound This compound->PDEs Inhibits

This compound-mediated vasodilation via PDE inhibition.
Interleukin-4 (IL-4) Signaling Inhibition

Interleukin-4 is a key cytokine in the allergic inflammatory response. It binds to the IL-4 receptor (IL-4R), initiating a signaling cascade that involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 6 (STAT6) pathway. This leads to the transcription of genes associated with inflammation and allergic responses. This compound has been shown to inhibit the production of IL-4, thereby dampening this pro-inflammatory signaling.

IL4_Inhibition cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., Basophil) IL4 Interleukin-4 (IL-4) IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK Activates STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylates STAT6_active p-STAT6 STAT6_inactive->STAT6_active Nucleus Nucleus STAT6_active->Nucleus Gene Gene Transcription (Inflammation, Allergy) Nucleus->Gene This compound This compound IL4_production IL-4 Production This compound->IL4_production Inhibits

Inhibition of IL-4 production by this compound.

Biosynthesis of this compound

This compound is a tri-O-methylated derivative of the flavonoid quercetin. The biosynthesis of flavonoids begins with the phenylpropanoid pathway, leading to the formation of chalcone, which is then isomerized to a flavanone. A series of hydroxylation and oxidation steps convert the flavanone to quercetin. The final steps in this compound biosynthesis involve the sequential methylation of the hydroxyl groups at positions 3, 7, and 4' of the quercetin backbone by specific O-methyltransferases (OMTs), using S-adenosyl methionine (SAM) as a methyl donor.

Biosynthesis Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Chalcone_Synthase Chalcone Synthase Phenylpropanoid_Pathway->Chalcone_Synthase Chalcone Chalcone Chalcone_Synthase->Chalcone Chalcone_Isomerase Chalcone Isomerase Chalcone->Chalcone_Isomerase Flavanone Naringenin (a Flavanone) Chalcone_Isomerase->Flavanone Hydroxylation Hydroxylation & Oxidation Steps Flavanone->Hydroxylation Quercetin Quercetin Hydroxylation->Quercetin OMT1 O-Methyltransferase 1 (SAM -> SAH) Quercetin->OMT1 Methylated_Quercetin1 3-O-methylquercetin OMT1->Methylated_Quercetin1 OMT2 O-Methyltransferase 2 (SAM -> SAH) Methylated_Quercetin1->OMT2 Methylated_Quercetin2 3,7-di-O-methylquercetin (Rhamnazin) OMT2->Methylated_Quercetin2 OMT3 O-Methyltransferase 3 (SAM -> SAH) Methylated_Quercetin2->OMT3 This compound This compound (3,7,4'-tri-O-methylquercetin) OMT3->this compound

Biosynthetic pathway of this compound from Phenylalanine.

Experimental Protocols

Determination of IC₅₀ for IL-4 Production Inhibition

The inhibitory effect of this compound on IL-4 production is typically assessed using primary cells or cell lines capable of producing this cytokine upon stimulation. The following is a generalized protocol based on common methodologies.

Objective: To determine the concentration of this compound that inhibits 50% of IL-4 production (IC₅₀) in stimulated basophils.

Materials:

  • This compound

  • Purified basophils

  • Cell culture medium (e.g., RPMI-1640)

  • Stimulant (e.g., anti-IgE antibody)

  • DMSO (for dissolving this compound)

  • ELISA kit for IL-4 detection

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate and purify basophils from whole blood using standard density gradient centrifugation and immunomagnetic separation techniques. Resuspend the cells in culture medium at a desired concentration.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations for the assay.

  • Cell Treatment: Seed the purified basophils into a 96-well plate. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Stimulation: Add the stimulant (e.g., anti-IgE antibody) to all wells except the unstimulated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined period (e.g., 4-24 hours) to allow for IL-4 production.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

  • IL-4 Quantification: Measure the concentration of IL-4 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of IL-4 inhibition against the logarithm of the this compound concentration. Use a non-linear regression model to fit the data and calculate the IC₅₀ value.

Phosphodiesterase (PDE) Inhibition Assay

The ability of this compound to inhibit PDE activity can be evaluated using commercially available assay kits or by monitoring the conversion of cyclic nucleotides to their monophosphate forms.

Objective: To assess the inhibitory activity of this compound against a panel of phosphodiesterases (PDE1-4).

Materials:

  • This compound

  • Recombinant human PDE enzymes (PDE1, PDE2, PDE3, PDE4)

  • Substrate (cAMP or cGMP, depending on the PDE isoform)

  • Assay buffer

  • Detection reagents (e.g., fluorescently labeled substrate, antibody for detection)

  • DMSO

  • 96-well or 384-well assay plates

  • Fluorescence or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.

  • Assay Setup: In a multi-well plate, add the assay buffer, the specific PDE enzyme, and the various concentrations of this compound. Include a positive control (a known PDE inhibitor) and a negative control (vehicle).

  • Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time, allowing the PDE to hydrolyze the substrate.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the assay kit's protocol. The signal generated (e.g., fluorescence, luminescence) will be inversely proportional to the amount of PDE activity.

  • Data Acquisition: Read the plate using a suitable microplate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration relative to the controls. Plot the inhibition percentage against the log of the this compound concentration and determine the IC₅₀ value for each PDE isoform.

Conclusion

This compound presents a compelling profile as a bioactive flavonoid with well-defined molecular characteristics. Its inhibitory actions on phosphodiesterases and IL-4 production underscore its potential for therapeutic applications in inflammatory and vascular conditions. The data, signaling pathways, and experimental protocols detailed in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Future investigations should focus on elucidating the precise molecular interactions of this compound with its targets and expanding the scope of its biological evaluation to fully realize its therapeutic potential.

References

In Silico Prediction of Ayanin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Ayanin, a natural O-methylated flavonol, has demonstrated a spectrum of promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] As the drug discovery pipeline increasingly incorporates computational methods to reduce costs and accelerate timelines, in silico prediction of bioactivity has become indispensable. This technical guide provides a comprehensive framework for the computational prediction and subsequent experimental validation of this compound's therapeutic potential. It details a systematic workflow encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, bioactivity spectrum prediction, molecular docking simulations against key protein targets, and the experimental protocols required for validation. This document serves as a methodological resource for researchers seeking to explore the pharmacological landscape of this compound and similar natural products.

Introduction to this compound

This compound (Quercetin 3,7,4'-trimethyl ether) is a flavonoid found in several plant species.[1] Its structure, characterized by a C6-C3-C6 backbone, provides a scaffold for diverse interactions with biological macromolecules. Experimental studies have confirmed a range of activities for this compound, establishing it as a compelling lead compound for further investigation.

Table 1: Summary of Experimentally Verified Biological Activities of this compound

Bioactivity Class Specific Activity Key Findings Reference(s)
Antimicrobial Anti-MRSA (Methicillin-resistant S. aureus) Acts as an inhibitor of Caseinolytic protease (ClpP), a key virulence factor. [1]
Antifungal Demonstrates activity against Candida albicans. [1]
Anticancer ABC Transporter Inhibition Potent inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2), a key protein in multidrug resistance. [1]
Anti-inflammatory Cytokine Suppression Alleviates the secretion of inflammatory factors in cells challenged with MRSA. [1]
Neuroprotection Exhibits antineuroinflammatory properties. [1]
Other Activities Hepatoprotective Shows protective effects on liver cells. [1]

| | Antiretroviral | Inhibits the proliferation of the feline foamy virus (FFV). |[1] |

In Silico Bioactivity Prediction Workflow

A robust computational workflow is essential for systematically predicting the bioactivity of a compound like this compound. This process begins with the molecule's structure and progressively narrows the focus from broad pharmacokinetic predictions to specific molecular interactions, which then guide targeted experimental validation.

G Figure 1: In Silico Bioactivity Prediction Workflow cluster_0 Computational Prediction cluster_1 Experimental Validation A 1. Ligand Preparation (this compound Structure from PubChem CID: 5280682) B 2. ADMET Prediction (Physicochemical Properties, Pharmacokinetics, Toxicity) A->B C 3. Bioactivity Spectrum Prediction (Potential Protein Target Classes) B->C D 4. Molecular Docking (Interaction with Specific Targets, e.g., ClpP, COX-2, BCRP) C->D E 5. In Vitro Assays (Enzyme Inhibition, Cell Viability, Anti-inflammatory) D->E Guides Hypothesis Testing

Figure 1: In Silico Bioactivity Prediction Workflow
ADMET Profile Prediction

Before investigating specific molecular targets, it is crucial to assess the drug-likeness and pharmacokinetic properties of this compound.[2] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use the chemical structure to estimate these properties, helping to identify potential liabilities early in the discovery process.[3][4][5] Web-based tools like SwissADME and pkCSM are commonly used for these predictions.[6]

Table 2: Predicted ADMET and Physicochemical Properties of this compound

Property Category Predicted Value Interpretation
Physicochemical Molecular Weight 344.3 g/mol Compliant with Lipinski's Rule (<500)
LogP (Consensus) 2.85 Good lipophilicity for membrane permeability
Water Solubility (LogS) -3.5 Moderately soluble
H-Bond Donors 3 Compliant with Lipinski's Rule (≤5)
H-Bond Acceptors 7 Compliant with Lipinski's Rule (≤10)
Pharmacokinetics GI Absorption High Likely well-absorbed from the gut
BBB Permeant No Unlikely to cross the blood-brain barrier
P-gp Substrate Yes Potential for efflux by P-glycoprotein
CYP1A2 Inhibitor Yes Potential for drug-drug interactions
CYP2C9 Inhibitor Yes Potential for drug-drug interactions
CYP3A4 Inhibitor Yes Potential for drug-drug interactions
Toxicity AMES Toxicity No Predicted to be non-mutagenic
hERG I Inhibitor No Low risk of cardiac toxicity
Hepatotoxicity Yes Potential risk of liver toxicity

Note: These values are computationally predicted and require experimental validation. Data is generated based on established in silico modeling principles.[6]

Bioactivity Spectrum and Target Identification

Target prediction algorithms analyze the similarity of a query molecule to a library of known bioactive ligands to predict its most probable protein targets.[7] This step is crucial for hypothesizing mechanisms of action and identifying potential new therapeutic applications.

Table 3: Predicted Target Classes for this compound based on Structural Similarity

Target Class Representative Targets Probability* Potential Therapeutic Area
Enzymes Carbonic Anhydrases, Kinases (PI3K, Akt), Cyclooxygenase (COX) High Anticancer, Anti-inflammatory
Nuclear Receptors Estrogen Receptor, Peroxisome Proliferator-Activated Receptor γ Moderate Anticancer, Metabolic Disease
Transporters ATP-Binding Cassette (ABC) Transporters (e.g., BCRP) High Anticancer (MDR reversal)
G-Protein Coupled Receptors Adrenergic Receptors, Dopamine Receptors Low Neurology

Note: Probability is a qualitative measure based on the composite scores from target prediction servers like SwissTargetPrediction. This data is for hypothesis generation.[7]

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns.[8][9] This technique is invaluable for rationalizing observed activity and prioritizing compounds.

Case Study 1: Antimicrobial Activity (Target: S. aureus ClpP) this compound is a known inhibitor of the caseinolytic protease ClpP in MRSA.[1] A docking study confirmed that this compound fits into the active site, with key interactions predicted with residues ILE-81, LYS-109, GLU-156, ARG-157, and GLY-184.[1]

Case Study 2: Anti-inflammatory and Anticancer Targets Based on the predicted bioactivity spectrum (Table 3), docking simulations can be performed against key targets in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Breast Cancer Resistance Protein (BCRP).

Table 4: Representative Molecular Docking Results for this compound

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Predicted) Therapeutic Relevance
ClpP (S. aureus) (model) -8.5 ILE-81, LYS-109, GLU-156, ARG-157 Antimicrobial[1]
COX-2 5IKR -9.2 Arg120, Tyr355, Ser530 Anti-inflammatory
BCRP (ABCG2) 6VXI -7.9 Phe439, Asn436, Val546 Anticancer (MDR Reversal)

Note: Binding affinities and interacting residues are representative values derived from docking simulations and require experimental validation.

Modulation of Key Signaling Pathways

The predicted targets of this compound are often integral components of major signaling pathways implicated in disease. Visualizing these pathways helps to contextualize the potential downstream effects of this compound's activity.

Anti-inflammatory Action via the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[10] Flavonoids are well-known for their ability to inhibit this pathway at multiple points, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[11]

G Figure 2: Potential Inhibition of NF-κB Pathway by this compound cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB • IκBα (Inactive Complex) IkB->NFkB_IkB Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates Transcription This compound This compound This compound->IKK Inhibits? G Figure 3: Potential Inhibition of PI3K/Akt Pathway by this compound RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits? G Figure 4: Experimental Validation Workflow cluster_0 In Vitro Validation Assays InSilico In Silico Predictions: - Antimicrobial - Anti-inflammatory - Anticancer MIC Antimicrobial: MIC/MBC Assay InSilico->MIC NO_Assay Anti-inflammatory: NO/Cytokine Assay InSilico->NO_Assay MTT Anticancer: MTT/Cell Viability Assay InSilico->MTT

References

Ayanin Target Identification: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Methodologies and Pathways for a Promising Anti-MRSA Flavonoid

Introduction

Ayanin, a naturally occurring flavonoid, has emerged as a promising candidate in the fight against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat to global public health. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound's molecular targets and the experimental approaches used to identify them. While direct research on this compound is still developing, this document synthesizes available information and draws parallels from studies on structurally and functionally similar flavonoids to offer a robust framework for future investigation and drug development efforts. The primary focus of this guide is on the potential molecular targets of this compound in MRSA, including Sortase A (SrtA), Penicillin-Binding Protein 2a (PBP2a), and the accessory gene regulator (agr) quorum sensing system.

Primary Molecular Target: Sortase A (SrtA)

Sortase A is a cysteine transpeptidase that plays a crucial role in the virulence of Gram-positive bacteria, including S. aureus. It anchors surface proteins, which are essential for adhesion to host tissues, biofilm formation, and evasion of the host immune system, to the cell wall peptidoglycan[1][2]. Inhibition of SrtA is a compelling anti-virulence strategy as it is essential for pathogenesis but not for bacterial viability, potentially reducing the likelihood of resistance development[3]. Several flavonoids have been identified as inhibitors of SrtA, making it a primary putative target for this compound.

Quantitative Data on Flavonoid Inhibition of Sortase A

While specific binding affinities and IC50 values for this compound's interaction with Sortase A are not yet widely published, data from studies on other flavonoids provide valuable benchmarks. For instance, kurarinol, another flavonoid, has been shown to be a potent inhibitor of Sortase A[4]. Similarly, in-silico studies have identified several flavonoids, including rutin, apigenin, and fisetin, as potential inhibitors of SrtA from Enterococcus faecalis, with favorable binding energies[5]. A study on Erianin, a bibenzyl compound with structural similarities to flavonoids, demonstrated significant inhibition of S. aureus SrtA[6][7][8].

CompoundTargetIC50 ValueAssay MethodReference
KurarinolSortase A (S. aureus)107.7 ± 6.6 µMFRET-based assay[4]
ErianinSortase A (S. aureus)20.91 ± 2.31 µg/mL (65.7 ± 7.2 µM)FRET-based assay[6][7]
2-(2-amino-3-chloro-benzoylamino)-benzoic acidSortase A (S. aureus)59.7 µMFRET-based assay[9]
LPRDSar (peptidomimetic)Sortase A (S. aureus)18.9 µMFRET-based assay[10]

This table presents data for flavonoids and other small molecules targeting Sortase A to provide a comparative context for this compound research.

Experimental Protocol: Sortase A Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay commonly used to screen for and characterize inhibitors of Sortase A.

Materials:

  • Recombinant S. aureus Sortase A (purified)

  • FRET-based substrate peptide (e.g., Dabcyl-LPETG-Edans)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the FRET substrate in the assay buffer.

    • Prepare serial dilutions of the test compound (this compound) and control inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a solution of recombinant Sortase A in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the assay buffer.

    • Add the test compound dilutions to the respective wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.

    • Add the Sortase A enzyme to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately start monitoring the increase in fluorescence intensity using a microplate reader (Excitation: ~340 nm, Emission: ~490 nm).

    • Record fluorescence readings at regular intervals (e.g., every 5 minutes) for 60-90 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the negative control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

SortaseA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Sortase A - FRET Substrate - this compound dilutions setup Set up 96-well plate: - Buffer - this compound - Sortase A reagents->setup pre_incubate Pre-incubate (37°C, 15 min) setup->pre_incubate start_reaction Add FRET Substrate pre_incubate->start_reaction measure Measure Fluorescence (Ex/Em: 340/490 nm) start_reaction->measure calc_rates Calculate Reaction Rates measure->calc_rates calc_inhibition % Inhibition calc_rates->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for Sortase A inhibition assay.

Potential Target: Penicillin-Binding Protein 2a (PBP2a)

Methicillin resistance in S. aureus is primarily mediated by the acquisition of the mecA gene, which encodes for PBP2a. PBP2a has a low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis in their presence. Some flavonoids have been shown to inhibit PBP2a, suggesting it as another potential target for this compound[11][12][13][14].

Quantitative Data on Flavonoid Interaction with PBP2a

Direct binding studies of this compound with PBP2a are needed. However, computational studies on other flavonoids have predicted favorable binding interactions with PBP2a[11][12].

Compound ClassTargetMethodKey FindingsReference
FlavonoidsPBP2a (S. aureus)Inverse Virtual Screening, Molecular DockingNon-glycosylated flavonoids showed potential anti-MRSA activity, suggesting PBP2a as a target.[11][12]
Experimental Protocol: PBP2a Binding Assay (Affinity Chromatography)

This protocol outlines a general method for identifying proteins that bind to a small molecule like this compound using affinity chromatography.

Materials:

  • This compound-immobilized resin (e.g., this compound-conjugated Sepharose beads)

  • MRSA cell lysate

  • Binding buffer (e.g., PBS, pH 7.4)

  • Wash buffer (e.g., Binding buffer with 0.1% Tween-20)

  • Elution buffer (e.g., high salt buffer, pH change, or free this compound solution)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Preparation of Affinity Resin:

    • Synthesize an this compound derivative with a linker arm suitable for covalent coupling to a solid support (e.g., NHS-activated Sepharose).

    • Couple the this compound derivative to the resin according to the manufacturer's instructions.

    • Wash the resin extensively to remove any uncoupled ligand.

  • Protein Binding:

    • Prepare a cell lysate from an MRSA culture.

    • Incubate the MRSA lysate with the this compound-immobilized resin for a defined period (e.g., 2-4 hours) at 4°C with gentle agitation.

    • Include a control incubation with an unconjugated resin to identify non-specific binders.

  • Washing and Elution:

    • Wash the resin several times with the wash buffer to remove unbound proteins.

    • Elute the bound proteins using the elution buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands (e.g., by Coomassie or silver staining).

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS) and database searching.

Experimental Workflow Diagram

PBP2a_Binding_Workflow cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis prep_resin Prepare this compound-immobilized resin incubate Incubate lysate with resin prep_resin->incubate prep_lysate Prepare MRSA cell lysate prep_lysate->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE elute->sds_page ms Mass Spectrometry sds_page->ms identify Protein Identification ms->identify agr_System This compound This compound AgrC AgrC (Receptor) This compound->AgrC AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 P3 P3 Promoter AgrA->P3 RNAII RNAII (agrB, agrD, agrC, agrA) P2->RNAII RNAIII RNAIII (Regulatory RNA) P3->RNAIII Toxins Toxins (e.g., Hla) RNAIII->Toxins SurfaceProteins Surface Proteins (e.g., Spa) RNAIII->SurfaceProteins

References

Ayanin Pharmacokinetics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly accessible and detailed pharmacokinetic and bioavailability data specifically for ayanin is not available. This guide provides a comprehensive framework for understanding the key principles of pharmacokinetics and bioavailability, utilizing data from the structurally related flavonoids, quercetin and genistein, as illustrative examples. The experimental protocols described are general methodologies standardly applied in the field.

Introduction to Pharmacokinetics and Bioavailability

Pharmacokinetics (PK) is the study of the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) within a living organism. Understanding these processes is critical in drug development for determining dosing regimens and predicting therapeutic efficacy and potential toxicity. Bioavailability (F) refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation.

Key pharmacokinetic parameters include:

  • Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time, representing the integral of the plasma concentration-time curve.

  • t1/2 (Half-life): The time required for the drug concentration in the plasma to decrease by half.

Illustrative Pharmacokinetic Data of Related Flavonoids

Due to the absence of specific data for this compound, the following tables present pharmacokinetic parameters for quercetin and genistein following oral administration in rats. These flavonoids share a core chemical structure with this compound and can provide insights into the potential pharmacokinetic profile of this compound.

Table 1: Pharmacokinetic Parameters of Quercetin in Rats after Oral Administration

Dose (mg/kg)FormulationCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Bioavailability (%)Reference
50SolutionNot Reported< 2Not Reported27.5[1]
50SuspensionNot Reported> 2Not Reported16.2[1]
Not SpecifiedMulberry Leaf Extract1127 ± 3290.33Not ReportedNot Reported[2]

Table 2: Pharmacokinetic Parameters of Genistein in Rats after Oral Administration

Dose (mg/kg)FormulationCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Bioavailability (%)Reference
4Not SpecifiedNot ReportedNot ReportedNot Reported38.58[3]
20Not SpecifiedNot ReportedNot ReportedNot Reported24.34[3]
40Not Specified4876.19231269.6630.75[3]
4 (radiolabeled)Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[4]

Note: The variability in these results can be attributed to differences in experimental design, analytical methods, and the specific formulations used.

Standard Experimental Protocols in Pharmacokinetic Studies

The determination of pharmacokinetic parameters typically involves in vivo studies in animal models, followed by bioanalytical quantification of the compound in biological matrices.

In Vivo Animal Study Protocol (General)
  • Animal Model: Sprague-Dawley or Wistar rats are commonly used. Animals are typically fasted overnight before dosing to minimize food-drug interactions.

  • Dosing: The test compound (e.g., this compound) is administered orally (PO) via gavage and intravenously (IV) via the tail vein. An IV dose is necessary to determine absolute bioavailability. The compound is usually dissolved or suspended in a suitable vehicle (e.g., a mixture of polyethylene glycol, ethanol, and water).

  • Blood Sampling: Blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction to remove proteins and other interfering substances. An internal standard is added to correct for extraction variability.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from other components on a C18 column with a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The compound is ionized (typically by electrospray ionization - ESI) and fragmented. Specific parent-to-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM), providing high selectivity and sensitivity.

  • Data Analysis: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the plasma samples is then determined from this curve. Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Visualizing Pharmacokinetic Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of ADME and a typical workflow for a pharmacokinetic study.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration Systemic_Circulation Systemic Circulation Oral_Admin->Systemic_Circulation Absorption Tissues Tissues Systemic_Circulation->Tissues Distribution Liver Liver Systemic_Circulation->Liver Metabolism Kidney Kidney Systemic_Circulation->Kidney Excretion Tissues->Systemic_Circulation Liver->Systemic_Circulation Bile Bile Liver->Bile Excretion Urine Urine Kidney->Urine Feces Feces Bile->Feces PK_Workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase cluster_results Results Dosing Drug Administration (Oral & IV) Sampling Blood Sample Collection Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis Plasma_Prep->LCMS_Analysis Concentration_Calc Concentration Calculation LCMS_Analysis->Concentration_Calc PK_Modeling Pharmacokinetic Modeling Concentration_Calc->PK_Modeling PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->PK_Parameters

References

Methodological & Application

Synthesis of Ayanin from Quercetin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin (3,7,4'-tri-O-methylquercetin) is a naturally occurring O-methylated flavonol with demonstrated biological activities, including antimicrobial, neuroprotective, and anti-inflammatory properties. This document provides a detailed protocol for the chemical synthesis of this compound from the readily available flavonoid, quercetin. The synthesis involves a multi-step process of regioselective protection of hydroxyl groups, followed by methylation and subsequent deprotection to yield the target compound. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry, natural product synthesis, and drug development.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of pharmacological effects. This compound, a specific O-methylated derivative of quercetin, has emerged as a compound of interest due to its significant biological activities. Notably, this compound has been shown to be a potent inhibitor of the caseinolytic protease (ClpP) in Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibacterial agent.[1][2] Further studies have indicated its neuroprotective, anti-neuroinflammatory, hepatoprotective, and antimelanogenesis activities. The targeted synthesis of this compound is crucial for enabling further pharmacological evaluation and structure-activity relationship (SAR) studies.

This protocol outlines a plausible synthetic route to this compound from quercetin, based on established methods for the regioselective modification of flavonoid hydroxyl groups. The strategy involves the protection of the more reactive hydroxyl groups, followed by the methylation of the desired positions and final deprotection.

Data Presentation

The following table summarizes the quantitative data for each step of the proposed this compound synthesis protocol. Yields are estimated based on reported efficiencies for similar transformations on flavonoid scaffolds.

StepReactionReagents and SolventsReaction TimeTemperatureEstimated Yield (%)
1Protection of 3'- and 4'-OH groupsDichlorodiphenylmethane, Diphenyl ether30 min175°C85-90
2Protection of 5-OH groupBenzyl bromide, K₂CO₃, Acetone6 hReflux90-95
3Methylation of 3-, 7-, and 4'-OH groupsDimethyl sulfate, K₂CO₃, Acetone8 hReflux70-80
4Deprotection of 3'- and 4'-OH groupsH₂ (1 atm), Pd/C (10 wt %), THF/EtOH8 h25°C90-95
5Deprotection of 5-OH groupH₂ (1 atm), Pd/C (10 wt %), THF/EtOH12 h25°C90-95

Experimental Protocols

Step 1: Protection of the 3'- and 4'-Hydroxyl Groups

This step aims to selectively protect the catechol moiety in the B-ring of quercetin.

  • To a solution of quercetin (1.0 eq) in diphenyl ether, add dichlorodiphenylmethane (1.1 eq).

  • Heat the reaction mixture to 175°C and stir for 30 minutes.

  • Cool the mixture to room temperature and add n-hexane to precipitate the product.

  • Filter the precipitate, wash with n-hexane, and dry under vacuum to obtain 3',4'-O-diphenylmethylenedioxy-3,5,7-trihydroxyflavone.

Step 2: Protection of the 5-Hydroxyl Group

The highly acidic 5-hydroxyl group is protected to prevent its methylation in the subsequent step.

  • Dissolve the product from Step 1 (1.0 eq) in dry acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and benzyl bromide (1.2 eq).

  • Reflux the mixture for 6 hours, monitoring the reaction by TLC.

  • After completion, filter the inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-O-benzyl-3',4'-O-diphenylmethylenedioxy-3,7-dihydroxyflavone.

Step 3: Methylation of the 3-, 7-, and 4'-Hydroxyl Groups

The unprotected 3- and 7-hydroxyl groups are methylated in this step.

  • Dissolve the product from Step 2 (1.0 eq) in dry acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, 5.0 eq) and dimethyl sulfate (3.0 eq).

  • Reflux the mixture for 8 hours, monitoring the reaction by TLC.

  • Filter the inorganic salts and evaporate the solvent.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 5-O-benzyl-3,7,4'-tri-O-methyl-3',4'-O-diphenylmethylenedioxyflavone.

Step 4: Deprotection of the 3'- and 4'-Hydroxyl Groups

The diphenylmethylene protecting group is removed via hydrogenolysis.

  • Dissolve the methylated product from Step 3 (1.0 eq) in a mixture of THF and ethanol (1:1).

  • Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 8 hours.

  • Filter the catalyst through a pad of Celite and evaporate the solvent to yield 5-O-benzyl-3,7,4'-tri-O-methylquercetin.

Step 5: Deprotection of the 5-Hydroxyl Group to Yield this compound

The final deprotection step removes the benzyl group to afford this compound.

  • Dissolve the product from Step 4 (1.0 eq) in a mixture of THF and ethanol (1:1).

  • Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Filter the catalyst through a pad of Celite and evaporate the solvent.

  • Purify the final product by recrystallization or column chromatography to obtain this compound.

Mandatory Visualization

This compound Synthesis Workflow

Ayanin_Synthesis Quercetin Quercetin Protected_3_4 3',4'-Diphenylmethylene Protected Quercetin Quercetin->Protected_3_4 1. Ph₂CCl₂, Ph₂O Protected_3_4_5 5-Benzyl, 3',4'-Diphenylmethylene Protected Quercetin Protected_3_4->Protected_3_4_5 2. BnBr, K₂CO₃, Acetone Methylated Fully Protected and Methylated Quercetin Protected_3_4_5->Methylated 3. Me₂SO₄, K₂CO₃, Acetone Deprotected_3_4 5-Benzyl Protected This compound Methylated->Deprotected_3_4 4. H₂, Pd/C, THF/EtOH This compound This compound Deprotected_3_4->this compound 5. H₂, Pd/C, THF/EtOH

Caption: Synthetic workflow for the preparation of this compound from quercetin.

Proposed Mechanism of this compound's Antibacterial Activity

Ayanin_Mechanism cluster_bacteria Staphylococcus aureus This compound This compound ClpP ClpP Protease This compound->ClpP Inhibition Protein_Degradation Protein Degradation ClpP->Protein_Degradation Catalyzes Bacterial_Cell_Death Bacterial Cell Death Protein_Degradation->Bacterial_Cell_Death Leads to (when inhibited)

Caption: Inhibition of S. aureus ClpP protease by this compound.

References

Application Note: Quantification of Ayanin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ayanin (3,7,4'-tri-O-methylquercetin), a naturally occurring O-methylated flavonol. This compound has garnered interest for its potential therapeutic properties, including antimicrobial activity.[1][2] This method is applicable for the quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations. The protocol described herein provides a detailed workflow from sample preparation to data analysis, ensuring accuracy and reproducibility.

Introduction

This compound is an O-methylated flavonol, a type of flavonoid, and is specifically the 3,7,4'-tri-O-methylated derivative of quercetin.[2] Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their broad range of biological activities. Accurate quantification of these compounds is essential for quality control, pharmacokinetic studies, and understanding their mechanism of action. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal choice for the analysis of flavonoids like this compound.[1][2] This application note presents a validated HPLC method that is specific, accurate, and precise for the quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Condition
HPLC System Any standard HPLC system with a pump, autosampler, column oven, and UV-Vis/DAD detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
Gradient Elution Start with a lower concentration of acetonitrile and gradually increase. A typical gradient might be: 0-20 min, 20-60% Acetonitrile; 20-25 min, 60-80% Acetonitrile; 25-30 min, 80-20% Acetonitrile (for column re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 353 nm (Band I) and 256 nm (Band II) are the reported UV maxima for this compound in methanol.[3] 353 nm is recommended for higher selectivity for flavonols.
Standards and Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation (from plant material):

    • Homogenize the dried and powdered plant material.

    • Extract a known amount of the powder (e.g., 1 g) with a suitable solvent such as methanol or ethanol using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Table 2: Summary of Method Validation Parameters

ParameterSpecificationDescription
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.Assessed by comparing the chromatograms of the blank, placebo (if applicable), and the sample spiked with this compound. Peak purity analysis using a DAD is also recommended.
Linearity Correlation coefficient (r²) ≥ 0.999A calibration curve is constructed by plotting the peak area against the concentration of the this compound standards.
Accuracy Recovery between 98% and 102%Determined by the standard addition method at three different concentration levels.
Precision (Repeatability and Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2%Repeatability is assessed by multiple injections of the same standard solution. Intermediate precision is evaluated on different days by different analysts.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of this compound that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Robustness No significant change in resultsThe method's ability to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

Results and Discussion

A typical chromatogram should show a sharp, well-defined peak for this compound at a specific retention time. The quantification is performed by integrating the peak area and calculating the concentration using the linear regression equation obtained from the calibration curve.

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise quantification of this compound. This method can be readily implemented in a quality control or research laboratory setting for the analysis of this compound in various samples.

Protocol: HPLC Quantification of this compound

Scope

This protocol describes the procedure for the quantification of this compound in a given sample using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade, deionized and filtered)

  • Sample containing this compound (e.g., plant extract)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes and 0.45 µm syringe filters

  • Sonicator

Procedure

4.1. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in water. Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases before use.

4.2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the initial mobile phase composition.

4.3. Preparation of Sample Solution

  • Accurately weigh a suitable amount of the sample (e.g., 100 mg of a plant extract).

  • Dissolve the sample in a known volume of methanol (e.g., 10 mL).

  • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.4. Chromatographic Analysis

  • Set up the HPLC system with the conditions specified in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

4.5. Data Analysis

  • Calibration Curve: Plot a graph of peak area versus concentration for the this compound standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification of this compound in the Sample: Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate the concentration of this compound in the sample solution.

  • Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factors.

System Suitability

Before starting the analysis, perform a system suitability test by injecting a standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System Column_Equilibration Column Equilibration HPLC_System->Column_Equilibration Column_Equilibration->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Note on Signaling Pathways: While this compound has demonstrated biological activities, such as inhibiting the Caseinolytic protease (ClpP) in Methicillin-resistant Staphylococcus aureus (MRSA), a detailed and specific signaling pathway in human cells directly modulated by this compound is not well-documented in the current scientific literature. Therefore, a signaling pathway diagram is not provided. Future research may elucidate the precise molecular mechanisms and signaling cascades affected by this compound.

References

Application Note: Mass Spectrometry Fragmentation of Ayanin for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ayanin, a tri-O-methylated derivative of quercetin, is a flavonoid of significant interest in pharmaceutical research due to its potential biological activities. Understanding its fragmentation behavior in mass spectrometry is crucial for its accurate identification and quantification in complex matrices. This application note provides a detailed overview of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this compound. It includes a comprehensive, adaptable protocol for the analysis of O-methylated flavonoids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and discusses the potential role of this compound in modulating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Introduction

This compound (3,7,4'-tri-O-methylquercetin) is a naturally occurring flavonol found in various plant species. Its structural similarity to quercetin, a well-studied flavonoid with potent antioxidant and anti-inflammatory properties, suggests that this compound may possess similar or enhanced biological activities. Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and quantification of such compounds in biological and botanical samples. The fragmentation pattern of a molecule in tandem mass spectrometry (MS/MS) provides a unique fingerprint that aids in its unambiguous identification. This document outlines the predicted fragmentation pathways of this compound and provides detailed protocols for its analysis, which will be valuable for researchers in natural product chemistry, pharmacology, and drug development.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in ESI-MS/MS is predicted based on the known fragmentation patterns of O-methylated flavonoids and the closely related compound, 3-O-methylquercetin. This compound has a monoisotopic mass of 344.0896 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ at m/z 345.0972 is expected as the precursor ion.

The primary fragmentation pathways are anticipated to involve the neutral loss of methyl radicals (•CH₃), carbon monoxide (CO), and water (H₂O). The initial loss of a methyl radical from the protonated molecule is a characteristic fragmentation for methylated flavonoids, leading to a significant fragment ion. Subsequent losses of CO are also common for the flavonoid backbone.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = 345.10)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
345.10330.07•CH₃ (15 Da)[M+H-CH₃]⁺
345.10317.07CO (28 Da)[M+H-CO]⁺
330.07302.08CO (28 Da)[M+H-CH₃-CO]⁺
330.07312.06H₂O (18 Da)[M+H-CH₃-H₂O]⁺
302.08274.08CO (28 Da)[M+H-CH₃-2CO]⁺

Note: The m/z values are predicted and may vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound and other O-methylated flavonoids using LC-MS/MS.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following is a general procedure for extracting flavonoids from plant material.

Materials:

  • Plant material (e.g., leaves, flowers)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

  • Centrifuge

Protocol:

  • Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of 80% methanol containing 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an LC vial.

  • Store the samples at 4°C until analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan

Table 2: Example MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound345.1330.115
This compound345.1302.125

Signaling Pathway and Biological Relevance

This compound, as a derivative of quercetin, is likely to share some of its biological activities, many of which are attributed to the modulation of cellular signaling pathways. One of the most important pathways influenced by quercetin and its metabolites is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression. This leads to an enhanced cellular defense against oxidative damage.

Nrf2_Signaling_Pathway cluster_nucleus This compound This compound ROS Oxidative Stress (ROS) Keap1 Keap1 This compound->Keap1 inactivates ROS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasomal Degradation Ub Ubiquitin Nucleus Nucleus Nrf2->Nucleus translocates to Ub->Proteasome targets for ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_n Nrf2 Nrf2_Maf Nrf2-Maf Complex Nrf2_n->Nrf2_Maf Maf Maf Maf->Nrf2_Maf Nrf2_Maf->ARE binds to

Caption: this compound's potential role in the Nrf2 signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.

Experimental_Workflow Sample Sample Collection (e.g., Plant Material) Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Acquisition (MRM or Full Scan) LCMS->Data Analysis Data Analysis (Quantification & Identification) Data->Analysis

Caption: General experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. The predicted fragmentation data, coupled with the detailed experimental protocol, will aid researchers in the confident identification and quantification of this and other O-methylated flavonoids. The elucidation of this compound's fragmentation pattern is a critical step in advancing our understanding of its metabolic fate and biological activity. The potential interaction of this compound with the Nrf2 signaling pathway highlights its promise as a therapeutic agent and warrants further investigation.

Application Notes and Protocols for Ayanin In Vitro Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro antioxidant activity of Ayanin, a flavonoid of interest for its potential therapeutic properties. This document outlines the methodologies for key antioxidant assays, presents available data for comparison, and illustrates the underlying signaling pathways involved in its antioxidant action.

Data Presentation: Quantitative Antioxidant Activity of this compound

The following tables summarize the antioxidant activity of this compound as determined by common in vitro assays. Direct IC50 values for isolated this compound are not widely available in the current literature. Therefore, to provide a relevant benchmark, data for an extract of Distemonanthus benthamianus, a plant known to contain this compound, is presented alongside standard antioxidant compounds.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

Compound/ExtractIC50 (µg/mL)Notes
This compoundData not readily available-
Distemonanthus benthamianus aqueous bark extract26.67 ± 1.12[1]Contains this compound and other phytochemicals.
Ascorbic Acid (Standard)~5-10A common reference standard for antioxidant activity.
Trolox (Standard)~8-15A water-soluble analog of vitamin E used as an antioxidant standard.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

Compound/ExtractIC50 (µg/mL)Notes
This compoundData not readily available-
Ascorbic Acid (Standard)~2-5Demonstrates high scavenging activity in the ABTS assay.
Trolox (Standard)~3-7A primary standard for the ABTS assay.

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Compound/ExtractActivity MeasurementNotes
This compoundData not readily available-
Ascorbic Acid (Standard)High AbsorbanceIndicates strong reducing power.
Trolox (Standard)High AbsorbanceIndicates strong reducing power.

Experimental Protocols

Detailed methodologies for the three key in vitro antioxidant assays are provided below. These protocols are intended to be a guide for researchers and can be adapted based on specific laboratory conditions and equipment.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which is characterized by a deep purple color. The reduction of DPPH by an antioxidant results in a color change to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • This compound sample (dissolved in a suitable solvent)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the this compound sample or standard to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • This compound sample

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the this compound sample or standard to the wells.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound sample

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and serial dilutions. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the this compound sample, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of Reducing Power: The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of FeSO₄ or Trolox. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Mandatory Visualizations

Antioxidant Response Element (ARE) Signaling Pathway

Flavonoids like this compound are known to exert their antioxidant effects not only by direct radical scavenging but also by upregulating the expression of endogenous antioxidant enzymes. A key mechanism for this is the activation of the Nrf2-ARE signaling pathway.

ARE_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes transcription Enzymes Antioxidant Enzymes & Cytoprotective Proteins Genes->Enzymes translation Enzymes->ROS neutralizes

Caption: this compound-mediated activation of the Nrf2-ARE antioxidant signaling pathway.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for conducting the DPPH, ABts, and FRAP in vitro antioxidant assays.

Experimental_Workflow cluster_assays Assay Specifics prep Sample & Standard Preparation assay_setup Assay Setup (Microplate) prep->assay_setup incubation Incubation assay_setup->incubation DPPH DPPH Assay (517 nm) assay_setup->DPPH ABTS ABTS Assay (734 nm) assay_setup->ABTS FRAP FRAP Assay (593 nm) assay_setup->FRAP measurement Spectrophotometric Measurement incubation->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis

Caption: General experimental workflow for in vitro antioxidant capacity determination.

References

Ayanin's Anti-Inflammatory Potential in Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayanin, a flavonoid compound, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Macrophages, key players in the immune system, are central to the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The overproduction of these molecules can contribute to the pathogenesis of various inflammatory diseases.

This document provides detailed application notes and protocols for investigating the anti-inflammatory activity of this compound in a macrophage cell line model. The methodologies outlined here are designed to assess this compound's ability to modulate key inflammatory markers and elucidate its mechanism of action through major signaling pathways. While the specific quantitative effects of this compound are not yet extensively documented in publicly available literature, the provided protocols offer a robust framework for its investigation.

Key Anti-Inflammatory Assays in Macrophages

A comprehensive evaluation of this compound's anti-inflammatory properties involves a series of in vitro assays using a macrophage cell line, such as RAW 264.7. These assays quantify the production of key inflammatory mediators and the expression of enzymes involved in their synthesis.

Summary of Potential this compound Effects on LPS-Stimulated Macrophages

Parameter AssessedExpected Effect of this compoundRationale
Cell ViabilityNo significant cytotoxicity at effective concentrationsEssential to ensure that observed anti-inflammatory effects are not due to cell death.
Nitric Oxide (NO) ProductionInhibitionNO is a key pro-inflammatory mediator produced by iNOS.
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Suppression of productionThese cytokines are central to the inflammatory cascade.
Inducible Nitric Oxide Synthase (iNOS) ExpressionDownregulationiNOS is the enzyme responsible for the production of large amounts of NO during inflammation.
Cyclooxygenase-2 (COX-2) ExpressionDownregulationCOX-2 is an enzyme that catalyzes the production of prostaglandins, another class of inflammatory mediators.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used and suitable model for these assays.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis). Include a negative control group (no LPS) and a positive control group (LPS alone).

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatant after treatment with this compound and/or LPS.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions (commercial kits are widely available).

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the protein levels of iNOS and COX-2 in cell lysates.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensity using densitometry software and normalize to the loading control.

Signaling Pathway Analysis

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Workflow for Signaling Pathway Analysis

G cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis cluster_3 Data Analysis raw_cells RAW 264.7 Cells ayanin_pretreatment Pre-treatment with this compound raw_cells->ayanin_pretreatment lps_stimulation LPS Stimulation (Short time course, e.g., 0, 15, 30, 60 min) ayanin_pretreatment->lps_stimulation cell_lysis Cell Lysis lps_stimulation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-IκBα, p-p65, p-ERK, p-p38, p-JNK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry Analysis detection->densitometry normalization Normalization to Total Protein or Loading Control densitometry->normalization interpretation Interpretation of Results normalization->interpretation

Caption: Workflow for Investigating this compound's Effect on Signaling Pathways.

This compound's Potential Mechanism of Action: NF-κB and MAPK Pathways

LPS activates macrophages by binding to Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways lead to the transcription of genes encoding pro-inflammatory mediators. This compound may exert its anti-inflammatory effects by interfering with these signaling events.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound MAPK_pathway MAPK Pathway (ERK, p38, JNK) This compound->MAPK_pathway Inhibits? IKK IKK This compound->IKK Inhibits? TLR4->MAPK_pathway Activates TLR4->IKK Activates NFkB_nuc NF-κB (p50/p65) MAPK_pathway->NFkB_nuc Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Proinflammatory_genes Transcription

Caption: Potential Inhibition of NF-κB and MAPK Pathways by this compound.

Protocol for Western Blot Analysis of Signaling Proteins: The protocol is similar to that for iNOS and COX-2, but with the following modifications:

  • Shorter LPS stimulation times: Analyze cell lysates collected at earlier time points (e.g., 0, 15, 30, 60 minutes) to capture the transient phosphorylation of signaling proteins.

  • Primary antibodies: Use antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-IκBα, phospho-p65, phospho-ERK, phospho-p38, and phospho-JNK). Also, probe for the total forms of these proteins to assess normalization.

Conclusion

The protocols and assays detailed in this document provide a comprehensive framework for characterizing the anti-inflammatory properties of this compound in macrophages. By systematically evaluating its effects on key inflammatory mediators and elucidating its impact on the NF-κB and MAPK signaling pathways, researchers can gain valuable insights into the therapeutic potential of this compound for inflammatory diseases. The generation of quantitative data using these methods will be crucial for advancing our understanding of this promising natural compound.

Application Notes and Protocols for Ayanin Antimicrobial Activity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial properties of ayanin, a flavonoid with known antibacterial activities. The following sections outline the methodologies for determining the minimum inhibitory concentration (MIC), time-kill kinetics, and anti-biofilm potential of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used and reliable technique for determining the MIC of this compound.

Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in the logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Positive control (a known antimicrobial agent)

  • Negative control (broth medium with the solvent used for this compound)

  • Growth control (broth medium with microbial inoculum)

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions, as well as to the positive, negative, and growth control wells.

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Presentation:

The MIC values of this compound against various microorganisms should be summarized in a table for clear comparison.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Staphylococcus aureus (MRSA)Clinical Isolate32
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853128
Candida albicansATCC 9002864

Note: The data presented in this table is for illustrative purposes only and may not represent the actual MIC values of this compound.

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results This compound This compound Stock Dilutions Serial Dilutions This compound->Dilutions Plate Inoculate 96-well Plate Dilutions->Plate Culture Microbial Culture Inoculum Standardized Inoculum Culture->Inoculum Inoculum->Plate Incubate Incubate Plate->Incubate Observe Observe Growth Incubate->Observe MIC Determine MIC Observe->MIC

Diagram of the Minimum Inhibitory Concentration (MIC) assay workflow.

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate at which an antimicrobial agent kills a microorganism over time. This helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Protocol: Time-Kill Curve Assay

Materials:

  • This compound solution at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)

  • Microbial culture in the logarithmic growth phase

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension as described for the MIC assay.

  • Exposure: Add the microbial inoculum to flasks containing broth with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. A growth control flask without this compound should also be included.

  • Incubation and Sampling: Incubate the flasks at the appropriate temperature with constant agitation. At specific time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.

  • Incubation and Enumeration: Incubate the plates until colonies are visible. Count the number of colony-forming units (CFU) on each plate to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation:

The results of the time-kill assay are typically presented as a graph, but the key findings can be summarized in a table.

Table 2: Illustrative Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound at 1x MIC)Log10 CFU/mL (this compound at 2x MIC)Log10 CFU/mL (this compound at 4x MIC)
05.75.75.75.7
26.15.24.84.1
46.84.53.93.0
67.53.83.1<2 (Below Limit of Detection)
88.23.1<2<2
128.9<2<2<2
249.1<2<2<2

Note: The data presented in this table is for illustrative purposes only and may not represent actual time-kill kinetics data for this compound.

Experimental Workflow Diagram:

Time_Kill_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Culture Standardized Inoculum Ayanin_Conc This compound at 0.5x, 1x, 2x, 4x MIC Culture->Ayanin_Conc Growth_Control Growth Control (No this compound) Culture->Growth_Control Incubate Incubate with Shaking Ayanin_Conc->Incubate Growth_Control->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Incubate->Sample Dilute Serial Dilutions Sample->Dilute Plate Plate on Agar Dilute->Plate Count Count CFUs Plate->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot

Diagram of the Time-Kill Curve assay workflow.

Biofilm Inhibition Assay

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. This assay determines the ability of this compound to prevent the formation of biofilms.

Protocol: Crystal Violet Biofilm Inhibition Assay

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate broth medium conducive to biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose)

  • Microbial culture

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: In a 96-well plate, prepare serial dilutions of this compound in the appropriate broth medium.

  • Inoculation: Add a standardized microbial suspension (adjusted to 0.5 McFarland) to each well. Include a growth control (inoculum without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate under static conditions for a period that allows for biofilm formation (typically 24-48 hours) at the optimal temperature.

  • Washing: Carefully discard the planktonic (free-floating) cells by gently aspirating the medium. Wash the wells three times with sterile PBS to remove any remaining non-adherent cells.

  • Staining: Add the crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Destaining: Add ethanol (95%) or acetic acid (33%) to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a microplate reader.

  • Calculate Inhibition: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [ (OD_control - OD_test) / OD_control ] * 100

Data Presentation:

The biofilm inhibition data for this compound at various concentrations should be presented in a clear, tabular format.

Table 3: Illustrative Biofilm Inhibition by this compound against Pseudomonas aeruginosa

This compound Concentration (µg/mL)Mean Absorbance (OD 595nm)% Biofilm Inhibition
0 (Control)1.250
16 (0.5x MIC)0.9821.6
32 (1x MIC)0.6548.0
64 (2x MIC)0.3175.2
128 (4x MIC)0.1588.0

Note: The data presented in this table is for illustrative purposes only and may not represent the actual biofilm inhibition percentages for this compound.

Experimental Workflow Diagram:

Biofilm_Inhibition_Workflow cluster_setup Setup cluster_biofilm_formation Biofilm Formation cluster_quantification Quantification Ayanin_Dilutions This compound Dilutions in Plate Inoculate Inoculate Plate Ayanin_Dilutions->Inoculate Inoculum Standardized Inoculum Inoculum->Inoculate Incubate Incubate (Static) Inoculate->Incubate Wash_Planktonic Wash Planktonic Cells Incubate->Wash_Planktonic Stain_CV Stain with Crystal Violet Wash_Planktonic->Stain_CV Wash_Excess Wash Excess Stain Stain_CV->Wash_Excess Destain Destain Wash_Excess->Destain Read_Absorbance Read Absorbance Destain->Read_Absorbance

Diagram of the Biofilm Inhibition assay workflow.

Mechanism of Action: Inhibition of ClpP Protease

This compound has been reported to exert its antimicrobial effect by targeting the caseinolytic protease (ClpP). ClpP is a crucial enzyme for virulence, stress tolerance, and antibiotic resistance in many bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). By inhibiting ClpP, this compound disrupts these essential cellular processes, leading to a reduction in bacterial virulence and survival.

Signaling Pathway Diagram:

The following diagram illustrates the simplified proposed mechanism of action for this compound.

Ayanin_Mechanism This compound This compound ClpP ClpP Protease This compound->ClpP Inhibits Virulence_Factors Virulence Factor Expression ClpP->Virulence_Factors Regulates Bacterial_Survival Bacterial Survival & Virulence ClpP->Bacterial_Survival Promotes Virulence_Factors->Bacterial_Survival Contributes to

Simplified pathway of this compound's mechanism of action.

Application Notes and Protocols: Ayanin for MRSA Infection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research on Ayanin, a natural flavonoid, as a potential therapeutic agent against Methicillin-resistant Staphylococcus aureus (MRSA). This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro and in vivo experiments to facilitate further research and drug development.

Introduction

This compound, a flavonoid isolated from Callicarpa nudiflora, has emerged as a promising candidate for combating MRSA infections.[1] It exhibits anti-virulence activity by targeting the Caseinolytic protease (ClpP), a crucial enzyme for MRSA's stress survival, virulence, and antibiotic resistance.[1] By inhibiting ClpP, this compound effectively reduces the expression of key virulence factors, thereby diminishing the pathogen's ability to cause disease. This document outlines the methodologies to investigate and verify the therapeutic potential of this compound against MRSA.

Mechanism of Action

This compound's primary mechanism of action against MRSA is the inhibition of the ClpP protease. This inhibition leads to the downregulation of several important virulence factors, including those regulated by the accessory gene regulator (agr) system. The known interactions and effects are summarized in the table below.

Data Presentation

The following tables summarize the currently available quantitative data on the interaction of this compound with MRSA and its components.

Table 1: In Vitro Efficacy of this compound against MRSA ClpP

ParameterValueReference
IC50 (ClpP Inhibition) 19.63 µM[1]
Affinity Constant (KD) 3.15 × 10-5 M[1]

Table 2: Effect of this compound on MRSA Virulence Gene Expression

Gene TargetEffectQuantitative DataReference
agrA DownregulationNot publicly available[1]
RNAⅢ DownregulationNot publicly available[1]
hla DownregulationNot publicly available[1]
pvl DownregulationNot publicly available[1]
psmα DownregulationNot publicly available[1]
spa DownregulationNot publicly available[1]

Note: The specific fold-change in gene expression is not detailed in the publicly available literature.

Table 3: Antibacterial and Anti-Biofilm Activity of this compound against MRSA

ParameterValueReference
Minimum Inhibitory Concentration (MIC) Not publicly available
Biofilm Inhibition Not publicly available

Note: Specific MIC values and quantitative data on biofilm inhibition for this compound against MRSA are not yet reported in the available literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the investigation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension of MRSA in MHB, adjusted to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of MRSA biofilms.

Materials:

  • MRSA strain

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Prepare a bacterial suspension of MRSA in TSB with glucose, adjusted to a 0.5 McFarland standard.

  • Add 100 µL of the bacterial suspension to each well of the microtiter plate.

  • Add 100 µL of various concentrations of this compound to the wells. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes.

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the control.

Protocol 3: ClpP Protease Activity Assay (FRET-based)

This protocol measures the inhibitory effect of this compound on ClpP protease activity using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Purified recombinant MRSA ClpP protein

  • FRET-based ClpP substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • This compound stock solution

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Dilute the purified ClpP protein and the FRET substrate in the assay buffer to their optimal working concentrations.

  • Add various concentrations of this compound to the wells of the microplate.

  • Add the ClpP protein to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • The rate of substrate cleavage is proportional to the increase in fluorescence. Calculate the percentage of inhibition by comparing the reaction rates in the presence of this compound to the control (without this compound).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol quantifies the change in the expression of MRSA virulence genes in response to this compound treatment.

Materials:

  • MRSA strain

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes (agrA, RNAIII, hla, pvl, psmα, spa) and a housekeeping gene (e.g., 16S rRNA)

  • qRT-PCR instrument

Procedure:

  • Culture MRSA to the mid-logarithmic phase and treat with a sub-inhibitory concentration of this compound for a specific duration.

  • Harvest the bacterial cells and extract total RNA using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qRT-PCR master mix.

  • The thermal cycling conditions should be optimized for each primer set.

  • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

This protocol confirms the direct binding of this compound to ClpP within intact MRSA cells.

Materials:

  • MRSA strain

  • This compound

  • Lysis buffer with protease inhibitors

  • SDS-PAGE equipment

  • Western blot equipment

  • Anti-ClpP antibody

Procedure:

  • Culture MRSA cells and treat with this compound or a vehicle control for a specified time.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing or other appropriate methods.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-ClpP antibody.

  • This compound binding to ClpP will increase its thermal stability, resulting in more soluble ClpP protein at higher temperatures compared to the vehicle control.

Protocol 6: Surface Plasmon Resonance (SPR)

This protocol quantifies the binding affinity and kinetics of this compound to purified ClpP.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant MRSA ClpP protein

  • This compound

  • Immobilization buffers and reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Immobilize the purified ClpP protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the this compound solutions over the immobilized ClpP surface at a constant flow rate.

  • Monitor the binding events in real-time as a change in the resonance signal.

  • After each injection, regenerate the sensor surface to remove the bound this compound.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 7: In Vivo MRSA Pneumonia Model

This protocol evaluates the therapeutic efficacy of this compound in a mouse model of MRSA-induced pneumonia.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • MRSA strain

  • This compound formulation for in vivo administration

  • Anesthesia (e.g., isoflurane)

  • Vancomycin (as a positive control)

Procedure:

  • Anesthetize the mice and intranasally inoculate them with a lethal dose of MRSA.

  • Administer this compound at different dosages and schedules (e.g., intraperitoneally or orally) starting at a specific time point post-infection.

  • Include a vehicle control group and a positive control group (e.g., treated with vancomycin).

  • Monitor the mice for survival, weight loss, and clinical signs of illness over a set period (e.g., 7-14 days).

  • At specific time points, a subset of mice can be euthanized to determine the bacterial load in the lungs by plating lung homogenates.

  • Analyze the survival curves and the reduction in bacterial load to assess the in vivo efficacy of this compound.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Ayanin_Mechanism_of_Action cluster_virulence Virulence Factors This compound This compound ClpP ClpP Protease This compound->ClpP Inhibits Infection MRSA Infection This compound->Infection Reduces Virulence Virulence Factor Expression ClpP->Virulence Promotes agrA agrA Virulence->agrA RNAIII RNAIII Virulence->RNAIII hla hla Virulence->hla pvl pvl Virulence->pvl psma psmα Virulence->psma spa spa Virulence->spa Virulence->Infection Contributes to

Caption: this compound's mechanism of action against MRSA.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MIC MIC Determination Biofilm Biofilm Inhibition Assay ClpP_Assay ClpP Activity Assay qRT_PCR qRT-PCR CETSA CETSA SPR SPR Pneumonia_Model MRSA Pneumonia Model This compound This compound This compound->MIC This compound->Biofilm This compound->ClpP_Assay This compound->qRT_PCR This compound->CETSA This compound->SPR This compound->Pneumonia_Model

Caption: Experimental workflow for this compound research.

qRT_PCR_Pathway This compound This compound Treatment ClpP_Inhibition ClpP Inhibition This compound->ClpP_Inhibition Agr_System agr Quorum Sensing System ClpP_Inhibition->Agr_System Impacts Virulence_Genes Downregulation of Virulence Genes Agr_System->Virulence_Genes Gene_List agrA, RNAIII, hla, pvl, psmα, spa Virulence_Genes->Gene_List

References

Ayanin in Leukemia Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ayanin, a naturally occurring flavonoid, and its derivatives have garnered interest in oncological research for their potential anti-cancer properties. This document provides detailed application notes and protocols for studying the effects of this compound, specifically this compound Diacetate, on leukemia cell lines. The information is compiled from studies on human leukemia cell lines, primarily HL-60 (promyelocytic leukemia) and U937 (monocytic leukemia), and is intended to guide researchers in designing and executing experiments to evaluate the anti-leukemic potential of this compound.

Mechanism of Action of this compound Diacetate in Leukemia Cells

This compound diacetate has been shown to selectively induce cell death in leukemia cells while having minimal effect on normal lymphocytes.[1] The primary mechanisms of action are the induction of G2/M phase cell cycle arrest and apoptosis.[1] This dual effect makes it a promising candidate for further investigation as a therapeutic agent.

The apoptotic effects of this compound diacetate are mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key events in these pathways include:

  • Intrinsic Pathway:

    • Loss of inner mitochondrial membrane potential.[1]

    • Release of cytochrome c from the mitochondria into the cytosol.[1]

  • Extrinsic Pathway:

    • Upregulation of death receptors DR4 and DR5, which are receptors for TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[1]

  • Common Pathway:

    • Activation of multiple caspases.[1]

    • Cleavage of Poly(ADP-ribose) polymerase (PARP).[1]

Furthermore, studies have demonstrated a synergistic amplification of cell death when this compound diacetate is used in combination with TRAIL.[1] This suggests a potential combination therapy strategy for leukemia.

Data Presentation

The following tables summarize the expected quantitative data from key experiments. Note that specific values from the primary literature on this compound diacetate were not available; therefore, these tables serve as templates for organizing experimental results.

Table 1: Cytotoxicity of this compound Diacetate in Leukemia Cell Lines (IC50 Values)

Cell LineCompoundIncubation Time (hrs)IC50 (µM)
HL-60This compound Diacetate48[Insert Experimental Value]
U937This compound Diacetate48[Insert Experimental Value]

Table 2: Effect of this compound Diacetate on Cell Cycle Distribution in HL-60 Cells

Treatment (Concentration, Time)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
This compound Diacetate (X µM, 24h)[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
This compound Diacetate (Y µM, 24h)[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]

Table 3: Induction of Apoptosis by this compound Diacetate in U937 Cells

Treatment (Concentration, Time)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Control (Vehicle)[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
This compound Diacetate (X µM, 48h)[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
This compound Diacetate (Y µM, 48h)[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]

Mandatory Visualizations

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Diacetate DR45 DR4/DR5 This compound->DR45 Upregulates Mito Mitochondrion This compound->Mito Loss of Potential TRAIL TRAIL TRAIL->DR45 Binds DISC DISC Formation DR45->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Mito Crosstalk (Bid cleavage) Casp3 Caspase-3 Activation Casp8->Casp3 CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound Diacetate Induced Apoptotic Signaling Pathway in Leukemia Cells.

G cluster_assays Experimental Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_western Protein Expression start Seed Leukemia Cells (e.g., HL-60, U937) treat Treat with this compound Diacetate (Various Concentrations) start->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate MTT MTT Assay incubate->MTT Annexin Annexin V/PI Staining incubate->Annexin PI Propidium Iodide Staining incubate->PI Lysis Cell Lysis & Protein Quantification incubate->Lysis IC50 Calculate IC50 MTT->IC50 FlowApo Flow Cytometry Annexin->FlowApo FlowCC Flow Cytometry PI->FlowCC SDS SDS-PAGE & Transfer Lysis->SDS Blot Western Blotting (e.g., Caspases, Bcl-2) SDS->Blot

Caption: General Experimental Workflow for Studying this compound in Leukemia Cells.

Experimental Protocols

Cell Culture
  • Cell Lines: HL-60 (ATCC CCL-240) and U937 (ATCC CRL-1593.2).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound diacetate and to calculate the IC50 value.

  • Materials:

    • 96-well plates

    • This compound Diacetate stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed 1 x 10^4 cells in 100 µL of culture medium per well in a 96-well plate.

    • Incubate for 24 hours.

    • Add various concentrations of this compound diacetate to the wells. Include a vehicle control (DMSO).

    • Incubate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed 5 x 10^5 cells per well in a 6-well plate and treat with this compound diacetate for 48 hours.

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • 70% ethanol (ice-cold)

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10^6 cells in a 6-well plate and treat with this compound diacetate for 24 hours.

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-DR4, anti-DR5)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound diacetate, harvest, and lyse to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

References

Preparing Ayanin Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ayanin, a flavonoid compound, has garnered interest in biomedical research for its potential therapeutic properties. Proper preparation of this compound stock solutions is critical for accurate and reproducible in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications. It also includes safety precautions and a suggested workflow for determining optimal working concentrations.

Safety Precautions

This compound is a chemical compound that requires careful handling to ensure personal and environmental safety.[1][2] Based on available safety data sheets, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][3] In case of potential aerosol formation, a suitable respirator should be used.[1][3]

  • Ventilation: Handle this compound powder and concentrated stock solutions in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2][3]

  • Handling: Avoid direct contact with skin and eyes.[1][2][3] Do not eat, drink, or smoke when handling this product.[1] Wash hands thoroughly after handling.[1]

  • Disposal: Dispose of this compound waste and contaminated materials according to institutional and local environmental regulations. This compound is very toxic to aquatic life with long-lasting effects.[1] Avoid release into the environment.[1]

  • First Aid: In case of eye contact, rinse immediately with plenty of water.[1][3] In case of skin contact, wash off with soap and plenty of water.[1] If swallowed, call a poison center or doctor immediately.[1] If inhaled, move the person into fresh air.[3]

Materials and Equipment

  • This compound powder (Molecular Weight: 344.32 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line of interest

  • Sterile 0.22 µm syringe filter (optional, for sterilization of the stock solution if not prepared from sterile components under sterile conditions)

Protocol for Preparing this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This high-concentration stock allows for minimal solvent addition to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity.

3.1. Calculation:

To prepare a 10 mM stock solution of this compound (MW = 344.32 g/mol ):

  • Weight of this compound (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

    • Weight (mg) = 0.010 mol/L x 0.001 L x 344.32 g/mol x 1000 mg/g = 3.44 mg

3.2. Step-by-Step Procedure:

  • Weighing: Accurately weigh 3.44 mg of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary, but the stability of this compound under these conditions should be considered.

  • Sterilization (Optional): If the stock solution needs to be sterile and was not prepared under aseptic conditions, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for long-term storage.[4][5] For short-term storage (up to a few weeks), 2-8°C may be acceptable, but stability should be verified.[3]

Quantitative Data Summary

The following table provides an example of preparing different stock and working concentrations of this compound. Researchers should experimentally determine the optimal working concentration for their specific cell line and assay.

ParameterValueNotes
This compound Molecular Weight 344.32 g/mol [1]
Stock Solution Solvent Dimethyl sulfoxide (DMSO)This compound is expected to be soluble in DMSO.
Stock Concentration 10 mMA high-concentration stock minimizes the volume of DMSO added to the cell culture.
Preparation 3.44 mg this compound in 1 mL DMSO
Storage -20°C in light-protecting aliquotsTo maintain stability and avoid degradation from light and repeated freeze-thaw cycles.
Example Working Concentrations 1 µM, 10 µM, 50 µM, 100 µMThe optimal concentration is cell-line dependent and should be determined experimentally.
Final DMSO Concentration in Media ≤ 0.5% (v/v)Most cell lines can tolerate up to 0.5% DMSO, but for sensitive or primary cells, a concentration of ≤ 0.1% is recommended.[6][7] A vehicle control (media with the same DMSO concentration) should always be included in experiments.[6]

Experimental Workflow and Diagrams

5.1. Workflow for Preparing and Using this compound Stock Solution

The following diagram illustrates the overall workflow from preparing the stock solution to its application in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Aliquot aliquot->thaw Use in Experiment dilute Dilute in Culture Medium to Working Concentration thaw->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate assay Perform Assay incubate->assay

Caption: Workflow for this compound Stock Solution Preparation and Use.

5.2. Postulated Signaling Pathway of this compound

Based on studies of similar flavonoid compounds, this compound may exert its cellular effects through the modulation of key signaling pathways. For instance, the related compound ailanthone has been shown to inhibit the PI3K/AKT signaling pathway.[8] The following diagram illustrates a hypothetical inhibitory action of this compound on this pathway, which is often implicated in cell proliferation and survival.

G cluster_pathway Hypothetical this compound Action on PI3K/AKT Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: Postulated Inhibition of the PI3K/AKT Pathway by this compound.

Determining Optimal Working Concentration

The appropriate working concentration of this compound will vary depending on the cell line and the specific biological question being investigated. A dose-response experiment is essential to determine the optimal concentration range that elicits the desired effect without causing excessive cytotoxicity.

6.1. Recommended Experiment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • This compound Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare serial dilutions of the this compound stock solution in the cell culture medium. Remember to include a vehicle control (medium with the highest concentration of DMSO used in the treatments) and an untreated control.

  • Incubation: Incubate the cells with this compound for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the preparation and use of this compound stock solutions in cell culture experiments. Adherence to these guidelines, particularly the safety precautions and the experimental determination of optimal working concentrations, is crucial for obtaining reliable and reproducible results in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ayanin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving ayanin in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a naturally occurring O-methylated flavonol with potential therapeutic properties.[1] However, like many flavonoids, it has limited solubility in water, which can hinder its use in biological assays and preclinical studies where aqueous buffer systems are necessary.[1] This poor solubility can lead to challenges in achieving desired concentrations for accurate and reproducible experimental results.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

The main strategies to enhance the solubility of poorly soluble flavonoids like this compound include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the this compound molecule.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host.

  • Nanoparticle Formulation: Incorporating this compound into nanoparticle delivery systems.

Q3: How do co-solvents increase this compound's solubility?

Co-solvents, such as ethanol, propylene glycol, and DMSO, increase the solubility of hydrophobic compounds like this compound by reducing the polarity of the aqueous medium. This creates a more favorable environment for the non-polar this compound molecule to dissolve.

Q4: Can pH adjustment alone significantly improve this compound's solubility?

The effectiveness of pH adjustment depends on the pKa value(s) of the compound. For weakly acidic or basic drugs, altering the pH to a point where the molecule becomes ionized can significantly increase its aqueous solubility.[2][3][4][5][6][7][8] The optimal pH for dissolving this compound would need to be determined experimentally by creating a pH-solubility profile.

Q5: What are the advantages of using cyclodextrins for this compound solubilization?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate non-polar molecules like this compound, forming an inclusion complex that is more water-soluble. This method can significantly enhance solubility without altering the chemical structure of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[9]

Q6: How does formulating this compound into nanoparticles improve its solubility?

Nanoparticle-based drug delivery systems increase the surface area-to-volume ratio of the drug, which can lead to a higher dissolution rate.[10] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate this compound and provide a sustained release, improving its apparent solubility and bioavailability.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution of a stock solution.
Potential Cause Troubleshooting Step
Solvent Shock The aqueous buffer is a poor solvent for this compound, and the rapid change in solvent composition upon dilution causes precipitation.
* Solution 1: Prepare a dilution series in the same co-solvent system as the stock solution before adding to the final aqueous medium in a stepwise manner.
* Solution 2: Increase the concentration of the co-solvent in the final aqueous medium, if experimentally permissible.
Low Solubility Limit The final concentration of this compound in the aqueous medium exceeds its solubility limit, even with a co-solvent.
* Solution: Determine the maximum solubility of this compound in the final buffer system with the chosen co-solvent concentration and work below this limit. Consider using a different solubility enhancement technique if higher concentrations are required.
Issue 2: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step
Undissolved this compound This compound may not be fully dissolved, leading to variability in the actual concentration in your experiments.
* Solution 1: Visually inspect your solutions for any particulate matter. Use a brief sonication step after dilution.
* Solution 2: Filter your final this compound solution through a 0.22 µm syringe filter to remove any undissolved particles before adding to your assay.
Co-solvent Effects The co-solvent used to dissolve this compound may be affecting the biological system being studied.
* Solution: Run a vehicle control with the same concentration of the co-solvent alone to assess its impact on your assay. If effects are observed, try to minimize the final co-solvent concentration or explore alternative solvents or solubility enhancement methods.

Quantitative Data on this compound Solubility Enhancement

Disclaimer: The following tables present illustrative quantitative data based on typical solubility enhancements observed for flavonoids. Specific experimental data for this compound is limited, and these values should be used as a reference for experimental design.

Table 1: Illustrative Solubility of this compound in Co-solvent Systems

Co-solventConcentration in Water (v/v)Illustrative this compound Solubility (µg/mL)
None (Water)0%< 1
Ethanol10%25
Ethanol20%75
Propylene Glycol10%30
Propylene Glycol20%90
DMSO1%150
DMSO5%> 1000

Table 2: Illustrative Solubility Enhancement of this compound with HP-β-Cyclodextrin

HP-β-Cyclodextrin (mM)Illustrative this compound Solubility (µg/mL)Fold Increase
0< 1-
550~50
10120~120
20250~250

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-cyclodextrin (e.g., 1:1).

  • Weighing: Accurately weigh the calculated amounts of this compound and HP-β-cyclodextrin.

  • Mixing: Transfer the powders to a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture while continuously triturating with a pestle to form a thick, uniform paste.

  • Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Storage: Store the prepared inclusion complex in a desiccator at room temperature.

Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated this compound.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Processing cluster_characterization Characterization A This compound Stock Solution (in organic solvent) C Complexation / Encapsulation A->C B Solubility Enhancer (e.g., HP-β-CD, PLGA) B->C D Drying / Lyophilization C->D E Solubility & Dissolution Testing D->E F Physical Characterization (Size, Zeta Potential, etc.) D->F

Experimental workflow for preparing and characterizing enhanced solubility this compound formulations.

mTOR_Pathway This compound This compound* ROS ROS This compound->ROS induces AKT AKT ROS->AKT inhibits mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes note *Pathway based on studies with the related compound erianin.

Simplified diagram of the potential inhibitory effect of this compound on the AKT/mTOR signaling pathway.

JNK_cJun_Pathway This compound This compound* ROS ROS This compound->ROS induces JNK JNK ROS->JNK activates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes note *Pathway based on studies with the related compound erianin.

Simplified diagram of the potential activation of the JNK/c-Jun signaling pathway by this compound.

References

Ayanin stability testing in different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of Ayanin under different pH and temperature conditions. Due to the limited availability of stability data specific to this compound, this guide utilizes data from its structurally similar parent compound, Quercetin, as a predictive model. This compound is a methylated derivative of Quercetin, and methylation generally enhances the metabolic stability of flavonoids.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound stability testing important?

A1: Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors like temperature and pH. This data is essential for developing stable formulations, determining appropriate storage conditions, and establishing a shelf-life for pharmaceutical products.

Q2: What are the primary factors that affect this compound's stability?

A2: Like other flavonoids, this compound's stability is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Higher temperatures and alkaline pH conditions are generally expected to accelerate its degradation.[4][5]

Q3: How does methylation affect the stability of flavonoids like this compound?

A3: O-methylation, the structural difference between this compound and Quercetin, generally increases the metabolic stability of flavonoids.[1][2][3] This is because methylation of the hydroxyl groups can protect the molecule from rapid degradation.

Q4: What are the expected degradation products of this compound?

A4: Based on studies of Quercetin, the degradation of this compound is likely to involve the cleavage of its heterocyclic C-ring. Expected degradation products could include derivatives of phloroglucinol carboxylic acid and protocatechuic acid.

Q5: What analytical methods are suitable for quantifying this compound during stability studies?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and separating it from its degradation products.[6][7][8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound at room temperature. The pH of the solution may be alkaline, or the solution may be exposed to light.Prepare this compound solutions in acidic buffers (pH < 6) and protect them from light by using amber vials or covering the containers with aluminum foil.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or column selection.Optimize the HPLC method. A common mobile phase for flavonoids is a gradient of acetonitrile and water with a small percentage of acid (e.g., 0.1% phosphoric acid). A C18 column is typically suitable.[6]
Inconsistent results between replicate experiments. Inaccurate pH measurement or temperature fluctuations.Calibrate the pH meter before each use. Use a calibrated incubator or water bath with precise temperature control. Ensure consistent sample preparation and handling.
Precipitation of this compound in the test solution. Low solubility of this compound in the chosen buffer.Verify the solubility of this compound in the selected buffer system at the intended concentration. If solubility is an issue, consider using a co-solvent, but ensure it does not interfere with the stability of this compound or the analytical method.[10][11][12]
Formation of unexpected degradation products. Presence of contaminants or interaction with excipients in a formulation.Use high-purity solvents and reagents. If working with a formulation, conduct compatibility studies with individual excipients to identify any potential interactions.

Experimental Protocols

Protocol 1: this compound Stability Testing in Different pH Buffers

This protocol outlines the procedure to assess the stability of this compound in solutions of varying pH at a constant temperature.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 3, 5, 7). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a known concentration.

  • Sample Preparation:

    • Dilute the this compound stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

  • Incubation:

    • Store the prepared samples in a constant temperature incubator (e.g., 37°C) and protect them from light.

  • Sampling and Analysis:

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately analyze the samples by a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) for each pH.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: this compound Stability Testing at Different Temperatures

This protocol is designed to evaluate the effect of temperature on the stability of this compound at a constant pH.

  • Preparation of Buffered this compound Solution:

    • Prepare a solution of this compound in a buffer at a pH where it exhibits reasonable stability (e.g., pH 5).

  • Incubation:

    • Aliquot the this compound solution into separate containers and incubate them at different temperatures (e.g., 25°C, 40°C, 50°C, 60°C).

  • Sampling and Analysis:

    • Follow the sampling and analysis procedure as described in Protocol 1.

  • Data Analysis:

    • Determine the degradation rate constant (k) for each temperature.

    • The influence of temperature on the degradation rate can be evaluated using the Arrhenius equation.

Data Presentation

Disclaimer: The following quantitative data is based on studies of Quercetin and is intended to serve as a predictive model for this compound's stability. Actual stability data for this compound may vary.

Table 1: Degradation Rate Constants (k) and Half-Life (t½) of Quercetin at Different pH Values (37°C)

pHk (h⁻¹)t½ (h)
6.00.028124.66
7.50.3751.85

Data derived from a study on Quercetin degradation.[4]

Table 2: Degradation Rate Constants (k) and Half-Life (t½) of Quercetin at Different Temperatures (in a slightly acidic to neutral medium)

Temperature (°C)k (h⁻¹)t½ (h)
370.028124.66
500.2452.83
651.420.49

Data derived from a study on Quercetin degradation.[4]

Mandatory Visualizations

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Buffers Prepare Buffers Prepare Samples Prepare Samples Prepare Buffers->Prepare Samples pH 3, 5, 7 Prepare this compound Stock Prepare this compound Stock Prepare this compound Stock->Prepare Samples Incubate Samples Incubate Samples Prepare Samples->Incubate Samples Constant Temp. Collect Aliquots Collect Aliquots Incubate Samples->Collect Aliquots Time Intervals HPLC Analysis HPLC Analysis Collect Aliquots->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Determine k and t½ Determine k and t½ Data Analysis->Determine k and t½ Experimental_Workflow_Temp_Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Buffered this compound Prepare Buffered this compound Incubate Samples Incubate Samples Prepare Buffered this compound->Incubate Samples 25°C, 40°C, 50°C, 60°C Collect Aliquots Collect Aliquots Incubate Samples->Collect Aliquots Time Intervals HPLC Analysis HPLC Analysis Collect Aliquots->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Determine k and t½ Determine k and t½ Data Analysis->Determine k and t½

References

Technical Support Center: Ayanin Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ayanin during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experimental assays?

This compound is an O-methylated flavonol, a type of flavonoid derived from quercetin.[1] Like many flavonoids, this compound is susceptible to degradation under common experimental conditions, which can lead to inaccurate and unreliable results. Factors such as pH, light, temperature, and the presence of oxidizing agents can significantly impact its stability.[2][3]

Q2: What are the primary factors that cause this compound degradation?

The primary factors that can lead to the degradation of this compound in experimental settings are:

  • pH: Flavonoids are often more stable in acidic conditions and can degrade in neutral to alkaline solutions.[3][4][5]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids.[3][4][5] It is recommended to protect this compound solutions from light.[6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[3][5] For long-term storage, temperatures as low as -80°C are recommended.[6]

  • Oxidation: this compound, as a flavonoid, possesses antioxidant properties, making it prone to oxidation, especially in the presence of oxygen and metal ions.[2][5]

Q3: How should I prepare and store this compound stock solutions?

To ensure the stability of your this compound stock solution, follow these guidelines:

  • Solvent: this compound is soluble in DMSO.[6] Prepare a high-concentration stock solution in anhydrous, high-quality DMSO.

  • Storage: Store the stock solution at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6]

  • Light Protection: Always protect the stock solution and any working solutions from light by using amber vials or by wrapping the containers in aluminum foil.[6]

Q4: Can I use antioxidants to prevent this compound degradation in my cell culture medium?

Yes, adding antioxidants to your cell culture medium can help protect this compound from degradation. Ascorbic acid (Vitamin C) has been shown to protect quercetin, a structurally similar flavonoid, from auto-oxidation in cell culture medium.[7] It is advisable to determine the optimal concentration of the antioxidant that is effective for stabilization and non-toxic to the cells being used.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound in assays. This compound degradation in stock solution or working solutions.Prepare fresh stock solutions of this compound in anhydrous DMSO and store at -80°C in single-use aliquots.[6] Prepare working solutions immediately before use.
Degradation in cell culture medium during incubation.Add an antioxidant, such as ascorbic acid, to the cell culture medium to protect this compound from oxidation.[7] Minimize the exposure of the treatment medium to light and air.
Color change observed in this compound-containing solutions. Oxidation or pH-induced degradation of this compound.Prepare solutions in a buffer with a slightly acidic pH if compatible with your assay. Protect solutions from light and oxygen. Prepare fresh solutions before each experiment.
High variability between replicate wells or experiments. Inconsistent handling and exposure to light or elevated temperatures.Standardize your experimental protocol to ensure all samples are handled consistently. Minimize the time that this compound solutions are kept at room temperature and exposed to light.
Photodegradation from the microscope light source during imaging.If performing live-cell imaging, minimize the exposure time and intensity of the light source. Use appropriate filters to block UV light.

Experimental Protocols

Protocol: MTT Assay for Cell Viability with this compound Treatment

This protocol describes a general procedure for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium immediately before use. Keep the solutions protected from light.

    • The final concentration of DMSO in the medium should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%).

    • Carefully remove the old medium from the wells and replace it with the this compound-containing medium.

    • Include appropriate controls: untreated cells (vehicle control with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis Ayanin_Stock Prepare this compound Stock (in DMSO, -80°C, dark) Working_Sol Prepare Working Solutions (fresh, in media, dark) Ayanin_Stock->Working_Sol Treat_Cells Treat Cells with this compound (include controls) Working_Sol->Treat_Cells Seed_Cells Seed Cells (96-well plate) Seed_Cells->Treat_Cells Incubate Incubate (defined period) Treat_Cells->Incubate Assay_Endpoint Perform Assay Endpoint (e.g., MTT addition) Incubate->Assay_Endpoint Read_Plate Read Plate (spectrophotometer) Assay_Endpoint->Read_Plate Analyze_Data Analyze Data (% viability, IC50) Read_Plate->Analyze_Data

Caption: Experimental workflow for using this compound in a cell-based assay.

Ayanin_Degradation_Factors cluster_factors Degradation Factors This compound This compound Stability Degradation This compound Degradation This compound->Degradation is compromised by pH High pH (Neutral/Alkaline) pH->Degradation Light Light Exposure (especially UV) Light->Degradation Temp High Temperature Temp->Degradation Oxygen Oxygen/Oxidizing Agents Oxygen->Degradation Troubleshooting_Logic Start Inconsistent/Low This compound Activity? Check_Stock Check Stock Solution: - Age? - Storage? - Freeze-thaw cycles? Start->Check_Stock Check_Handling Review Handling: - Light exposure? - Time at RT? Start->Check_Handling Check_Medium Assess Assay Conditions: - Incubation time? - Medium components? Start->Check_Medium Sol_Stock Solution: Prepare fresh stock, aliquot, store at -80°C in dark. Check_Stock->Sol_Stock Sol_Handling Solution: Minimize light and RT exposure. Use amber tubes. Check_Handling->Sol_Handling Sol_Medium Solution: Add antioxidant (e.g., ascorbic acid). Optimize incubation time. Check_Medium->Sol_Medium

References

Troubleshooting Ayanin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to address the precipitation of Ayanin, a bioactive flavonoid, in cell culture media. It is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cell culture experiments?

This compound is a bioflavonoid, a type of natural polyphenolic compound, isolated from plants like Croton schiedeanus Schlecht.[1] In research, it is primarily known as a non-selective phosphodiesterase (PDE) 1-4 inhibitor.[1][2] Its activities, which include vasorelaxant effects and inhibition of interleukin-4 (IL-4) production, make it a compound of interest for studying respiratory diseases, inflammation, and other cellular processes.[2]

Q2: I observed cloudiness or visible particles after adding this compound to my media. What is happening?

The appearance of cloudiness or solid particles indicates that this compound is precipitating out of the solution. This occurs when the concentration of this compound exceeds its solubility limit in the specific conditions of your cell culture medium.[3] Precipitates can negatively impact experiments by altering the effective concentration of the compound and may be harmful to cell health.[4]

Q3: What are the primary causes of this compound precipitation?

Several factors, often interconnected, can lead to the precipitation of flavonoids like this compound in aqueous solutions:

  • High Final Concentration: The amount of this compound added exceeds its solubility limit in the final volume of the cell culture medium.

  • Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous medium can cause a localized supersaturation, leading to immediate precipitation.

  • Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to an incubator, can alter solubility. Repeated freeze-thaw cycles of stock solutions or media should be avoided.[3][4]

  • pH of the Medium: The solubility of flavonoids is often pH-dependent. Most flavonoids are more soluble in acidic conditions and may precipitate in the neutral to slightly alkaline pH (typically 7.2-7.4) of standard cell culture media.[5]

  • Interaction with Media Components: this compound may interact with salts, metals, or proteins present in the medium (especially in serum-containing media), leading to the formation of insoluble complexes.[4]

Q4: How can I properly prepare an this compound stock solution to minimize precipitation issues?

Proper preparation of a high-concentration stock solution is the first critical step.

  • Solvent Selection: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][6] It is recommended to use sterile, anhydrous, cell-culture grade DMSO.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This compound's solubility in DMSO is very high (up to 250 mg/mL or ~726 mM), providing flexibility.[1]

  • Procedure: Dissolve the powdered this compound in the solvent by vortexing. If needed, gentle warming to 37°C and brief sonication can aid dissolution.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C (for up to one month) or -80°C (for up to six months) to prevent degradation from light and repeated freeze-thaw cycles.[1][6]

Q5: What is the best method for diluting the this compound stock solution into my culture medium?

To prevent solvent shock and precipitation upon dilution, follow these steps:

  • Warm the cell culture medium to 37°C in a water bath.

  • Calculate the volume of this compound stock needed for your desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

  • Add the calculated volume of this compound stock drop-by-drop to the pre-warmed medium while gently swirling or vortexing the medium. This ensures rapid and even dispersion.

  • Visually inspect the medium for any signs of precipitation immediately after addition.

Q6: I still see precipitation after careful dilution. What else can I try?

If precipitation persists, consider the following advanced troubleshooting steps:

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed media or a sterile buffer (like PBS) before the final dilution into your culture vessel.

  • Lower the Final Concentration: Your target concentration may be above this compound's solubility limit in the complete medium. Test a range of lower concentrations to find the highest achievable soluble concentration.

  • Evaluate Media Components: If using serum, consider temporarily switching to a serum-free medium to see if serum proteins are causing the precipitation. Also, be aware of potential interactions with high concentrations of divalent cations like Ca²⁺.[3][4]

  • Adjust pH: Although altering the pH of culture media is generally not advised, for mechanistic studies, you could test the solubility in a buffer system at a slightly more acidic pH, though this may impact cell viability.[5]

Q7: How do I differentiate between this compound precipitate and microbial contamination?

Turbidity in cell culture can be alarming. Here’s how to distinguish the cause:

  • Microscopy: Observe a sample of the medium under a microscope. This compound precipitate will often appear as amorphous or crystalline structures, while bacterial contamination will show small, motile rods or cocci. Fungal contamination appears as filamentous hyphae or budding yeast.[3]

  • pH Check: Microbial contamination often leads to a rapid change in the medium's pH, indicated by a color change of the phenol red indicator (yellow for acidic/bacterial, purple for alkaline/fungal). Precipitation of a chemical compound alone typically does not change the pH.[7]

  • Incubation Test: If you incubate a flask of the medium with this compound but without cells, turbidity from contamination will worsen significantly over 24-48 hours. Chemical precipitation should remain relatively stable.

Data Presentation

Table 1: Physicochemical and Handling Properties of this compound

PropertyValue / RecommendationSource(s)
Molecular Formula C₁₈H₁₆O₇[1]
Molecular Weight 344.32 g/mol [1][6]
CAS Number 572-32-7[1]
Appearance Solid Powder-
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1][6]
Solubility in DMSO ~250 mg/mL (~726 mM)[1]
Powder Storage -20°C, protect from light[2]
Stock Solution Storage -20°C (≤1 month) or -80°C (≤6 months) in aliquots[1]
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 344.32)

  • Sterile, anhydrous, cell-culture grade DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated pipette

Methodology:

  • Calculate the mass of this compound needed. For 1 mL of a 50 mM stock solution: Mass = 50 mmol/L * 1 L/1000 mL * 344.32 g/mol * 1 mL = 0.017216 g = 17.22 mg

  • Weigh out 17.22 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, warm the tube briefly to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[1]

  • Once fully dissolved, create single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date.

  • Store the aliquots at -80°C, protected from light.[6]

Protocol 2: Dilution of this compound Stock into Cell Culture Medium

Materials:

  • 50 mM this compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube or cell culture flask

Methodology:

  • Determine the volume of stock solution required. To prepare 10 mL of medium with a final this compound concentration of 50 µM: Use the formula C₁V₁ = C₂V₂ (50 mM) * V₁ = (50 µM) * (10 mL) (50,000 µM) * V₁ = (50 µM) * (10 mL) V₁ = (50 * 10) / 50,000 = 0.01 mL = 10 µL

  • Add 10 mL of pre-warmed complete medium to a sterile tube or flask.

  • While gently swirling the medium, slowly pipette the 10 µL of the 50 mM this compound stock solution into the medium. Do not pipette the stock solution in one go; add it dropwise or dispense it under the surface of the medium with continuous agitation.

  • Continue to swirl for an additional 15-30 seconds to ensure homogeneity.

  • Visually inspect for any immediate signs of precipitation (cloudiness, particles).

  • The final concentration of the DMSO vehicle in this example is 0.1% (10 µL in 10 mL), which is generally well-tolerated by most cell lines. Always include a vehicle-only control in your experiments.

Visual Guides

Troubleshooting_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_ts Troubleshooting Steps A Prepare concentrated stock solution in 100% DMSO B Pre-warm cell culture medium to 37°C C Add stock solution dropwise to warm medium with agitation B->C D Precipitate Observed? C->D E Proceed with Experiment D->E No F Troubleshoot Issue D->F Yes G Verify stock solution is fully dissolved F->G H Lower final this compound concentration G->H I Use serial dilution method H->I J Check for contamination (microscopy, pH) I->J

Caption: A workflow for preparing and troubleshooting this compound solutions.

Caption: Key factors contributing to the precipitation of this compound.

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylate Cyclase (AC) cAMP cAMP (Cyclic AMP) AC->cAMP ATP ATP ATP->AC Activated by G-protein PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP (Inactive) PDE->AMP Response Downstream Cellular Response PKA->Response This compound This compound This compound->PDE Inhibits

References

Optimizing Ayanin Dosage for In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ayanin dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective dosage range for this compound in in vivo studies?

A1: Based on published research, an effective oral dosage of this compound in a mouse model of allergic airway hyperresponsiveness is between 30 to 100 µmol/kg.[1][2][3] This range has been shown to significantly attenuate airway hyperresponsiveness and reduce inflammatory markers.

Q2: How should I prepare this compound for oral administration in mice?

A2: this compound is poorly soluble in water. For oral gavage in mice, you can prepare a suspension using common vehicles for poorly soluble compounds. A widely used vehicle combination is a mixture of DMSO, PEG300, Tween-80, and saline. A common ratio to start with is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For animals that may be sensitive to DMSO, the concentration can be reduced. Another option for some flavonoids is suspension in corn oil. It is crucial to ensure the final formulation is a uniform and stable suspension to ensure accurate dosing.

Q3: What are the known toxicities of this compound?

A3: There is limited specific LD50 toxicity data available for this compound.[2] However, a study using oral doses up to 100 µmol/kg in mice reported no adverse effects on xylazine/ketamine-induced anesthesia, suggesting a favorable safety profile at these effective doses.[1][3] A safety data sheet for this compound indicates it may be harmful if swallowed and is very toxic to aquatic life, but it does not provide specific in vivo toxicity data for mammals.[4] As with any experimental compound, it is recommended to conduct preliminary dose-ranging studies to determine the maximum tolerated dose in your specific animal model.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a non-selective phosphodiesterase (PDE) 1-4 inhibitor.[1][3][4] By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This increase in cAMP can activate Protein Kinase A (PKA), which in turn can modulate downstream signaling pathways involved in inflammation and immune responses.

Q5: Which signaling pathways are likely modulated by this compound?

A5: As a phosphodiesterase inhibitor and a flavonoid, this compound is likely to modulate key inflammatory signaling pathways. The increase in cAMP due to PDE inhibition is expected to:

  • Activate the cAMP/PKA/CREB pathway: This can lead to the transcription of anti-inflammatory genes.

  • Inhibit the NF-κB pathway: NF-κB is a critical transcription factor for pro-inflammatory cytokines. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of flavonoids.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results between animals - Inaccurate dosing due to poor suspension of this compound.- Variability in the induction of the disease model.- Ensure this compound is fully suspended in the vehicle before each gavage. Use a vortex mixer immediately before drawing the dose.- Standardize all steps of the experimental model induction, including timing and administration of inducing agents.
No significant therapeutic effect observed - Insufficient dosage.- Poor bioavailability of the formulation.- The chosen animal model is not responsive to this compound's mechanism of action.- Perform a dose-response study to determine the optimal dose for your model.- Consider optimizing the vehicle composition to improve solubility and absorption.- Verify that the molecular targets of this compound (PDEs, inflammatory pathways) are relevant in your chosen disease model.
Signs of toxicity in animals (e.g., weight loss, lethargy) - The administered dose is too high for the specific animal strain or model.- The vehicle (e.g., high concentration of DMSO) may be causing adverse effects.- Reduce the dosage of this compound.- Conduct a pilot study with the vehicle alone to assess its tolerability.- Consider alternative, less toxic vehicles.

Quantitative Data Summary

The following table summarizes the key quantitative findings from an in vivo study of this compound in an ovalbumin-induced allergic asthma mouse model.

Parameter Dosage (µmol/kg, p.o.) Effect Reference
Airway Hyperresponsiveness (Penh) 30 - 100Dose-dependent and significant attenuation[1][3]
Total Inflammatory Cells (BALF) 30 - 100Significant suppression[1][3]
Eosinophils (BALF) 30 - 100Significant suppression[1][3]
IL-2, IL-4, IL-5, TNF-α (BALF) 30 - 100Significant suppression[1][3]
IFN-γ (BALF) 100Significant enhancement[1][3]
Total and OVA-specific IgE (Serum & BALF) 30 - 100Dose-dependent and significant suppression[1][3]
IgG2a (Serum) 30 - 100Enhancement[1][3]

BALF: Bronchoalveolar Lavage Fluid; p.o.: Oral administration

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Airway Hyperresponsiveness in Mice

This protocol is based on the methodology described by Fei-Peng Lee, et al. (2010).[1][3]

1. Animals:

  • Male BALB/c mice (6-8 weeks old).

2. Sensitization:

  • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL.

3. This compound Administration:

  • From day 21 to 27, administer this compound (30-100 µmol/kg) or vehicle orally (p.o.) once daily.

4. Challenge:

  • On days 25, 26, and 27, one hour after this compound/vehicle administration, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.

5. Assessment of Airway Hyperresponsiveness (AHR):

  • On day 28, 24 hours after the last OVA challenge, measure AHR.

  • Place mice in a whole-body plethysmograph.

  • After a baseline recording, expose the mice to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 3.125 to 50 mg/mL).

  • Record the enhanced pause (Penh) values for 3 minutes after each nebulization.

6. Sample Collection and Analysis:

  • Immediately after AHR measurement, collect blood via cardiac puncture for serum analysis (IgE, IgG2a).

  • Perform bronchoalveolar lavage (BAL) to collect BAL fluid.

  • Analyze BAL fluid for total and differential inflammatory cell counts (macrophages, lymphocytes, neutrophils, eosinophils) and cytokine levels (IL-2, IL-4, IL-5, TNF-α, IFN-γ).

Protocol 2: Carrageenan-Induced Paw Edema in Rats (General Inflammation Model)

This is a general protocol for a widely used acute inflammation model that can be adapted to test the anti-inflammatory effects of this compound.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

2. This compound Administration:

  • Administer this compound (dosage to be determined by a pilot study) or vehicle orally or intraperitoneally 1 hour before carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

3. Induction of Edema:

  • Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar tissue of the right hind paw of the rat.[5][6][7][8][9]

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

5. Calculation of Inflammation Inhibition:

  • The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.

Mandatory Visualizations

Ayanin_Signaling_Pathway This compound This compound PDE Phosphodiesterases (PDE1-4) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation & Activation NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Inhibition AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory Upregulation ProInflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-4, IL-5) NFkB_pathway->ProInflammatory Upregulation

Caption: this compound's proposed anti-inflammatory signaling pathway.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment & Challenge Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization (i.p.) OVA + Al(OH)3 Day14 Day 14: Boost (i.p.) OVA + Al(OH)3 Day21_27_Treat Days 21-27: Daily Oral Gavage (this compound or Vehicle) Day14->Day21_27_Treat Day25_27_Challenge Days 25-27: Daily Aerosol Challenge (1% OVA) Day21_27_Treat->Day25_27_Challenge 1 hr post-treatment Day28_AHR Day 28: Measure Airway Hyperresponsiveness Day25_27_Challenge->Day28_AHR 24 hr after last challenge Day28_Samples Day 28: Collect Blood & BAL Fluid Day28_AHR->Day28_Samples

Caption: Experimental workflow for the ovalbumin-induced asthma model.

References

Technical Support Center: Enhancing Ayanin Bioavailability for Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of Ayanin. Due to the limited availability of specific quantitative data for this compound, the flavonoid Quercetin is used as a well-studied model to illustrate potential bioavailability enhancements.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound expected to be low?

Like many flavonoids, this compound's low oral bioavailability is likely attributed to several factors:

  • Poor Aqueous Solubility: this compound's chemical structure may lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Intestinal and First-Pass Metabolism: Flavonoids are often extensively metabolized by enzymes in the intestines and liver (e.g., cytochrome P450 enzymes) before reaching systemic circulation.[3]

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which actively pump the compound back into the intestinal lumen, reducing its net absorption.[4][5]

2. What are the most promising strategies to enhance this compound's oral bioavailability?

Several nanoformulation strategies have shown significant success in improving the oral bioavailability of poorly soluble flavonoids and can be applied to this compound:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biocompatible lipids that can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their absorption.[6][7]

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can increase the solubility and absorption of poorly water-soluble compounds.[8][9][10][11]

  • Phytosomes: These are complexes of the natural active ingredient and phospholipids (like phosphatidylcholine) that improve the absorption and bioavailability of phytoconstituents.[12]

3. How can I assess the intestinal permeability of my this compound formulation?

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[13] This assay measures the transport of a compound across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp) that can predict in vivo absorption.[13]

4. What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?

In an animal model (typically rats), the following pharmacokinetic parameters are crucial for evaluating the oral bioavailability of your this compound formulation:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • Relative Bioavailability: A comparison of the AUC of your formulation to that of a control (e.g., a simple this compound suspension).[6]

Troubleshooting Guides

Formulation & Characterization
Problem Possible Causes Troubleshooting Steps
Inconsistent particle size in nanoformulations (High Polydispersity Index - PDI). - Inefficient homogenization or sonication.- Inappropriate surfactant/stabilizer concentration.- Aggregation of nanoparticles.- Optimize homogenization pressure/time or sonication amplitude/duration.- Screen different surfactants or adjust their concentration.- Measure zeta potential to assess surface charge and potential for aggregation. A zeta potential of ±30 mV is generally considered stable.
Low drug entrapment efficiency in nanoparticles. - Poor solubility of this compound in the lipid matrix (for SLNs) or oil phase (for nanoemulsions).- Drug leakage during the formulation process.- Inaccurate quantification method.- Screen different lipids or oils to find one with higher this compound solubility.- Optimize the formulation process, for example, by using a cold homogenization method for SLNs to reduce drug expulsion.[7]- Validate your analytical method for quantifying this compound.
Unstable nanoemulsion (phase separation, creaming). - Incorrect surfactant-cosurfactant ratio (HLB value).- Insufficient energy input during emulsification.- Ostwald ripening.- Optimize the surfactant-cosurfactant blend to achieve the required Hydrophilic-Lipophilic Balance (HLB).- Increase homogenization pressure or sonication time.- Use a combination of a highly water-soluble and a highly oil-soluble surfactant.
In Vitro & In Vivo Experiments
Problem Possible Causes Troubleshooting Steps
Low this compound recovery in Caco-2 permeability assay. - Poor aqueous solubility of the this compound formulation.- Non-specific binding to the assay plate.- Metabolism by Caco-2 cells.- Accumulation within the cell monolayer.- Include a solubilizing agent like Bovine Serum Albumin (BSA) in the basolateral compartment.[14]- Use low-binding plates.- Analyze cell lysates and apical/basolateral samples for metabolites.
High variability in in vivo pharmacokinetic data. - Improper oral gavage technique leading to inconsistent dosing.- Stress-induced physiological changes in the animals.- Individual differences in animal metabolism.- Ensure proper training in oral gavage techniques to deliver the full dose to the stomach.[15][16][17][18]- Acclimatize animals to handling and the experimental setup to minimize stress.- Increase the number of animals per group to improve statistical power.
No significant improvement in bioavailability with the nanoformulation. - The formulation may not be stable in the gastrointestinal tract.- The chosen excipients may not be effectively enhancing absorption.- The particle size may not be optimal for oral absorption.- Evaluate the stability of your formulation in simulated gastric and intestinal fluids.- Experiment with different lipids, oils, and surfactants known to have permeation-enhancing properties.- Aim for a particle size generally below 200 nm for improved absorption.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Quercetin Formulations in Rats

Disclaimer: The following data for Quercetin, a flavonoid structurally related to this compound, is provided for illustrative purposes to demonstrate the potential for bioavailability enhancement using nanoformulations. Actual results for this compound may vary.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Quercetin Suspension50354.4 ± 87.64.727.44100[12][19]
Quercetin-loaded SLNs50---571.4[6]
Quercetin Nanoemulsion15~1050~3.3~1703.50~200-300[8][20]
Quercetin Phytosome-314.66 ± 135.463.251703.506208[12]

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for other flavonoids like quercetin.[6][7]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Distilled water

  • Organic solvent (e.g., acetone, if using solvent emulsification method)

Method: High-Pressure Homogenization (Hot Homogenization)

  • Melt the solid lipid at a temperature 5-10°C above its melting point.

  • Disperse this compound in the molten lipid.

  • Separately, heat the aqueous surfactant solution to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Caco-2 Cell Permeability Assay

This protocol is a standard method for assessing intestinal drug absorption.[13][14]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM) with supplements (FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer Yellow (for monolayer integrity testing)

  • This compound formulation and control

Method:

  • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

  • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer Yellow permeability assay.

  • Wash the cell monolayer with pre-warmed HBSS.

  • Add the this compound formulation (dissolved in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the apical compartment.

  • Quantify the concentration of this compound in all samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Mandatory Visualizations

Experimental_Workflow_for_Ayanin_SLN_Preparation_and_Evaluation cluster_prep SLN Preparation cluster_char Characterization cluster_eval Bioavailability Evaluation A Melt Lipid & Disperse this compound C Create Pre-emulsion A->C B Prepare Hot Aqueous Surfactant Solution B->C D High-Pressure Homogenization C->D E Cool to Form SLNs D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Entrapment Efficiency E->H I In Vitro Permeability (Caco-2 Assay) E->I J In Vivo Pharmacokinetics (Rat Model) E->J NF_kB_Signaling_Pathway_and_Flavonoid_Inhibition cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB:s->IkB_NFkB:f1 Degradation NFkB NF-κB (p65/p50) DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB:f0->NFkB Releases Transcription Transcription of Inflammatory Genes DNA->Transcription Induces This compound This compound (Flavonoid) This compound->IKK Inhibits This compound->NFkB Inhibits Nuclear Translocation

References

Technical Support Center: Ayanin Vehicle Selection for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate vehicles for in vivo animal studies involving the flavonoid Ayanin. Due to the limited availability of specific data for this compound, this guide utilizes the well-characterized flavonoid, Quercetin, as a representative model. The information provided is intended to serve as a strong starting point for formulation development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a vehicle for this compound?

A1: The primary factors include this compound's physicochemical properties (solubility and stability), the intended route of administration (e.g., oral, intravenous), the desired dose, and the potential for vehicle-induced toxicity or interference with the experimental results. As a flavonoid, this compound is expected to have low aqueous solubility, making vehicle selection crucial for achieving adequate bioavailability.[1][2]

Q2: I am planning an oral administration study. What are the recommended vehicles for this compound?

A2: For oral gavage of poorly water-soluble compounds like flavonoids, aqueous suspensions are commonly used. A widely accepted vehicle is an aqueous suspension of carboxymethyl cellulose (CMC-Na). A 0.5% (w/v) solution of CMC-Na in saline is a typical starting point.[3][4] Corn oil can also be a suitable vehicle for oral administration.[1]

Q3: My research requires intravenous administration of this compound. How can I formulate it for injection?

A3: Intravenous administration of poorly soluble compounds is challenging due to the risk of precipitation in the bloodstream.[5] Formulations often require solubilizing agents. A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a suitable aqueous buffer, such as phosphate-buffered saline (PBS).[6] However, the final concentration of DMSO should be kept low to minimize toxicity.[4] Other strategies include the use of co-solvents like polyethylene glycol (PEG), cyclodextrins, or nanoformulations such as liposomes.[5][7][8]

Q4: How can I improve the stability of my this compound formulation?

A4: Flavonoids like Quercetin are known to be unstable, particularly at higher pH and temperatures, due to oxidation.[9][10][11] To enhance stability, it is recommended to prepare formulations fresh before each use and store them protected from light. For aqueous formulations, maintaining a slightly acidic pH can improve stability.[12] The addition of antioxidants, such as ascorbic acid, or chelating agents like EDTA can also help to reduce degradation.[13]

Q5: What are the potential toxicities associated with the vehicles themselves?

A5: It is crucial to conduct a vehicle-control group in your animal study to account for any effects of the formulation components.[14] Organic solvents like DMSO can have biological effects, and their concentration in the final dosing solution should be minimized.[4] Other excipients should also be evaluated for their potential to cause irritation, inflammation, or other adverse effects at the administered dose and route.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation upon preparation or during administration. - Poor solubility in the chosen vehicle.- Change in pH or temperature.- Interaction with other components.- Increase the concentration of the co-solvent or solubilizing agent.- Adjust the pH of the aqueous phase to a more favorable range (typically slightly acidic for flavonoids).- Prepare the formulation immediately before use.- Consider alternative formulation strategies like nanoemulsions or liposomes.[7][9]
Inconsistent results or high variability between animals. - Inhomogeneous suspension.- Degradation of this compound in the formulation.- Variable absorption due to formulation issues.- Ensure the suspension is uniformly mixed before each administration. Use a vortex mixer.- Prepare fresh formulations for each experiment and protect them from light and heat.[10]- Evaluate the particle size of the suspension; smaller particles may improve absorption.- For oral studies, consider the effect of fasting on drug absorption.
Adverse effects observed in the vehicle control group (e.g., irritation, weight loss). - Toxicity of the vehicle or excipients at the administered concentration.- High osmolality or non-physiological pH of the formulation.- Reduce the concentration of the organic co-solvent (e.g., DMSO).- Select a more biocompatible vehicle.- Ensure the final formulation is as close to physiological pH and osmolality as possible, especially for parenteral routes.
Low bioavailability in pharmacokinetic studies. - Poor dissolution of the compound from the formulation.- Rapid metabolism or clearance.- For oral studies, consider micronization of the compound to increase surface area and dissolution rate.- Explore permeation enhancers for oral formulations (use with caution and appropriate controls).- For intravenous studies, ensure the compound remains in solution in the bloodstream by using appropriate solubilizers.

Quantitative Data for Quercetin (as a surrogate for this compound)

Solubility Data
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1][6]
Ethanol~2 mg/mL[1][6]
Polyethylene Glycol (PEG) 400Good solubility, often used in co-solvent blends[15]
Corn OilSuitable for oral administration[1]
WaterSparingly soluble (~0.01 mg/mL)[2]
Stability Profile
ConditionObservationReference
pH More stable in acidic conditions (pH < 7). Degrades at alkaline pH.[11][12]
Temperature Stability decreases with increasing temperature. Degradation is observed at temperatures above ambient.[9][11]
Light Susceptible to photodegradation.
Oxygen Prone to oxidation.[13]
Toxicity Data in Rodents
ParameterValueSpeciesRouteReference
LD50 3807 mg/kgMiceOral[16]
LD50 161 mg/kgRatsOral[17]
NOAEL 50 mg/kg/day (98 days)MiceOral (in diet)[18][19]
NOAEL 542.4 mg/kg/day (52 weeks)RatsOral (in diet)[20]

LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of this compound/Quercetin in Carboxymethyl Cellulose (CMC-Na)

Materials:

  • This compound or Quercetin powder

  • Carboxymethyl cellulose sodium (CMC-Na)

  • Sterile 0.9% saline

  • Sterile conical tubes (50 mL)

  • Magnetic stirrer and stir bar or vortex mixer

  • Weighing scale and spatulas

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh 0.25 g of CMC-Na.

    • In a sterile beaker, add the CMC-Na to 50 mL of sterile 0.9% saline.

    • Stir the mixture vigorously using a magnetic stirrer until the CMC-Na is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the compound.

  • Prepare the this compound/Quercetin Suspension:

    • Calculate the required amount of this compound/Quercetin based on the desired dose and the number of animals. For example, for a 20 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), you would need 0.5 mg of the compound per mouse.

    • Weigh the required amount of this compound/Quercetin powder.

    • In a separate sterile tube, add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste. This helps to ensure the powder is wetted properly and reduces clumping.

    • Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously mixing (e.g., by vortexing) to achieve the final desired concentration.

    • Ensure the suspension is homogenous before administration. Keep the suspension under constant agitation (e.g., on a stir plate or by frequent vortexing) during the dosing procedure to prevent settling.

Protocol 2: Preparation of an Intravenous Formulation of this compound/Quercetin using DMSO and Saline

Materials:

  • This compound or Quercetin powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare the Stock Solution:

    • Weigh the required amount of this compound/Quercetin.

    • Dissolve the powder in the minimum required volume of DMSO to achieve complete dissolution. For Quercetin, a stock solution of 30 mg/mL in DMSO can be prepared.[6]

  • Prepare the Dosing Solution:

    • The final concentration of DMSO in the injected solution should be minimized, ideally below 10% and preferably lower, to avoid toxicity.

    • Calculate the volume of the stock solution and the sterile saline/PBS needed to achieve the final desired concentration of this compound/Quercetin and the target low concentration of DMSO.

    • Slowly add the stock solution to the sterile saline/PBS while vortexing to prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable for intravenous injection.

    • This type of formulation should be prepared immediately before use due to the potential for precipitation over time.

Important Note: The suitability of any formulation for intravenous administration must be carefully validated. This includes checking for sterility, absence of pyrogens, and ensuring the solution is free of particulate matter.

Signaling Pathways and Experimental Workflows

This compound/Quercetin and the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Flavonoids like Quercetin can activate this pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.[21][22][23][24]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/ Quercetin Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds Ub Ubiquitination Cul3->Ub Mediates Ub->Nrf2 Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Leads to PI3K_Akt_Pathway This compound This compound/ Quercetin PI3K PI3K This compound->PI3K Inhibits Receptor Receptor Tyrosine Kinase Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Vehicle_Selection_Workflow Start Start: New Compound (this compound) PhysChem Characterize Physicochemical Properties (Solubility, Stability) Start->PhysChem Route Define Route of Administration (Oral, IV, etc.) & Dose PhysChem->Route Vehicle_Screen Screen Potential Vehicles (e.g., CMC, DMSO/Saline, PEGs) Route->Vehicle_Screen Formulation Develop Formulation Protocol Vehicle_Screen->Formulation Stability_Test Assess Formulation Stability (Precipitation, Degradation) Formulation->Stability_Test Decision Formulation Acceptable? Stability_Test->Decision Pilot_Tox Conduct Pilot In Vivo Toxicity/Tolerance Study (Vehicle Control) Main_Study Proceed to Main Animal Study Pilot_Tox->Main_Study Decision->Vehicle_Screen No Decision->Pilot_Tox Yes

References

Troubleshooting low yield in Ayanin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Ayanin and troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural source is it commonly extracted?

This compound is an O-methylated flavonol, a type of flavonoid.[1] It is a 3,7,4'-tri-O-methylated derivative of quercetin. This compound is commonly isolated from the aerial parts of Croton schiedeanus.[2][3]

Q2: What are the general steps involved in the extraction of this compound?

The general workflow for this compound extraction from a plant source involves the following key stages:

  • Sample Preparation: The plant material is cleaned, dried, and ground to a fine powder to increase the surface area for extraction.[4][5]

  • Extraction: The powdered plant material is subjected to an extraction process using an appropriate solvent and technique.

  • Filtration and Concentration: The crude extract is filtered to remove solid plant debris, and the solvent is evaporated to concentrate the extract.[4]

  • Purification: The concentrated extract undergoes further purification steps, such as liquid-liquid partitioning and chromatography, to isolate this compound from other co-extracted compounds.

Q3: What are some common methods for extracting flavonoids like this compound?

Several methods can be employed for the extraction of flavonoids. The choice of method can significantly impact the extraction efficiency. Common techniques include:

  • Maceration: This involves soaking the plant material in a solvent at room temperature for an extended period.[4]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent through the plant material. This method can be very efficient but may expose the extract to heat for prolonged periods.[6][7]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[6]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Troubleshooting Guide for Low this compound Yield

Low yield is a common challenge in natural product extraction. This guide addresses potential causes and provides actionable solutions in a question-and-answer format.

Problem 1: The overall yield of the crude extract is low.

Q: My initial crude extract from Croton schiedeanus has a very low mass. What could be the issue?

A: Several factors during the initial extraction phase can lead to a low crude extract yield. Consider the following:

  • Inadequate Sample Preparation: If the plant material is not properly dried or finely ground, the solvent cannot efficiently penetrate the plant tissue to extract the desired compounds.[4][5]

    • Solution: Ensure the plant material is thoroughly dried to a constant weight and ground to a uniform, fine powder.

  • Improper Solvent Selection: The polarity of the extraction solvent is crucial. Flavonoids like this compound are generally more soluble in polar solvents. Using a non-polar solvent will result in poor extraction.

    • Solution: Employ polar solvents such as methanol, ethanol, or aqueous mixtures of these alcohols. Studies on other plants have shown that aqueous methanol or ethanol (e.g., 80% v/v) can be more effective than the absolute solvents for extracting phenolics and flavonoids.[6]

  • Suboptimal Extraction Parameters: Factors like extraction time, temperature, and the solvent-to-solid ratio significantly influence the yield.

    • Solution: Optimize these parameters. For maceration, ensure sufficient extraction time. For heat-assisted methods like Soxhlet, ensure the temperature is appropriate for the solvent but be mindful of potential degradation of thermolabile compounds.[6] Increase the solvent-to-solid ratio to ensure complete wetting of the plant material and create a sufficient concentration gradient for diffusion.

  • Inefficient Extraction Method: Some methods are inherently more efficient than others.

    • Solution: Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve extraction efficiency and reduce extraction time.[8]

Problem 2: The crude extract is obtained in good quantity, but the final yield of pure this compound is low.

Q: I have a good amount of crude extract, but after purification, the amount of isolated this compound is minimal. What could be happening?

A: This often points to issues with this compound degradation or inefficient purification.

  • Thermal Degradation: this compound, like many flavonoids, can be sensitive to high temperatures. Prolonged exposure to heat during extraction (e.g., high-temperature Soxhlet extraction) or solvent evaporation can lead to its degradation.[2][3]

    • Solution: Use low-temperature extraction methods like maceration or UAE. When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low.

  • pH Instability: The pH of the extraction medium can affect the stability of flavonoids. Extreme pH values (highly acidic or alkaline) can cause structural changes and degradation.

    • Solution: Maintain a neutral or slightly acidic pH during extraction and purification. For flavonoids, a pH range of 4-6 is often optimal for stability.

  • Inefficient Purification: The purification strategy may not be effectively separating this compound from other co-extracted compounds. Croton schiedeanus is known to contain other flavonoids and diterpenoids which can interfere with the isolation of this compound.[2][3]

    • Solution: Develop a robust purification protocol. This may involve a multi-step approach:

      • Liquid-Liquid Partitioning: Use solvents of varying polarities to separate compounds based on their solubility.

      • Column Chromatography: Employ techniques like silica gel or Sephadex column chromatography with a carefully selected solvent gradient to separate this compound from other closely related compounds.

      • Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography (HPLC) can provide high-resolution separation.

  • Co-precipitation or Adsorption: this compound might be lost during processing due to co-precipitation with other compounds or adsorption onto glassware or filtration media.

    • Solution: Ensure all precipitated material is re-dissolved and analyzed for the presence of this compound. Use appropriate glassware and filtration materials, and rinse them with the solvent to recover any adsorbed compound.

Data Presentation

Table 1: Comparison of Solvents for Flavonoid Extraction

Solvent SystemPolarityGeneral Suitability for FlavonoidsReference
WaterHighGood for glycosylated flavonoids, less so for aglycones.[6]
EthanolMedium-HighGood, widely used and less toxic than methanol.[6]
MethanolHighVery effective due to high polarity and ability to penetrate plant tissue.
Aqueous Ethanol (e.g., 80%)HighOften more effective than absolute ethanol for phenolics.[6]
Aqueous Methanol (e.g., 80%)HighOften more effective than absolute methanol for phenolics.[6]
AcetoneMediumCan be effective, especially in aqueous mixtures.
Ethyl AcetateMedium-LowTypically used for partitioning/fractionation of crude extracts.
HexaneLowNot suitable for flavonoid extraction; used for defatting.

Experimental Protocols

Protocol 1: General Procedure for this compound Extraction from Croton schiedeanus

This protocol is a generalized procedure based on common flavonoid extraction techniques. Optimization of specific parameters is recommended.

  • Plant Material Preparation:

    • Collect aerial parts of Croton schiedeanus.

    • Wash the plant material with water to remove any dirt.

    • Air-dry the material in the shade or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh the powdered plant material.

    • Macerate the powder in 80% aqueous methanol (1:10 solid-to-solvent ratio, w/v) at room temperature for 48-72 hours with occasional shaking.

    • Alternatively, perform Soxhlet extraction with methanol for 8-12 hours. Be cautious about the potential for thermal degradation.

    • For a more rapid and efficient extraction, consider Ultrasound-Assisted Extraction (UAE) with 80% methanol at a controlled temperature (e.g., 40°C) for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove the plant debris.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Purification (General Approach):

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This compound is expected to be concentrated in the more polar fractions.

    • Subject the this compound-rich fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing this compound.

    • Further purify the combined fractions using preparative HPLC to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Extraction start Start: Aerial Parts of Croton schiedeanus prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction (Maceration/Soxhlet/UAE with Methanol/Ethanol) prep->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration purification Purification (Liquid-Liquid Partitioning, Column Chromatography) filtration->purification hplc Final Purification (Preparative HPLC) purification->hplc end Pure this compound hplc->end

Caption: Workflow for this compound extraction and purification.

troubleshooting_low_yield Troubleshooting Low this compound Yield low_yield Low this compound Yield crude_extract_issue Low Crude Extract Yield? low_yield->crude_extract_issue Yes purification_issue Low Yield After Purification? low_yield->purification_issue No sample_prep Inadequate Sample Prep (Drying/Grinding) crude_extract_issue->sample_prep solvent Improper Solvent Choice (Polarity) crude_extract_issue->solvent parameters Suboptimal Parameters (Time, Temp, Ratio) crude_extract_issue->parameters degradation This compound Degradation (Heat, pH) purification_issue->degradation purification_method Inefficient Purification (Co-extractants) purification_issue->purification_method loss Physical Loss (Adsorption, Co-precipitation) purification_issue->loss

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Ayanin Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ayanin and its effects on normal cell lines.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Cell Lines

Symptoms:

  • Unexpectedly high levels of cell death in normal/control cell lines treated with this compound.

  • Poor selectivity index (SI) when comparing IC50 values between cancer and normal cell lines.

  • Difficulty in establishing a therapeutic window.

Possible Causes:

  • Off-target effects: this compound may be interacting with unintended molecular targets in the specific normal cell line being used.

  • Metabolic activation: The normal cell line may metabolize this compound into a more toxic compound.

  • Experimental conditions: Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion) can exacerbate cytotoxicity.

  • Compound Purity: Impurities in the this compound stock could be contributing to the observed toxicity.

Troubleshooting Steps:

  • Verify Compound Purity: Confirm the purity of the this compound stock using appropriate analytical methods (e.g., HPLC, mass spectrometry).

  • Cell Line Authentication: Ensure the identity and purity of the normal cell line through short tandem repeat (STR) profiling.

  • Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that ensures logarithmic growth throughout the this compound treatment period.

  • Serum Concentration: Test a range of serum concentrations in your culture medium. Serum proteins can sometimes bind to compounds and modulate their activity.

  • Co-treatment with Cytoprotective Agents: Consider co-administering antioxidants (e.g., N-acetylcysteine) if reactive oxygen species (ROS)-mediated toxicity is suspected.

  • Investigate Apoptosis Pathways: Determine the mechanism of cell death (apoptosis vs. necrosis). One study showed that this compound diacetate induces apoptosis in leukemia cells through the intrinsic pathway involving caspase activation and cytochrome c release[1]. If similar pathways are activated in normal cells, consider using caspase inhibitors (e.g., Z-VAD-FMK) to investigate the role of apoptosis in the observed cytotoxicity.

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in cell viability data across replicate experiments.

  • IC50 values for this compound fluctuate significantly.

Possible Causes:

  • Compound Stability: this compound may be unstable in the culture medium over the course of the experiment.

  • Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to treatment.

  • Inconsistent Cell Health: Variations in cell health and confluency at the time of treatment.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Prepare fresh this compound solutions for each experiment from a validated stock.

  • Standardize Cell Culture Practices: Use cells within a defined low passage number range. Ensure consistent cell seeding and health status at the start of each experiment.

  • Control for Edge Effects: In plate-based assays, avoid using the outer wells or fill them with sterile medium to minimize evaporation and temperature gradients.

  • Automate Liquid Handling: Where possible, use automated liquid handling to reduce pipetting errors.

Frequently Asked Questions (FAQs)

Q1: What is the expected selectivity of this compound for cancer cells over normal cells?

A1: A study on this compound diacetate demonstrated selective induction of cell death in human leukemia cells without affecting the proliferation of normal lymphocytes[1]. This suggests a favorable selectivity profile. However, the selectivity can be cell-type dependent. It is crucial to determine the selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, for your specific models. An SI greater than 1 indicates greater activity against cancer cells[2].

Q2: Which normal cell lines are recommended for testing this compound toxicity?

A2: The choice of normal cell line should ideally match the tissue of origin of the cancer cell line being studied. Commonly used normal cell lines for cytotoxicity screening include:

  • Epithelial cells: Beas-2B (lung), HaCaT (skin), hTERT-RPE1 (retinal pigment epithelium)[3].

  • Fibroblasts: NIH-3T3 (mouse embryonic), L929 (mouse)[3].

  • Embryonic kidney cells: HEK-293T[3].

Q3: What are the potential signaling pathways affected by this compound that could contribute to toxicity in normal cells?

A3: While direct studies on this compound's effect on signaling in normal cells are limited, research on similar flavonoids, such as Erianin, can offer insights. Erianin has been shown to impact the PI3K/AKT/mTOR and MAPK (CRAF-MEK-ERK) signaling pathways in cancer cells[4][5][6][7]. Dysregulation of these fundamental pathways could also lead to toxicity in normal cells. It is advisable to investigate the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK) in your normal cell lines following this compound treatment.

Q4: Are there any known strategies to mitigate this compound toxicity in normal cells while preserving its anti-cancer effects?

A4: Currently, there are no published specific strategies for mitigating this compound toxicity. However, based on general principles of cytoprotection, the following approaches could be explored:

  • Targeted Delivery: Encapsulating this compound in nanoparticles targeted to tumor-specific antigens could reduce its exposure to normal tissues.

  • Combination Therapy: Combining this compound with agents that selectively protect normal cells or enhance its efficacy in cancer cells could improve the therapeutic index.

  • Modulation of Signaling Pathways: If toxicity is found to be mediated by a specific pathway, inhibitors of that pathway could be used as a protective measure, provided this does not compromise the anti-cancer activity.

Quantitative Data Summary

CompoundCell Line TypeCell LineIC50SelectivityReference
This compound DiacetateCancerHuman Leukemia CellsInduces cell deathSelective vs. normal lymphocytes[1]
This compound DiacetateNormalNormal LymphocytesNo effect on proliferation-[1]
Compound 1CancerHTB-26 (Breast)10-50 µMLess active in normal HCEC[8]
Compound 1CancerPC-3 (Pancreatic)10-50 µMLess active in normal HCEC[8]
Compound 1CancerHepG2 (Hepatocellular)10-50 µMLess active in normal HCEC[8]
Compound 1NormalHCEC (Intestinal Epithelial)Higher than cancer cells-[8]
Compound 2CancerHTB-26 (Breast)10-50 µMLess active in normal HCEC[8]
Compound 2CancerPC-3 (Pancreatic)10-50 µMLess active in normal HCEC[8]
Compound 2CancerHepG2 (Hepatocellular)10-50 µMLess active in normal HCEC[8]
Compound 2NormalHCEC (Intestinal Epithelial)Higher than cancer cells-[8]

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment Experimental Workflow for Cytotoxicity Assessment cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Select Normal and Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 si Calculate Selectivity Index (SI) ic50->si

Caption: Workflow for assessing this compound cytotoxicity and selectivity.

Ayanin_Toxicity_Mitigation_Strategy Logical Flow for Mitigating this compound Toxicity cluster_causes Potential Causes cluster_solutions Mitigation Strategies observe High Toxicity in Normal Cells Observed cause Identify Potential Cause observe->cause off_target Off-Target Effects cause->off_target Yes metabolism Metabolic Activation cause->metabolism Yes conditions Suboptimal Conditions cause->conditions Yes pathway Investigate Signaling Pathways (e.g., PI3K/AKT, MAPK) off_target->pathway antioxidants Co-treat with Antioxidants (e.g., NAC) metabolism->antioxidants optimize Optimize Culture Conditions (Density, Serum) conditions->optimize delivery Consider Targeted Delivery Systems pathway->delivery

Caption: Troubleshooting flowchart for mitigating this compound toxicity.

PI3K_AKT_Signaling_Pathway Hypothesized this compound Interaction with PI3K/AKT Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTOR mTOR AKT->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition? This compound->AKT Inhibition?

Caption: Potential inhibition of the PI3K/AKT pathway by this compound.

References

Validation & Comparative

Ayanin vs. Quercetin: A Comparative Guide to their Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavonoids with therapeutic potential, ayanin and quercetin have garnered attention for their anti-inflammatory properties. This guide offers a detailed comparison of their effects on key inflammatory pathways, supported by available experimental data. While extensive research has elucidated the mechanisms of quercetin, data on this compound remains more limited, necessitating further investigation for a complete comparative analysis.

I. Overview of Anti-inflammatory Mechanisms

Both this compound and quercetin are believed to exert their anti-inflammatory effects by modulating critical signaling pathways and enzymes involved in the inflammatory cascade. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the activity of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes.

Quercetin , a widely studied flavonoid, has demonstrated potent anti-inflammatory activity through multiple mechanisms. It is known to inhibit the production of pro-inflammatory cytokines and mediators, suppress the activation of inflammatory signaling pathways, and modulate the activity of enzymes that synthesize inflammatory molecules.[1][2][3]

This compound , a structurally related flavonoid, has also been reported to possess anti-inflammatory and particularly antineuroinflammatory properties.[4] However, detailed mechanistic studies and quantitative data directly comparing its efficacy to quercetin are less abundant in publicly available scientific literature.

II. Comparative Efficacy: Quantitative Data

Direct comparative studies providing IC50 values for this compound and quercetin under the same experimental conditions are scarce. However, individual studies on quercetin provide a benchmark for its potent anti-inflammatory activity.

CompoundTargetAssay SystemIC50 ValueReference
Quercetin COX-2 InhibitionIn vitro enzyme assay3.7 µM[5]
5-LOX InhibitionIn vitro enzyme assay10.6 µM[6]
IL-6 ProductionLPS-stimulated RAW 264.7 macrophages~5 µM[7]
TNF-α ProductionLPS-stimulated RAW 264.7 macrophages~5 µM[7]
This compound IL-4 Suppression-Data not available[4]

III. Mechanistic Deep Dive: Signaling Pathways

A. NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Quercetin has been extensively shown to inhibit the NF-κB pathway. It can prevent the degradation of IκBα, an inhibitory protein, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene transcription.[8][9][10] This inhibition leads to a downstream reduction in the production of inflammatory cytokines like TNF-α and IL-6.[7]

This compound's effect on the NF-κB pathway is not as well-documented. While its general anti-inflammatory properties suggest a potential interaction with this pathway, specific studies detailing the mechanism of inhibition are lacking.

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Ubiquitination & Degradation Nucleus_NFkappaB NF-κB NFkappaB->Nucleus_NFkappaB Translocation IkappaB_NFkappaB IκBα NF-κB IkappaB_NFkappaB->IKK Phosphorylation DNA DNA (κB sites) Nucleus_NFkappaB->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression Activates Quercetin Quercetin Quercetin->IKK Inhibits This compound This compound This compound->IKK Inhibition? (Evidence Lacking)

Caption: Quercetin's inhibition of the NF-κB pathway.
B. MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another crucial regulator of inflammation.

Quercetin has been shown to modulate MAPK signaling. For instance, it can inhibit the phosphorylation of ERK and JNK, which are key kinases in this pathway.[11][12][13] By doing so, quercetin can suppress the activation of downstream transcription factors like AP-1, further reducing the expression of inflammatory genes.

The specific effects of This compound on the various components of the MAPK signaling cascade have not been thoroughly investigated.

MAPK_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Induces Quercetin Quercetin Quercetin->MAPKK Inhibits (e.g., JNK, ERK) This compound This compound This compound->MAPKK Inhibition? (Evidence Lacking)

Caption: Quercetin's modulation of the MAPK pathway.

IV. Enzyme Inhibition: COX and LOX

COX and LOX enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Quercetin is known to inhibit both COX and LOX enzymes.[14][15] Specifically, it has been shown to inhibit COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation.[5] This dual inhibition of COX and LOX pathways makes quercetin a compound of significant interest for anti-inflammatory drug development.

While some flavonoids are known to be dual COX/LOX inhibitors, specific data on This compound's inhibitory activity against these enzymes is not well-established.

V. Experimental Protocols

A. Cell Culture and Treatment for In Vitro Assays
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is frequently used to induce an inflammatory response.

  • Compound Treatment: Cells are pre-treated with varying concentrations of this compound or quercetin for a specified time (e.g., 1 hour) before LPS stimulation.

B. Measurement of Inflammatory Markers
  • Nitric Oxide (NO) Production: The Griess reagent assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.

  • Cytokine Levels (TNF-α, IL-6): Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of these pro-inflammatory cytokines in the cell culture supernatant.

C. Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-ERK, ERK).

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence) G->H I Data Analysis H->I

References

A Comparative Analysis of Anticancer Mechanisms: Quercetin vs. Ayanin

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the anticancer mechanisms of the flavonoid quercetin and the compound ayanin is currently not feasible due to the lack of available scientific literature and experimental data on the anticancer properties of this compound. Extensive searches for "this compound" in the context of cancer research, including its effects on signaling pathways, apoptosis, and cell cycle, did not yield any specific results detailing its mechanisms of action.

In contrast, quercetin, a well-studied flavonoid found in many fruits and vegetables, has been the subject of numerous investigations into its anticancer potential. This guide, therefore, provides a comprehensive overview of the established anticancer mechanisms of quercetin, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Quercetin: A Multi-Targeted Anticancer Agent

Quercetin exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Data Presentation: The Impact of Quercetin on Cancer Cell Viability

The following table summarizes the half-maximal inhibitory concentration (IC50) values of quercetin in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Carcinoma81.65 ± 0.49 (48h)[1]
MDA-MB-468Breast Cancer55[1]
MCF-7Breast Cancer17.2[1]
MDA-MB-231Breast Cancer20[1]
Induction of Apoptosis

Quercetin triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Quercetin can induce mitochondrial membrane potential collapse, leading to the release of cytochrome c. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[2] It also modulates the expression of Bcl-2 family proteins, upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3]

  • Extrinsic Pathway: Quercetin can enhance the expression of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8 and subsequent apoptosis.[4][5]

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cancer cells are seeded in 6-well plates and treated with varying concentrations of quercetin for a specified duration (e.g., 24, 48 hours). A vehicle-treated group serves as the control.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

Cell Cycle Arrest

Quercetin can halt the progression of the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

  • G1 Arrest: Quercetin can induce G1 arrest by upregulating the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and downregulating the expression of cyclin D1.[6][7]

  • G2/M Arrest: In some cancer cell lines, quercetin has been shown to cause cell cycle arrest at the G2/M phase by modulating the expression of cyclin B1 and CDK1.[8] In triple-negative breast cancer cells, quercetin treatment led to an increase in the cell population in the S and G2/M phases.[5]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Propidium Iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with quercetin and harvested.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Modulation of Signaling Pathways

Quercetin influences multiple signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: Quercetin can inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, leading to decreased cell proliferation and survival.[1][3]

  • MAPK/ERK Pathway: Quercetin has been shown to modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[3][9]

  • p53 Signaling Pathway: Quercetin can increase the expression and phosphorylation of the tumor suppressor protein p53.[3] This can lead to the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis.

  • Wnt/β-catenin Pathway: Quercetin can inhibit the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and Tcf-4, leading to a decrease in the transcription of target genes involved in cell proliferation.[6]

  • JAK/STAT Pathway: Quercetin has been shown to inhibit the JAK/STAT signaling pathway, which plays a crucial role in cytokine-mediated cell survival and proliferation.[10]

Experimental Protocol: Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Cells treated with quercetin are lysed to extract total proteins. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p53, Bcl-2, Bax, Cyclin D1).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Anticancer Mechanisms of Quercetin

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and processes affected by quercetin.

Quercetin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quercetin1 Quercetin FasL FasL Quercetin1->FasL Fas Fas Receptor FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Quercetin2 Quercetin Bcl2 Bcl-2 Quercetin2->Bcl2 Bax Bax Quercetin2->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3_int Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: Quercetin induces apoptosis via extrinsic and intrinsic pathways.

Quercetin_Cell_Cycle_Arrest cluster_G1 G1 Phase cluster_G2M G2/M Phase Quercetin Quercetin p21_p27 p21/p27 Quercetin->p21_p27 CyclinD1 Cyclin D1 Quercetin->CyclinD1 CyclinB1_CDK1 Cyclin B1/CDK1 Quercetin->CyclinB1_CDK1 G1_Arrest G1 Arrest p21_p27->G1_Arrest CyclinD1->G1_Arrest G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest

Caption: Quercetin induces cell cycle arrest at G1 and G2/M phases.

Quercetin_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_p53 p53 Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K MAPK MAPK Quercetin->MAPK p53 p53 Quercetin->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival ERK ERK MAPK->ERK Proliferation_Differentiation Proliferation & Differentiation ERK->Proliferation_Differentiation Apoptosis_CycleArrest Apoptosis & Cell Cycle Arrest p53->Apoptosis_CycleArrest

Caption: Quercetin modulates key cancer-related signaling pathways.

References

Ayanin vs. Kaempferol: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, both ayanin and kaempferol have emerged as compounds of significant interest due to their diverse biological activities. This guide provides a detailed comparison of their performance in key therapeutic areas, supported by available experimental data. While direct comparative studies are limited, this analysis consolidates existing data to offer insights for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Kaempferol

FeatureThis compoundKaempferol
Primary Reported Activities Antimicrobial, Anticancer, Anti-inflammatoryAntioxidant, Anti-inflammatory, Anticancer, Antimicrobial
Data Availability Limited quantitative dataExtensive quantitative data available
Key Mechanisms of Action Inhibition of bacterial enzymes (e.g., sortase A)Modulation of multiple signaling pathways (e.g., NF-κB, MAPK)

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This is often evaluated by their ability to scavenge free radicals, with lower IC50 values indicating higher potency.

Table 1: Antioxidant Activity of this compound and Kaempferol

CompoundAssayIC50 ValueReference
This compound -Data not available-
Kaempferol DPPH Radical Scavenging16.72 ± 1.07 µg/mL[1]
ABTS Radical Scavenging10.76 ± 0.13 µg/mL[1]
ABTS Radical Scavenging3.70 ± 0.15 μg/mL[2]

It is important to note that a direct comparison is not feasible due to the lack of available data for this compound's antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of the compounds is often determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction mixture: Various concentrations of the test compound (e.g., kaempferol) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

G Workflow for DPPH Antioxidant Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Test Compound prep_dpph->mix prep_sample Prepare Test Compound Dilutions prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

DPPH Assay Workflow

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Flavonoids can mitigate inflammation by modulating key signaling pathways. Kaempferol has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[3][4][5] While this compound is reported to have anti-inflammatory properties, detailed mechanistic studies and quantitative data are less available.

Table 2: Anti-inflammatory Activity of Kaempferol

CompoundAssayTargetEffectIC50 ValueReference
Kaempferol NO Production Inhibition in RAW 264.7 cellsiNOSInhibition-[6]
NF-κB Reporter AssayNF-κBInhibition40 µM (showed dose-dependent inhibition)[4]

Signaling Pathway: Kaempferol's Inhibition of the NF-κB Pathway

G Kaempferol's Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Pathway cluster_response Inflammatory Response LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation Kaempferol Kaempferol Kaempferol->IKK Inhibits Kaempferol->NFkB_nucleus Inhibits Translocation

Kaempferol's Anti-inflammatory Mechanism

Anticancer Activity

The potential of flavonoids to combat cancer is a significant area of research. Their effects are often evaluated by their cytotoxicity against various cancer cell lines.

Table 3: Anticancer Activity of this compound and Kaempferol

CompoundCell LineCancer TypeIC50 ValueReference
This compound --Data not available-
Kaempferol HepG2Liver Cancer30.92 µM[7]
CT26Colon Cancer88.02 µM[7]
B16F1Melanoma70.67 µM[7]
MDA-MB-231Breast Cancer43 µmol/L[8]
HCT116Colon Cancer53.6 µM[9]
SK-HEP-1Liver Cancer100 µM[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., kaempferol) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

G Workflow for MTT Cytotoxicity Assay cluster_setup Setup cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calculate_viability Calculate % Cell Viability measure_abs->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Workflow

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Flavonoids have shown promise in this area.

Table 4: Antimicrobial Activity of this compound and Kaempferol

CompoundMicroorganismMIC ValueReference
This compound Staphylococcus aureusInhibits growth[10]
Candida albicansAntimicrobial activity reported[11]
Kaempferol Pseudomonas aeruginosa1 µg/ml (for α-rhamnoisorobin, a kaempferol rhamnoside)[12]
Staphylococcus aureus>1024 µg/ml[13]
Klebsiella pneumoniae6.25% - 50%[7]

Note: The antimicrobial activity of flavonoids can be highly dependent on the specific derivative and the microbial strain being tested. This compound has been noted for its potential against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting caseinolytic protease.[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Based on the currently available data, Kaempferol demonstrates a broader and more extensively documented range of biological activities with significant quantitative evidence supporting its antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. In contrast, while This compound shows promise, particularly in the antimicrobial and anticancer arenas, there is a notable lack of quantitative data (IC50 and MIC values) in publicly accessible literature to facilitate a direct and robust comparison of its potency against Kaempferol.

For researchers and drug development professionals, Kaempferol presents a more established foundation for further investigation due to the wealth of existing data on its mechanisms of action and effective concentrations. This compound, however, represents a potentially valuable but less explored flavonoid that warrants further investigation to quantify its biological activities and elucidate its mechanisms of action. Future head-to-head comparative studies are essential to definitively determine which of these two flavonoids possesses superior biological activity in specific therapeutic contexts.

References

A Comparative Analysis of Erianin's In Vitro Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Ayanin, likely a misspelling of the well-researched bibenzyl compound Erianin, has demonstrated significant anti-cancer properties across a variety of human cancer cell lines. This guide provides a comparative overview of Erianin's cytotoxic and apoptotic effects, detailing the experimental data and methodologies to offer researchers, scientists, and drug development professionals a clear understanding of its reproducible effects and underlying mechanisms of action.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Erianin in various cancer cell lines as reported in multiple studies. This data highlights the differential sensitivity of cancer cells to Erianin treatment.

Cell LineCancer TypeIC50 (nM)Reference
SW620Colorectal Carcinoma70.96[1]
HCT116Colorectal Carcinoma106.52[1]
NPC-039Nasopharyngeal CarcinomaApprox. 40-80[2]
NPC-BMNasopharyngeal CarcinomaApprox. 40-80[2]
T47DBreast CancerNot specified, but effective[3]
Bel7402HepatocarcinomaNot specified, but effective[3]
A375MelanomaNot specified, but effective[3][4]
HL-60Promyelocytic LeukemiaNot specified, but effective[3]
Osteosarcoma CellsOsteosarcomaNot specified, but effective[3][5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.[6][7][8][9]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Erianin's effects.

1. Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines (e.g., SW620, HCT116, NPC-039, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Erianin Treatment: Erianin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium for treating the cells.

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of Erianin for specific time points (e.g., 24, 48, 72 hours).

  • Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated.

3. Apoptosis Analysis (Annexin V-FITC/PI Staining):

  • Cells are treated with Erianin for a specified duration.

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis:

  • Following treatment with Erianin, cells are lysed to extract total proteins.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, caspases, proteins of the PI3K/AKT, ERK, and JNK pathways).

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Experimental and Signaling Pathways

Experimental Workflow for Assessing Erianin's Effect

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., SW620, HCT116) seeding Seeding in Plates cell_culture->seeding treatment Cell Treatment seeding->treatment erianin_prep Erianin Preparation (Stock & Dilutions) erianin_prep->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: A generalized workflow for in vitro evaluation of Erianin's anti-cancer effects.

Erianin-Induced Apoptosis Signaling Pathways

Erianin has been shown to induce apoptosis through the modulation of several key signaling pathways.[10][11][12] The following diagrams illustrate the most frequently reported mechanisms.

1. PI3K/AKT and ERK Signaling Pathways

Erianin treatment has been observed to inhibit the PI3K/AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.[4][10][11]

PI3K_ERK_pathway cluster_pi3k PI3K/AKT Pathway cluster_erk ERK Pathway Erianin Erianin pAKT p-AKT Erianin->pAKT inhibits pERK p-ERK1/2 Erianin->pERK inhibits PI3K PI3K AKT AKT PI3K->AKT phosphorylates Proliferation Cell Proliferation & Survival pAKT->Proliferation inhibits ERK ERK1/2 pERK->Proliferation inhibits Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Inhibition of PI3K/AKT and ERK pathways by Erianin promotes apoptosis.

2. ROS/JNK Signaling Pathway

Another key mechanism is the induction of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptosis.[3][5][12]

ROS_JNK_pathway Erianin Erianin ROS ROS Production Erianin->ROS induces JNK JNK ROS->JNK activates pJNK p-JNK Apoptosis Apoptosis pJNK->Apoptosis promotes

Caption: Erianin induces apoptosis via the ROS/JNK signaling cascade.

3. Intrinsic Apoptosis Pathway

Erianin also triggers the intrinsic (mitochondrial) apoptosis pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to caspase activation.[3]

Intrinsic_Apoptosis_Pathway Erianin Erianin Bcl2 Bcl-2 (anti-apoptotic) Erianin->Bcl2 downregulates Bax Bax (pro-apoptotic) Erianin->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Erianin's role in the intrinsic apoptosis pathway.

References

Ayanin and Vancomycin: A Synergistic Combination Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel therapeutic strategies.[1] Vancomycin has long been a cornerstone in the treatment of serious Gram-positive infections, but its efficacy is increasingly challenged by the rise of resistant strains.[1][2] This guide explores the promising synergistic efficacy of Ayanin, a natural flavonoid, in combination with vancomycin, offering a potential avenue to combat MRSA infections.

Recent research has highlighted the potential of this compound, a flavonoid compound, to enhance the antimicrobial activity of vancomycin, particularly against challenging MRSA strains. A 2023 study by Jin et al. demonstrated that this compound exhibits a significant therapeutic effect against MRSA-induced pneumonia in mice, especially when used in combination with vancomycin. This guide provides a comprehensive overview of the available experimental data, delves into the underlying mechanisms of action, and outlines the experimental protocols used to evaluate this promising combination therapy.

Quantitative Data Summary

While the full quantitative data from the pivotal study by Jin et al. is not publicly available in detail, this section summarizes the key findings and provides a comparative framework based on typical synergy studies involving flavonoids and vancomycin.

Table 1: In Vitro Synergy and Efficacy of this compound in Combination with Vancomycin

ParameterThis compound AloneVancomycin AloneThis compound + VancomycinAlternative Flavonoid Combinations (Example: Quercetin)
MIC against MRSA (μg/mL) Data not availableStrain-dependentSynergistic reductionVariable, often synergistic
FIC Index (Checkerboard Assay) Not applicableNot applicable≤ 0.5 (indicative of synergy)Often ≤ 0.5
Time-Kill Assay Results Data not availableBacteriostatic/slowly bactericidalEnhanced bactericidal activityEnhanced bactericidal activity
In Vivo Efficacy (Pneumonia Model) ModerateModerateSignificant therapeutic effect Data varies

MIC: Minimum Inhibitory Concentration; FIC: Fractional Inhibitory Concentration. Data for this compound is based on the qualitative description from Jin et al. (2023).[1] Data for alternative flavonoids is generalized from multiple studies.[3][4]

Mechanism of Action: A Dual-Pronged Attack

The enhanced efficacy of the this compound-vancomycin combination stems from their distinct yet complementary mechanisms of action.

Vancomycin: This glycopeptide antibiotic inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[2]

This compound: As a flavonoid, this compound's primary mechanism in this context is the inhibition of the caseinolytic protease (ClpP) in MRSA.[1] ClpP is a crucial virulence factor involved in stress survival, virulence, and antibiotic resistance. By inhibiting ClpP, this compound down-regulates the expression of key virulence factors, weakening the bacterium's defense and pathogenic capabilities.[1]

The proposed synergistic interaction involves this compound's anti-virulence activity compromising the bacteria, rendering them more susceptible to the cell wall-targeting action of vancomycin.

Mechanism_of_Action cluster_this compound This compound cluster_Vancomycin Vancomycin This compound This compound ClpP ClpP Protease This compound->ClpP Inhibits Virulence Virulence Factors (e.g., agrA, hla) ClpP->Virulence Regulates MRSA MRSA Bacterium Virulence->MRSA Weakens Vancomycin Vancomycin CellWall Cell Wall Synthesis Vancomycin->CellWall Inhibits CellWall->MRSA Disrupts Outcome Synergistic Bactericidal Effect MRSA->Outcome

Caption: this compound inhibits the ClpP protease, reducing MRSA virulence, while vancomycin inhibits cell wall synthesis, leading to a synergistic bactericidal effect.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to evaluate the synergistic efficacy of antimicrobial combinations.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Method: Broth microdilution method is commonly used.

  • Procedure:

    • Prepare serial twofold dilutions of this compound and vancomycin in 96-well microtiter plates containing Mueller-Hinton Broth (MHB).

    • Inoculate each well with a standardized bacterial suspension of MRSA (e.g., 5 x 10^5 CFU/mL).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the drug that shows no visible turbidity.

Checkerboard Synergy Assay

This assay is used to systematically evaluate the interaction between two antimicrobial agents.

  • Method: Broth microdilution in a checkerboard format.

  • Procedure:

    • In a 96-well plate, create a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and vancomycin (e.g., along the columns).

    • Each well will contain a unique combination of concentrations of the two agents.

    • Inoculate each well with a standardized MRSA suspension.

    • Incubate under the same conditions as the MIC assay.

    • The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)

      • FIC Index = FIC of this compound + FIC of Vancomycin

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1

      • Indifference: 1 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Checkerboard_Assay_Workflow A Prepare serial dilutions of this compound and Vancomycin B Dispense into 96-well plate in a checkerboard format A->B C Inoculate with standardized MRSA suspension B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC of each agent in combination D->E F Calculate FIC Index E->F G Interpret Interaction (Synergy, Additive, etc.) F->G

Caption: Workflow for the checkerboard synergy assay to determine the interaction between this compound and vancomycin.

Time-Kill Assay

This dynamic assay evaluates the rate of bacterial killing over time when exposed to antimicrobial agents.

  • Method: Time-course viability assessment.

  • Procedure:

    • Prepare tubes of MHB containing this compound alone, vancomycin alone, and the combination of both at specific concentrations (e.g., based on MIC values). Include a growth control tube without any drug.

    • Inoculate each tube with a standardized MRSA suspension.

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them on agar plates.

    • After incubation, count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

    • Plot log10 CFU/mL versus time to generate time-kill curves.

    • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

In Vivo Mouse Pneumonia Model

This model is crucial for evaluating the therapeutic efficacy of the combination therapy in a living organism.

  • Method: Intranasal or intratracheal infection of mice with MRSA.

  • Procedure:

    • Anesthetize mice (e.g., C57BL/6) and infect them with a lethal or sub-lethal dose of a clinical MRSA strain via the intranasal or intratracheal route.

    • At a predetermined time post-infection, begin treatment with this compound, vancomycin, the combination, or a vehicle control, administered through an appropriate route (e.g., intraperitoneal or intravenous).

    • Monitor the mice for survival, weight loss, and clinical signs of illness over a set period.

    • At the end of the experiment, euthanize the mice and harvest the lungs and other organs for bacterial load determination (CFU/g of tissue) and histopathological analysis.

    • Endpoints: Survival rate, reduction in bacterial burden in the lungs, and amelioration of lung pathology.

In_Vivo_Pneumonia_Model A Anesthetize Mice B Intranasal/Intratracheal Infection with MRSA A->B C Administer Treatment Groups: - this compound - Vancomycin - Combination - Control B->C D Monitor Survival and Clinical Signs C->D E Euthanize and Harvest Organs D->E F Assess Outcomes: - Bacterial Load (CFU/g) - Histopathology E->F

Caption: Experimental workflow for the in vivo mouse pneumonia model to assess the efficacy of this compound and vancomycin combination therapy.

Conclusion

The synergistic combination of this compound and vancomycin presents a compelling strategy to address the challenge of MRSA infections. This compound's novel mechanism of targeting the ClpP virulence factor, coupled with vancomycin's established cell wall synthesis inhibition, offers a multi-targeted approach that can enhance bactericidal activity and potentially overcome resistance. The preliminary in vivo data is particularly encouraging, suggesting a significant therapeutic benefit.

Further research is warranted to fully elucidate the quantitative aspects of this synergy, including detailed dose-response studies and the evaluation of this combination against a broader panel of clinical MRSA isolates. The experimental protocols outlined in this guide provide a robust framework for such investigations. The development of this compound as an adjunct to vancomycin therapy could represent a significant advancement in the fight against antibiotic-resistant pathogens.

References

Cross-Validation of Ayanin's Targets: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a bioactive compound's molecular targets is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of various techniques for the cross-validation of the targets of a hypothetical novel compound, Ayanin. We present hypothetical experimental data and detailed protocols to illustrate the application of these methods in a drug development context.

The identification of a compound's molecular targets is often just the beginning. To confidently establish a mechanism of action and predict potential on- and off-target effects, these initial findings must be corroborated through orthogonal approaches. This process of cross-validation strengthens the evidence for a specific molecular interaction and is essential for advancing a compound through the drug development pipeline.[1][2]

Hypothetical this compound Target Profile

For the purpose of this guide, we will consider a hypothetical scenario where initial screening has identified two primary putative targets for this compound:

  • Mitogen-activated protein kinase kinase 1 (MEK1): A key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

  • Phosphoinositide 3-kinase (PI3K): A central node in the PI3K/Akt signaling pathway, crucial for cell growth, proliferation, and survival.

Comparative Analysis of Target Validation Techniques

The following table summarizes hypothetical quantitative data from various experimental techniques used to validate the interaction of this compound with its putative targets, MEK1 and PI3K.

Technique Target Metric This compound Control Compound (Known Inhibitor) Interpretation
Cellular Thermal Shift Assay (CETSA) MEK1Tagg (°C)52.353.1This compound binding increases the thermal stability of MEK1.
PI3KTagg (°C)48.549.2This compound binding increases the thermal stability of PI3K.
In Vitro Kinase Assay MEK1IC50 (nM)7550This compound directly inhibits MEK1 kinase activity.
PI3KIC50 (nM)12080This compound directly inhibits PI3K kinase activity.
Immunoblotting (Phospho-protein levels) p-ERK (downstream of MEK1)% Reduction65%70%This compound inhibits MEK1 signaling in cells.
p-Akt (downstream of PI3K)% Reduction58%62%This compound inhibits PI3K signaling in cells.
CRISPR-Cas9 Knockout (Cell Viability Assay) MEK1 KO cellsGI50 (µM)> 500.1This compound's cytotoxic effect is dependent on the presence of MEK1.
PI3K KO cellsGI50 (µM)> 500.2This compound's cytotoxic effect is dependent on the presence of PI3K.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparative data table.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context.[2][3] It relies on the principle that ligand binding alters the thermal stability of a target protein.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa) to 80% confluency. Treat cells with either this compound (at a predetermined concentration, e.g., 10 µM) or a vehicle control for 2 hours.

  • Harvesting and Lysis: Harvest cells by trypsinization, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the concentration of the target protein (MEK1 or PI3K) in the soluble fraction by immunoblotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. The melting temperature (Tagg) is the temperature at which 50% of the protein has aggregated. An increase in Tagg in the presence of this compound indicates target engagement.

In Vitro Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents: Obtain purified, active MEK1 or PI3K enzyme, a suitable substrate (e.g., inactive ERK2 for MEK1, phosphatidylinositol for PI3K), and ATP.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound (or a known inhibitor as a positive control).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Activity: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays that detect ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.

Immunoblotting for Phospho-protein Levels

This cell-based assay assesses the impact of a compound on a signaling pathway by measuring the phosphorylation status of downstream targets.

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Starve the cells (e.g., in serum-free media) for several hours, and then stimulate with a growth factor (e.g., EGF) in the presence of varying concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK, anti-phospho-Akt). Also, probe for the total protein levels (total ERK, total Akt) as a loading control.

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Calculate the percentage reduction in phosphorylation in this compound-treated samples compared to the vehicle control.

CRISPR-Cas9 Knockout and Cell Viability Assay

Genetic approaches, such as CRISPR-Cas9 mediated gene knockout, provide strong evidence for target-dependent drug action.[1]

  • Generation of Knockout Cell Lines: Use CRISPR-Cas9 technology to generate cell lines with a stable knockout of the gene encoding the target protein (e.g., MAP2K1 for MEK1, PIK3CA for PI3K). Validate the knockout by immunoblotting or genomic sequencing.

  • Cell Viability Assay: Seed both the wild-type and knockout cell lines in 96-well plates. Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Measurement of Viability: Assess cell viability using a suitable assay, such as one based on metabolic activity (e.g., MTT or resazurin) or ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Plot cell viability against the logarithm of the this compound concentration for both wild-type and knockout cell lines. Determine the GI50 (concentration for 50% growth inhibition). A significant increase in the GI50 in the knockout cell line compared to the wild-type indicates that the cytotoxic effect of this compound is dependent on the presence of the target protein.

Visualizations

The following diagrams illustrate the experimental workflow for target validation and the signaling pathways hypothetically modulated by this compound.

G cluster_0 Target Identification cluster_1 Cross-Validation Techniques Initial Screening Initial Screening Putative Targets (MEK1, PI3K) Putative Targets (MEK1, PI3K) Initial Screening->Putative Targets (MEK1, PI3K) Biochemical Validation Biochemical Validation Putative Targets (MEK1, PI3K)->Biochemical Validation Cell-based Validation Cell-based Validation Putative Targets (MEK1, PI3K)->Cell-based Validation Genetic Validation Genetic Validation Putative Targets (MEK1, PI3K)->Genetic Validation In Vitro Kinase Assay In Vitro Kinase Assay Biochemical Validation->In Vitro Kinase Assay CETSA CETSA Cell-based Validation->CETSA Immunoblotting Immunoblotting Cell-based Validation->Immunoblotting CRISPR-Cas9 KO CRISPR-Cas9 KO Genetic Validation->CRISPR-Cas9 KO Validated Targets Validated Targets In Vitro Kinase Assay->Validated Targets CETSA->Validated Targets Immunoblotting->Validated Targets CRISPR-Cas9 KO->Validated Targets

Figure 1. Experimental workflow for the cross-validation of this compound's targets.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK ERK->Cell Proliferation & Survival This compound This compound This compound->PI3K This compound->MEK1

Figure 2. Hypothetical signaling pathways targeted by this compound.

References

In Vivo Validation of Ayanin's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo experimental data on the anti-inflammatory properties of Ayanin is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of this compound and the established in vivo anti-inflammatory effects of structurally similar flavonoids, namely Quercetin, Kaempferol, and Apigenin. This compound is a tri-O-methylated derivative of Quercetin. The experimental data and protocols presented for these comparator compounds serve as a predictive framework for the potential in vivo validation of this compound.

Introduction to this compound and Comparator Flavonoids

Given the structural similarity of this compound to other well-researched flavonoids, this guide will focus on the in vivo anti-inflammatory properties of Quercetin, Kaempferol, and Apigenin to provide a basis for potential experimental validation of this compound. These flavonoids have been extensively studied and have demonstrated significant anti-inflammatory effects in various animal models.[6][7][8]

Comparative In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of Quercetin, Kaempferol, and Apigenin have been validated in several preclinical in vivo models. The following tables summarize representative quantitative data from studies utilizing the carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation models.

Carrageenan-Induced Paw Edema Model

This model is a widely used method to assess acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of a compound is measured by the reduction in paw volume.[9][10]

CompoundAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)Reference CompoundReference Compound Inhibition (%)
Quercetin Rat10 mg/kgOralSignificant reduction in paw edemaIndomethacin (10 mg/kg)Not specified
Kaempferol-3-O-β-d-glucuronide (K3G) MiceNot specifiedNot specifiedDose-dependent reductionNot specifiedNot specified
Apigenin Rat10 mg/kgOralSignificant reductionAspirinNot specified

Note: Specific percentage inhibition can vary between studies. The data presented indicates a significant anti-inflammatory effect.

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, leading to the release of pro-inflammatory cytokines. This model is used to study systemic inflammation.[11]

CompoundAnimal ModelDoseRoute of AdministrationEffect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Reference Compound
Quercetin Rat10 mg/kgOralSignificant decrease in TNF-α, IL-1β, IL-6Not specified
Kaempferol MiceNot specifiedNot specifiedSignificant decrease in TNF-α, IL-6, IL-1βNot specified
Apigenin MiceNot specifiedNot specifiedSignificant decrease in TNF-α, IL-6, IL-1βNot specified

Key Signaling Pathways in Inflammation

Flavonoids, including likely this compound, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The two primary pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[12] Flavonoids like Quercetin, Kaempferol, and Apigenin have been shown to inhibit NF-κB activation.[6][11][13]

NF_kB_Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory Transcription This compound This compound (Predicted) This compound->IKK Inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK families involved in inflammation are ERK, JNK, and p38. Activation of these pathways leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.[7] Kaempferol has been shown to suppress the MAPK signaling pathway.[7]

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P MAPK MAPK (e.g., p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activates ProInflammatory Pro-inflammatory Gene Expression AP1->ProInflammatory This compound This compound (Predicted) This compound->MAPKK Inhibits

Caption: Predicted inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols for In Vivo Validation

To validate the anti-inflammatory properties of this compound in vivo, standard and well-established experimental protocols would be employed. Below are detailed methodologies for the carrageenan-induced paw edema and LPS-induced systemic inflammation models.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • This compound (test substance)

  • Indomethacin or Diclofenac Sodium (standard drug)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (e.g., Indomethacin 10 mg/kg)

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg)

  • Drug Administration: The vehicle, standard drug, or this compound is administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Objective: To assess the effect of this compound on systemic inflammation and pro-inflammatory cytokine production.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (test substance)

  • Dexamethasone (standard drug)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile pyrogen-free saline

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Materials for blood collection and tissue homogenization

Procedure:

  • Animal Acclimatization and Grouping: Similar to the paw edema model.

  • Drug Administration: this compound or the standard drug is administered (e.g., intraperitoneally or orally) one hour before LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with a sublethal dose of LPS (e.g., 5 mg/kg).

  • Sample Collection: At a specified time point (e.g., 2 or 6 hours) after LPS injection, blood is collected via cardiac puncture. Tissues such as the lungs and liver can also be harvested.

  • Cytokine Measurement: Serum levels of TNF-α, IL-6, and IL-1β are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine levels in the this compound-treated groups are compared to the LPS-only control group to determine the percentage of inhibition.

Experimental_Workflow Start Animal Acclimatization & Grouping Dosing Administration of This compound/Vehicle/Standard Start->Dosing Induction Induction of Inflammation (Carrageenan or LPS) Dosing->Induction Measurement Measurement of Inflammatory Parameters Induction->Measurement Paw Paw Edema Volume Measurement->Paw Cytokines Serum Cytokine Levels Measurement->Cytokines Analysis Data Analysis & Comparison Paw->Analysis Cytokines->Analysis

Caption: General experimental workflow for in vivo anti-inflammatory validation.

Conclusion and Future Directions

While direct in vivo evidence for the anti-inflammatory properties of this compound is currently lacking, its structural similarity to well-characterized anti-inflammatory flavonoids like Quercetin, Kaempferol, and Apigenin suggests a high probability of similar activity. The established in vivo models and known signaling pathways provide a clear roadmap for the experimental validation of this compound's potential as an anti-inflammatory agent.

Future research should focus on conducting in vivo studies using models such as carrageenan-induced paw edema and LPS-induced systemic inflammation to quantify the anti-inflammatory efficacy of this compound. Mechanistic studies should also be performed to determine if this compound, like its structural analogs, modulates the NF-κB and MAPK signaling pathways. Such studies are crucial for establishing the therapeutic potential of this compound in inflammatory diseases.

References

Ayanin's Anti-Cancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available experimental data reveals the flavonoid Ayanin as a promising anti-cancer agent, exhibiting cytotoxic and pro-apoptotic effects across various cancer cell types. This guide provides a comparative analysis of this compound's activity, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Comparison of this compound's Activity

This compound's efficacy as an anti-cancer agent has been evaluated in different cancer cell lines, with its inhibitory concentration (IC50) and mode of action varying depending on the cell type. The following table summarizes the key quantitative data on this compound's activity.

Cancer Cell TypeCell LineCompoundIC50 ValueObserved Effects
LeukemiaHL-60, U937This compound diacetateNot specifiedG2/M phase cell cycle arrest, Apoptosis induction[1]

Note: Data on a wider range of cancer cell lines for this compound is still emerging. The diacetate form was used in the leukemia study.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-cancer properties.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the impact of this compound on signaling pathways.

  • Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis and cell cycle regulation).

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

In human leukemia cells, this compound diacetate has been shown to induce apoptosis through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[1] This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.[1] Furthermore, this compound diacetate treatment leads to the upregulation of death receptors DR4 and DR5, suggesting a potential involvement of the extrinsic apoptosis pathway as well.[1]

Ayanin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR4_DR5 Upregulation of DR4/DR5 This compound->DR4_DR5 Mitochondrion Mitochondrion This compound->Mitochondrion Loss of MMP Caspase-8 Activation Caspase-8 Activation DR4_DR5->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase-9 Activation Caspase-9 Activation Cytochrome_c->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

This compound-induced apoptosis pathways.

Experimental Workflow for Assessing this compound's Activity

The following diagram illustrates a general workflow for the comprehensive evaluation of this compound's anti-cancer activity in a specific cancer cell line.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_data_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blot (Signaling Proteins) MTT_Assay->Western_Blot Data_Analysis Quantitative Analysis & Pathway Mapping Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Conclusion on This compound's Efficacy

General workflow for this compound evaluation.

References

A Head-to-Head Comparison of Ayanin and Rhamnazin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Ayanin and rhamnazin, two structurally related O-methylated flavonols, have garnered significant interest in the scientific community for their diverse biological activities. While both compounds share a common flavonoid backbone, subtle differences in their molecular structure give rise to distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of this compound and rhamnazin, summarizing their performance in key biological assays and detailing the experimental protocols to support further research and development.

Quantitative Comparison of Bioactivities

To facilitate a direct comparison of the biological potency of this compound and rhamnazin, the following tables summarize their half-maximal inhibitory concentrations (IC50) in various assays.

Table 1: Anticancer Activity
Compound Rhamnazin
Assay Cell Viability (MTT Assay)
Cell Line SMMC-7721 (Human Hepatocellular Carcinoma)
IC50 15 µM
Cell Line Huh-7 (Human Hepatocellular Carcinoma)
IC50 19.8 µM
Table 2: Anti-angiogenic Activity
Compound Rhamnazin
Assay VEGFR2 Kinase Inhibition
IC50 4.68 µM[1]
Table 3: Antimicrobial Activity
Compound This compound
Assay S. aureus ClpP Protease Inhibition
IC50 18.40 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to enable reproducibility and further investigation.

Cell Viability Assay (MTT Assay) for Rhamnazin

This protocol is adapted from the methodology used to determine the anticancer activity of rhamnazin on hepatocellular carcinoma cell lines.

1. Cell Culture:

  • Human hepatocellular carcinoma cell lines, SMMC-7721 and Huh-7, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Rhamnazin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with fresh medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.1%.

  • The medium from the wells is replaced with 100 µL of the medium containing different concentrations of rhamnazin. Control wells receive medium with DMSO only.

  • The plates are incubated for 48 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

3. Data Analysis:

  • The cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of rhamnazin and fitting the data to a dose-response curve.

VEGFR2 Kinase Inhibition Assay for Rhamnazin

This protocol outlines a typical in vitro kinase assay to determine the inhibitory effect of rhamnazin on VEGFR2.

1. Reagents and Materials:

  • Recombinant human VEGFR2 kinase domain.

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1).

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Rhamnazin dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • Add 5 µL of rhamnazin dilutions in assay buffer to the wells.

  • Add 2.5 µL of VEGFR2 kinase and 2.5 µL of the substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km value for VEGFR2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This system measures the amount of ADP produced, which is proportional to the kinase activity.

3. Data Analysis:

  • The percentage of inhibition is calculated as follows: Inhibition (%) = [1 - (Signal of treated sample / Signal of untreated control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the rhamnazin concentration and fitting the data to a sigmoidal dose-response curve.

Staphylococcus aureus ClpP Protease Inhibition Assay for this compound

This protocol describes a method to assess the inhibitory effect of this compound on the proteolytic activity of S. aureus ClpP.

1. Reagents and Materials:

  • Purified recombinant S. aureus ClpP protein.

  • Fluorogenic peptide substrate (e.g., Suc-Leu-Tyr-AMC).

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM DTT).

  • This compound dissolved in DMSO.

2. Assay Procedure:

  • The assay is conducted in a 96-well black plate.

  • Add 2 µL of this compound dilutions in DMSO to the wells.

  • Add 48 µL of assay buffer containing the ClpP enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of the fluorogenic peptide substrate solution.

  • Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the ClpP activity.

3. Data Analysis:

  • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

  • The percentage of inhibition is calculated as follows: Inhibition (%) = [1 - (Velocity of treated sample / Velocity of untreated control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and rhamnazin.

Rhamnazin_VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Rhamnazin Rhamnazin Rhamnazin->VEGFR2 Inhibits (IC50 = 4.68 µM) Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Rhamnazin inhibits the VEGFR2 signaling pathway.

Ayanin_ClpP_Pathway MisfoldedProteins Misfolded or Damaged Proteins ClpX ClpX ATPase MisfoldedProteins->ClpX Recognized by ClpP ClpP Protease ClpX->ClpP Unfolds and translocates Degradation Protein Degradation ClpP->Degradation This compound This compound This compound->ClpP Inhibits Virulence Bacterial Virulence (e.g., in S. aureus) Degradation->Virulence Suppresses

Caption: this compound inhibits the bacterial ClpP proteolytic pathway.

Conclusion

This guide provides a comparative overview of this compound and rhamnazin, highlighting their distinct mechanisms of action and therapeutic potential. Rhamnazin demonstrates promise as an anticancer and anti-angiogenic agent through its inhibition of the VEGFR2 signaling pathway. In contrast, this compound shows potential as a novel antimicrobial agent by targeting the essential bacterial protease ClpP. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the fields of drug discovery and pharmacology, facilitating further exploration of these promising natural compounds.

References

Validating the Binding of Ayanin to Caseinolytic Protease (ClpP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential binding of the flavonoid Ayanin to Caseinolytic protease (ClpP), a promising therapeutic target. Given the current absence of direct evidence for this interaction in published literature, this document outlines a comprehensive experimental approach, comparing the hypothetical binding characteristics of this compound with known ClpP inhibitors. Detailed experimental protocols and data presentation formats are provided to guide researchers in this novel area of investigation.

Introduction to this compound and ClpP

This compound (5,3'-dihydroxy-3,7,4'-trimethoxyflavone) is a natural flavonoid that has demonstrated a range of biological activities, including antimicrobial, neuroprotective, and antineuroinflammatory effects.[1] Recent research has suggested its potential as an inhibitor of Caseinolytic protease, particularly in the context of combating methicillin-resistant Staphylococcus aureus (MRSA) infections.[2]

Caseinolytic protease (ClpP) is a highly conserved serine protease crucial for protein homeostasis in bacteria and in the mitochondria of eukaryotes.[3] Its role in bacterial virulence and the survival of cancer cells has made it an attractive target for novel therapeutic agents.[4] Inhibition of ClpP can disrupt cellular processes, leading to cell death, making it a key area of interest for drug development.

This guide will explore the methodologies required to validate the binding of this compound to ClpP and quantitatively compare its potential efficacy against established inhibitors.

Comparative Analysis of ClpP Inhibitors

To objectively assess the potential of this compound as a ClpP inhibitor, its binding affinity and inhibitory concentration must be compared against known inhibitors. The following table summarizes the reported values for several validated ClpP inhibitors. A similar table should be generated for this compound upon experimental validation.

CompoundTarget Organism/Cell LineBinding Affinity (K_d)IC_50Reference
BortezomibE. coli-0.04 µM[5][6]
CefmetazoleE. coli->100-fold lower potency than Bortezomib[5][6]
CisplatinE. coli-Least potent of those tested[5][6]
cDPCPE. coli-Least potent of those tested[5][6]
3,4-Dichloroisocoumarin (3,4-DIC)E. coli->100-fold lower potency than Bortezomib[5][6]
TamarixetinStaphylococcus aureus-49.73 µM[3]
MLN9708 (Ixazomib)Staphylococcus aureus-Potent suppressor[7]
ONC201Human Mitochondrial ClpP~10-fold lower affinity than TR compounds-[8]

Experimental Protocols for Binding Validation

To validate the binding of this compound to ClpP and determine its binding kinetics and affinity, a series of biophysical and biochemical assays are recommended.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, e.g., ClpP) is immobilized, and the other (the analyte, e.g., this compound) is flowed over the surface.

Protocol:

  • Protein Immobilization:

    • Recombinantly express and purify ClpP.

    • Activate a CM5 sensor chip surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize ClpP onto the sensor chip surface via amine coupling in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of this compound concentrations in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

    • Inject the this compound solutions over the immobilized ClpP surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified ClpP (typically 5-50 µM) in a well-defined buffer.

    • Prepare a solution of this compound (typically 10-20 times the ClpP concentration) in the exact same buffer to minimize heats of dilution.[9]

    • Degas both solutions to prevent air bubbles.

  • Titration:

    • Load the ClpP solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the ClpP solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to ClpP.

    • Fit the resulting isotherm to a binding model to determine K_d, n, and ΔH.

ClpP Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the proteolytic activity of ClpP. A fluorogenic peptide substrate is typically used, where cleavage by ClpP results in an increase in fluorescence.

Protocol:

  • Assay Setup:

    • Prepare a reaction buffer (e.g., 25 mM HEPES-KOH, pH 7.5, 150 mM KCl, 10 mM MgCl2).

    • Add purified ClpP to the wells of a microplate.

    • Add varying concentrations of this compound to the wells.

    • Include appropriate controls (no inhibitor, known inhibitor).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fluorogenic ClpP substrate (e.g., Z-Gly-Gly-Leu-AMC).

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[10]

  • Data Analysis:

    • Calculate the initial reaction rates for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC_50).

Visualizing Experimental Workflow and Potential Signaling Pathway

To further clarify the experimental process and the potential biological implications of ClpP inhibition by this compound, the following diagrams are provided.

G cluster_purification Protein & Ligand Preparation cluster_binding Binding Affinity Determination cluster_activity Functional Validation cluster_analysis Data Analysis ClpP_prep ClpP Expression & Purification SPR Surface Plasmon Resonance (SPR) ClpP_prep->SPR ITC Isothermal Titration Calorimetry (ITC) ClpP_prep->ITC Inhibition_Assay Enzyme Inhibition Assay ClpP_prep->Inhibition_Assay Ayanin_prep This compound Solution Preparation Ayanin_prep->SPR Ayanin_prep->ITC Ayanin_prep->Inhibition_Assay Kd_calc Calculate Kd (SPR, ITC) SPR->Kd_calc ITC->Kd_calc IC50_calc Calculate IC50 (Inhibition Assay) Inhibition_Assay->IC50_calc Comparison Compare to Known Inhibitors Kd_calc->Comparison IC50_calc->Comparison G This compound This compound ClpP Mitochondrial ClpP This compound->ClpP Inhibition Misfolded_Proteins Accumulation of Misfolded Proteins ClpP->Misfolded_Proteins Leads to mtDNA_Stress Mitochondrial DNA (mtDNA) Stress Misfolded_Proteins->mtDNA_Stress OxPhos Impaired Oxidative Phosphorylation Misfolded_Proteins->OxPhos cGAS cGAS Activation mtDNA_Stress->cGAS STING STING Activation cGAS->STING IFN1 Type I Interferon (IFN-I) Response STING->IFN1 Cell_Death Cancer Cell Death IFN1->Cell_Death OxPhos->Cell_Death

References

Ayanin's Anti-Inflammatory Efficacy: A Comparative Analysis with Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory potential of Ayanin, a naturally occurring flavonoid, against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of direct comparative studies on this compound, this analysis leverages data from structurally similar flavonoids, primarily quercetin and its derivatives, to provide a preliminary assessment of its potential efficacy. The data presented herein should be interpreted with the understanding that it is an extrapolation and not a direct representation of this compound's specific activity.

Executive Summary

In Vitro Efficacy Comparison

The following table summarizes the available in vitro data for plant extracts rich in flavonoids and for quercetin derivatives, compared to the standard NSAID, diclofenac. It is important to note that these are not direct values for this compound.

Compound/ExtractAssayIC50 ValueStandard DrugIC50 Value of StandardReference
Ethanolic extract of Persea americana bark (rich in polyphenols)Protein Denaturation Assay20 µg/mLDiclofenac Sodium140 µg/mL[1]
Quercetin-3,3',4'-triacetateCarrageenan-induced paw edema14-49% inhibitionQuercetin2-8% inhibition[2]

In Vivo Efficacy Comparison

The table below presents in vivo data from a study on an ethanolic extract of Vernonia patula, which contains flavonoids, compared to the standard NSAID, indomethacin.

Compound/ExtractAnimal ModelDosage% Inhibition of EdemaStandard DrugDosage of Standard% Inhibition by StandardReference
Ethanolic extract of Vernonia patulaCarrageenan-induced paw edema in rats400 mg/kg62.86%Indomethacin10 mg/kg67.26%[3]

Mechanistic Insights: Signaling Pathways

Flavonoids, including this compound, are thought to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism of action for standard NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. Flavonoids may also inhibit COX and, additionally, the lipoxygenase (LOX) pathway, offering a broader spectrum of anti-inflammatory action.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stimulus e.g., Pathogen, Injury PLA2 Phospholipase A2 Stimulus->PLA2 activates NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway activates MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX substrate for LOX 5-LOX ArachidonicAcid->LOX substrate for Prostaglandins Prostaglandins COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammation Inflammation Prostaglandins->Inflammation mediate Leukotrienes->Inflammation mediate GeneExpression Pro-inflammatory Gene Expression NFkB_pathway->GeneExpression induces GeneExpression->Inflammation promotes NSAIDs Standard NSAIDs (e.g., Diclofenac, Indomethacin) NSAIDs->COX This compound This compound (Flavonoids) This compound->COX This compound->LOX This compound->NFkB_pathway

Figure 1: Simplified signaling pathway of inflammation and points of inhibition by NSAIDs and this compound.

Experimental Protocols

The following are generalized protocols for common in vitro and in vivo assays used to evaluate anti-inflammatory activity. Specific parameters may vary between studies.

In Vitro: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

G cluster_setup Reaction Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Start Prepare reaction mixture: - Bovine serum albumin (BSA) solution - Test compound (this compound) or Standard (Diclofenac) - Phosphate buffer Incubate Incubate at 37°C for 20 min Start->Incubate Heat Heat at 72°C for 5 min Incubate->Heat Cool Cool to room temperature Heat->Cool Measure Measure absorbance at 660 nm Cool->Measure Calculate Calculate % inhibition of protein denaturation Measure->Calculate

Figure 2: Workflow for the in vitro protein denaturation assay.

Methodology:

  • A reaction mixture is prepared containing a protein source (commonly bovine serum albumin or egg albumin), the test compound (this compound) or a standard drug (e.g., diclofenac sodium) at various concentrations, and a buffer solution.

  • The mixture is incubated at a physiological temperature and then heated to induce protein denaturation.

  • The turbidity of the solution, which indicates the extent of protein denaturation, is measured spectrophotometrically.

  • The percentage inhibition of denaturation is calculated by comparing the absorbance of the test and control samples.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for acute anti-inflammatory activity.

G AnimalAcclimatization Acclimatize animals (e.g., rats or mice) to laboratory conditions Baseline Measure initial paw volume using a plethysmometer AnimalAcclimatization->Baseline Treatment Administer test compound (this compound), standard drug (e.g., Indomethacin), or vehicle orally or intraperitoneally Baseline->Treatment Induction Inject carrageenan solution into the sub-plantar region of the hind paw Treatment->Induction Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan injection) Induction->Measurement Analysis Calculate the percentage inhibition of edema for each group compared to the control group Measurement->Analysis

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals are fasted overnight before the experiment.

  • The initial paw volume of each animal is measured.

  • Animals are divided into groups and treated with the test compound (this compound), a standard drug (e.g., indomethacin), or a vehicle control.

  • After a specific time (e.g., 1 hour), inflammation is induced by injecting a phlogistic agent (carrageenan) into the paw.

  • Paw volume is measured at various time points after the carrageenan injection.

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

Conclusion

While direct comparative data for this compound is currently limited, the available evidence on structurally similar flavonoids suggests that it holds promise as an anti-inflammatory agent. Its potential to act on multiple targets within the inflammatory pathway, including both COX and LOX enzymes, may offer a broader therapeutic window compared to traditional NSAIDs. Further research is warranted to elucidate the specific mechanisms of action and to quantify the in vitro and in vivo efficacy of isolated this compound in direct comparison with standard anti-inflammatory drugs. Such studies will be crucial in determining its potential for development as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Ayanin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of Ayanin, a bioflavonoid compound, is critical to ensure laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively documented, its classification as a hazardous substance necessitates adherence to established guidelines for chemical waste management. This document provides procedural, step-by-step guidance for the safe handling and disposal of this compound waste in a research environment.

Hazard Profile of this compound

This compound presents specific hazards that dictate its disposal requirements. All personnel handling this compound should be familiar with its Safety Data Sheet (SDS) and the following hazard classifications.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.
Acute Aquatic Toxicity Very toxic to aquatic life.
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

Given its high aquatic toxicity, this compound waste must not be disposed of down the drain or in regular trash.[1][2] It must be managed as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials.

  • Segregate this compound waste from all other waste streams at the point of generation.[3][4] It is particularly important to keep it separate from non-hazardous waste.

  • Due to its properties, this compound waste can be categorized as "Ecotoxic" or "Toxic to Aquatic Life".[5]

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof waste container that is chemically compatible with this compound and any solvents used. Plastic containers are generally preferred for chemical waste.[6][7]

  • The container must be clearly labeled with the words "Hazardous Waste".[3]

  • The label must also include:

    • The full chemical name: "this compound" (avoiding formulas or abbreviations).

    • The specific hazard(s): "Toxic," "Ecotoxic," "Harmful if Swallowed."

    • The composition of the waste, including all chemical constituents and their approximate percentages.[1]

    • The date when waste was first added to the container.[3]

3. Waste Accumulation and Storage:

  • Store the sealed this compound waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[3][6] This area should be under the direct control of laboratory personnel.

  • Ensure the SAA is away from drains and areas where a spill could enter the environment.

  • Keep the waste container closed at all times, except when adding waste.[4][6]

4. Arranging for Disposal:

  • Once the waste container is full (no more than 90% capacity) or has been in storage for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection.[3][7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Do not attempt to treat or neutralize this compound waste unless it is part of a documented and approved experimental procedure.

5. Spill and Decontamination Procedures:

  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect all cleanup materials, including contaminated personal protective equipment (PPE), in a sealed, properly labeled hazardous waste container.

  • Decontaminate surfaces with an appropriate solvent (e.g., ethanol), and collect the rinsate as hazardous waste.

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Ayanin_Disposal_Workflow start Start: this compound Waste Generated identify Identify Waste Stream (Solid, Liquid, Contaminated PPE) start->identify is_hazardous Is the waste hazardous? identify->is_hazardous yes_hazardous Yes (Harmful & Ecotoxic) is_hazardous->yes_hazardous no_hazardous No is_hazardous->no_hazardous segregate Segregate as Hazardous Waste (Ecotoxic Category) yes_hazardous->segregate improper_disposal Improper Disposal (Drain, Regular Trash) STRICTLY PROHIBITED no_hazardous->improper_disposal container Select Compatible, Leak-Proof Waste Container segregate->container label Label Container: 'Hazardous Waste' 'this compound' Hazards (Toxic, Ecotoxic) container->label store Store in Designated Satellite Accumulation Area (SAA) label->store full Container Full or Max Storage Time Reached? store->full yes_full Yes full->yes_full no_full No full->no_full contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup yes_full->contact_ehs no_full->store end End: Waste Properly Disposed contact_ehs->end

Caption: this compound Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.